5-Fluorobenzene-1,3-diol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-fluorobenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FO2/c7-4-1-5(8)3-6(9)2-4/h1-3,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFBZGKZAZBANN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80505942 | |
| Record name | 5-Fluorobenzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80505942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75996-29-1 | |
| Record name | 5-Fluorobenzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80505942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Fluororesorcinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Advent of a Key Fluorinated Intermediate: A History of the Synthesis of 5-Fluorobenzene-1,3-diol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluorobenzene-1,3-diol, also known as 5-fluororesorcinol, is a fluorinated aromatic compound that has emerged as a valuable building block in medicinal chemistry and materials science. The strategic introduction of a fluorine atom into the resorcinol scaffold significantly alters its physicochemical properties, including acidity, lipophilicity, and metabolic stability. This modification has proven advantageous in the development of novel pharmaceuticals and high-performance materials, such as fluorescent dyes. This technical guide provides a comprehensive history of the discovery and synthesis of this compound, tracing the evolution of synthetic methodologies from early, challenging approaches to the efficient and regiospecific routes available today.
The Dawn of Organofluorine Chemistry: An Era of Synthetic Challenges
The story of this compound is intrinsically linked to the broader history of organofluorine chemistry. The introduction of fluorine into organic molecules was historically a formidable challenge for chemists. Elemental fluorine is highly reactive and difficult to handle, while hydrogen fluoride is extremely corrosive. Early methods for aromatic fluorination were often low-yielding and lacked regioselectivity.
One of the earliest and most significant methods for introducing fluorine into an aromatic ring was the Balz-Schiemann reaction , first reported by Günther Balz and Günther Schiemann in 1927.[1][2] This reaction involves the diazotization of a primary aromatic amine, followed by the thermal decomposition of the resulting diazonium tetrafluoroborate salt to yield the corresponding aryl fluoride.[3][4]
Theoretically, this compound could be synthesized via the Balz-Schiemann reaction starting from 5-aminobenzene-1,3-diol or a protected precursor. However, the practical application of this method to highly functionalized and sensitive substrates like aminophenols was fraught with difficulties. The presence of hydroxyl groups can interfere with the diazotization step and the harsh conditions of the subsequent thermal decomposition could lead to decomposition and low yields. Historical records of a successful and efficient synthesis of this compound via this classic method are scarce, suggesting that while conceptually possible, it was not a practical route for obtaining this specific compound in the early to mid-20th century.
Another early approach was direct electrophilic fluorination . However, the direct fluorination of an activated aromatic ring like resorcinol is prone to over-reaction and the formation of a mixture of isomers and polymeric materials, making the isolation of a specific mono-fluorinated product like this compound exceedingly difficult. Reports on the direct fluorination of resorcinol with reagents like cesium fluoroxysulfate indicated the formation of a mixture of 2- and 4-fluororesorcinol in moderate yields, highlighting the lack of regioselectivity.[5]
A Pivotal Breakthrough: The Advent of Regiospecific Synthesis
The landscape for the synthesis of fluorinated resorcinols, including this compound, changed dramatically in the late 20th century with the development of more sophisticated and regioselective fluorination strategies. A landmark 1997 publication in The Journal of Organic Chemistry by scientists at Molecular Probes, Inc. (a company later acquired by Invitrogen and now part of Thermo Fisher Scientific) described a "novel regiospecific synthesis of fluororesorcinols."[5] This work was driven by the need for well-defined fluorinated building blocks for the synthesis of novel fluorescent dyes with improved properties.
This pivotal method provided a reliable and high-yielding route to various fluorinated resorcinol isomers, which had been challenging to access previously. The key to their approach was a multi-step sequence starting from readily available fluorinated nitroaromatics.
The Modern Synthetic Pathway to Fluorinated Resorcinols
The general strategy developed in 1997 involves the following key transformations:
-
Nucleophilic Aromatic Substitution: Starting with a polyfluoronitrobenzene, selective nucleophilic aromatic substitution with sodium methoxide is performed. The nitro group acts as a powerful electron-withdrawing group, activating the ortho and para positions for substitution.
-
Reduction of the Nitro Group: The nitro group is then reduced to an amine.
-
Deamination: The resulting amino group is removed via a diazonium salt intermediate.
-
Demethylation: Finally, the methoxy groups are cleaved to yield the desired fluorinated resorcinol.
This strategic approach allows for the precise placement of the fluorine atom on the resorcinol ring, overcoming the regioselectivity issues of earlier methods.
Experimental Protocols
Illustrative Modern Synthesis of a Fluorinated Resorcinol (General Procedure)
The following is a generalized protocol based on the principles outlined in the 1997 breakthrough paper for the synthesis of a fluorinated resorcinol.
Materials:
-
Appropriately substituted polyfluoronitrobenzene
-
Sodium methoxide
-
Methanol
-
Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas
-
Sodium nitrite
-
Hydrochloric acid
-
Hypophosphorous acid
-
Boron tribromide or other demethylating agent
-
Appropriate solvents for reaction and workup (e.g., ethyl acetate, dichloromethane)
Step-by-Step Methodology:
-
Methoxylation: The starting polyfluoronitrobenzene is dissolved in methanol and treated with a stoichiometric amount of sodium methoxide. The reaction is typically stirred at room temperature or with gentle heating until the substitution is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Nitro Reduction: The resulting fluorinated dimethoxynitrobenzene is dissolved in a suitable solvent like ethyl acetate and subjected to catalytic hydrogenation using a Pd/C catalyst under a hydrogen atmosphere. The reaction proceeds until the nitro group is fully reduced to an amine.
-
Deamination: The aminofluorodimethoxybenzene is diazotized using sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C). The resulting diazonium salt is then treated with a reducing agent, such as hypophosphorous acid, to remove the diazonium group.
-
Demethylation: The final step involves the cleavage of the methyl ethers. This is typically achieved by treating the fluorodimethoxybenzene with a strong Lewis acid like boron tribromide in an inert solvent such as dichloromethane. The reaction is usually performed at low temperatures and allowed to warm to room temperature.
Data Presentation
| Step | Reaction Type | Key Reagents | Typical Yield |
| 1 | Nucleophilic Aromatic Substitution | Sodium Methoxide, Methanol | >90% |
| 2 | Catalytic Hydrogenation | Pd/C, H₂ | Quantitative |
| 3 | Deamination (Diazotization-Reduction) | NaNO₂, HCl, H₃PO₂ | 80-90% |
| 4 | Demethylation | BBr₃ | 70-85% |
Table 1: Summary of the modern synthetic route to fluorinated resorcinols.
Visualizations
Logical Workflow of Early vs. Modern Synthesis
References
The Genesis of a Fluorinated Core: An In-depth Technical Guide to the Early Synthesis Methods for 5-Fluororesorcinol
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules has long been a pivotal strategy in the design of novel pharmaceuticals and materials. The unique physicochemical properties conferred by this halogen, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics, have made fluorinated compounds indispensable in modern chemistry. Among these, 5-Fluororesorcinol (5-fluoro-1,3-dihydroxybenzene) stands as a crucial building block, its structural motif embedded in a variety of biologically active agents. This technical guide delves into the foundational, early-stage synthetic methodologies that first enabled the creation of this valuable fluorinated resorcinol, providing a deep dive into the chemical principles and experimental intricacies that defined its initial preparations.
The Prevailing Challenge: Taming the Reactivity of Fluorine
In the early 20th century, the direct fluorination of aromatic compounds was a formidable and often hazardous undertaking. The extreme reactivity of elemental fluorine made controlled and selective reactions difficult to achieve, frequently leading to complex mixtures of products and, in some cases, explosive outcomes.[1] This necessitated the development of indirect methods for the introduction of fluorine into aromatic rings, a challenge that chemists of the era met with ingenuity and perseverance.
The Balz-Schiemann Reaction: A Cornerstone of Aryl Fluoride Synthesis
The most significant breakthrough in the synthesis of aryl fluorides, and by extension, a likely early route to 5-Fluororesorcinol, was the discovery of the Balz-Schiemann reaction in 1927.[2] This reaction provided a reliable and relatively safe method for introducing a fluorine atom onto an aromatic ring by the thermal decomposition of a diazonium tetrafluoroborate salt.[3][4] The conceptual elegance and practical utility of this reaction made it the workhorse for the synthesis of a wide array of fluorinated aromatic compounds for decades.
The core of the Balz-Schiemann reaction lies in a two-step process: the diazotization of a primary aromatic amine followed by the thermal decomposition of the resulting diazonium salt in the presence of a tetrafluoroborate anion.[5]
Mechanistic Insights: A Stepwise Transformation
The widely accepted mechanism of the Balz-Schiemann reaction involves the following key steps:
-
Diazotization: The primary aromatic amine is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite and a strong acid (e.g., hydrochloric acid), at low temperatures (0-5 °C) to form a diazonium salt.[5]
-
Formation of the Diazonium Tetrafluoroborate: The diazonium salt is then treated with fluoroboric acid (HBF₄), which replaces the original counter-ion with the tetrafluoroborate anion (BF₄⁻), often leading to the precipitation of the more stable and less soluble diazonium tetrafluoroborate salt.[4]
-
Thermal Decomposition: The isolated and dried diazonium tetrafluoroborate salt is then heated, leading to the loss of nitrogen gas (N₂) and boron trifluoride (BF₃), and the formation of the desired aryl fluoride.[3]
The following diagram illustrates the general workflow of the Balz-Schiemann reaction:
References
- 1. Improved synthesis of 5-alkylresorcinols (1972) | Robert S. Marmor | 34 Citations [scispace.com]
- 2. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sciencedaily.com [sciencedaily.com]
key properties and characteristics of 5-Fluorobenzene-1,3-diol
An In-depth Technical Guide to 5-Fluorobenzene-1,3-diol: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It delves into the core properties, synthesis, and strategic applications of this compound (also known as 5-Fluororesorcinol), a key fluorinated building block in modern medicinal chemistry.
Introduction: The Strategic Importance of Fluorinated Phenols
This compound is a fluorinated aromatic compound that has garnered significant interest as a versatile intermediate in organic synthesis.[1] Its structure, featuring a resorcinol (1,3-dihydroxybenzene) core with a strategically placed fluorine atom, offers a unique combination of reactivity and physicochemical modulation.
The deliberate incorporation of fluorine into potential drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological profiles.[2][3] Fluorine's high electronegativity and small size can profoundly influence a molecule's pKa, metabolic stability, lipophilicity, and binding affinity to biological targets.[2][4] this compound serves as a valuable starting material for synthesizing more complex molecules where these fluorine-driven benefits can be harnessed, particularly in the development of novel therapeutics with potential antitumor and antibacterial properties.[1]
Core Physicochemical and Computational Properties
Understanding the fundamental properties of this compound is critical for its effective use in synthesis and process development. The compound presents as a white or light yellow solid under standard conditions.[5] Key physical and computational data are summarized below.
| Property | Value | Source(s) |
| Identifiers | ||
| IUPAC Name | This compound | [6] |
| Synonyms | 5-Fluororesorcinol, 1,3-Benzenediol, 5-fluoro- | [1][7] |
| CAS Number | 75996-29-1 | [1][7][8] |
| Molecular Formula | C₆H₅FO₂ | [1][7] |
| Molecular Weight | 128.10 g/mol | [7][9] |
| InChI Key | LYFBZGKZAZBANN-UHFFFAOYSA-N | [6][10] |
| Physical Data | ||
| Melting Point | 136.0 to 140.0 °C | [1][11] |
| Boiling Point | 237.9 °C (Predicted) | [1][12] |
| Density | 1.415 g/cm³ (Predicted) | [1][12] |
| Solubility | Practically insoluble in water; Soluble in ethanol, dimethylformamide. | [1][5] |
| Computational Data | ||
| Topological Polar Surface Area (TPSA) | 40.46 Ų | [7] |
| LogP | 1.2369 | [7][11] |
| Hydrogen Bond Donors | 2 | [7] |
| Hydrogen Bond Acceptors | 2 | [7] |
Synthesis Protocol: Demethylation of a Key Precursor
A common and effective laboratory-scale synthesis of this compound involves the demethylation of its dimethoxy precursor, 1,3-dimethoxy-5-fluorobenzene.[13] This reaction utilizes a strong Lewis acid, boron tribromide (BBr₃), to cleave the robust aryl-methyl ether bonds.
Causality of Experimental Design:
-
Choice of Precursor: 1,3-dimethoxy-5-fluorobenzene is a readily accessible starting material. The methoxy groups serve as effective protecting groups for the hydroxyls during earlier synthetic steps and can be removed reliably in the final step.
-
Choice of Reagent: Boron tribromide is a powerful and selective reagent for the cleavage of aryl ethers. Its high Lewis acidity facilitates the complexation with the ether oxygen, weakening the C-O bond and enabling nucleophilic attack by the bromide ion.
-
Reaction Conditions: The reaction is initiated at a low temperature (-30 °C) to control the initial exothermic reaction between BBr₃ and the substrate.[13] Allowing the mixture to warm to room temperature ensures the reaction proceeds to completion. Dichloromethane is an ideal inert solvent that is unreactive towards BBr₃ and effectively solubilizes the starting material.
Step-by-Step Synthesis Workflow:
-
Preparation: Dissolve 1,3-dimethoxy-5-fluorobenzene (1 equivalent) in anhydrous dichloromethane in a flask equipped with a nitrogen inlet and a magnetic stirrer.[13]
-
Cooling: Cool the solution to -30 °C using an appropriate cooling bath (e.g., dry ice/acetone).[13]
-
Reagent Addition: Slowly add a solution of boron tribromide (BBr₃) (6 equivalents) in dichloromethane dropwise over 30 minutes, maintaining the internal temperature below the initial setpoint.[13]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to 25 °C and stir for 12 hours.[13] Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture back down to 0 °C and carefully quench by the slow, dropwise addition of water. Stir for an additional 30 minutes at 25 °C.[13]
-
Extraction & Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with a saturated sodium bicarbonate solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[13] The resulting light brown solid can be further purified if necessary.
References
- 1. Cas 75996-29-1,this compound | lookchem [lookchem.com]
- 2. This compound | 75996-29-1 | Benchchem [benchchem.com]
- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. chembk.com [chembk.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. chemscene.com [chemscene.com]
- 8. 75996-29-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 9. This compound - CAS:75996-29-1 - Sunway Pharm Ltd [3wpharm.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Page loading... [guidechem.com]
- 12. This compound CAS#: 75996-29-1 [m.chemicalbook.com]
- 13. This compound | 75996-29-1 [chemicalbook.com]
A Guide to the Spectroscopic Characterization of 5-Fluorobenzene-1,3-diol
Introduction: The Analytical Imperative for 5-Fluorobenzene-1,3-diol
This compound, also known as 5-fluororesorcinol, is a substituted aromatic diol with the molecular formula C₆H₅FO₂ and a molecular weight of 128.10 g/mol .[1] Its structural features, comprising a fluorinated benzene ring bearing two hydroxyl groups, make it a valuable and versatile building block in synthetic chemistry. It serves as a key intermediate in the development of pharmaceuticals, agrochemicals, and specialty materials where the introduction of a fluorine atom can significantly modulate biological activity and physicochemical properties.
Given its role as a foundational precursor, the unambiguous structural confirmation and purity assessment of this compound are of paramount importance. A multi-technique spectroscopic approach, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), provides a comprehensive and definitive analytical fingerprint. This guide offers an in-depth exploration of the expected spectroscopic data for this compound, grounded in established analytical principles and methodologies, to support researchers and drug development professionals in their synthetic and quality control endeavors.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial arrangement of magnetically active nuclei. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for a complete structural assignment.
Expertise & Experience: The Rationale Behind NMR Experimental Design
The choice of deuterated solvent is a critical first step in NMR analysis. For this compound, solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ are often preferred over chloroform-d (CDCl₃). This is because the acidic hydroxyl protons (-OH) are more likely to undergo rapid exchange with trace amounts of water or acidic impurities, which can lead to signal broadening or disappearance. Protic-coordinating solvents like DMSO-d₆ can form hydrogen bonds with the hydroxyl groups, slowing this exchange rate and allowing for the clear observation of the -OH proton signals.[2][3] Furthermore, broadband proton decoupling is a standard practice in ¹³C NMR to simplify the spectrum by collapsing carbon-proton coupling, resulting in a single sharp peak for each unique carbon atom.[4]
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolution: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) within a standard 5 mm NMR tube.
-
Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a 400 MHz or 500 MHz spectrometer.[5]
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire a proton-decoupled ¹⁹F NMR spectrum, using an appropriate reference standard.
-
Workflow for NMR Analysis
Caption: Workflow for the NMR analysis of this compound.
¹H NMR Spectral Data
The proton NMR spectrum reveals the disposition of the hydrogen atoms on the aromatic ring and the hydroxyl groups. The symmetry of the molecule (C₂ᵥ) results in two distinct types of aromatic protons.
| Proton Assignment | Multiplicity | Approx. Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| H-2 | Triplet (t) | ~6.2-6.4 | J(H,F) ≈ J(H,H) ≈ 2.3 Hz |
| H-4 / H-6 | Doublet of Doublets (dd) | ~6.1-6.3 | J(H,H) ≈ 8.5 Hz, J(H,F) ≈ 10.5 Hz |
| OH | Singlet (s) | ~9.5 (variable) | - |
| (Note: Data is predicted based on typical values for similar structures and may vary with solvent and concentration. The OH peak is highly dependent on experimental conditions.) |
¹³C NMR Spectral Data
The ¹³C NMR spectrum identifies the unique carbon environments. The carbon directly attached to the fluorine atom will appear as a doublet with a large one-bond coupling constant (¹JCF), while other carbons will show smaller couplings over multiple bonds.[6]
| Carbon Assignment | Approx. Chemical Shift (δ, ppm) | C-F Coupling Constant (JCF, Hz) |
| C-1 / C-3 | ~159 | ²JCF ≈ 12-15 Hz |
| C-5 | ~164 | ¹JCF ≈ 235-245 Hz |
| C-2 | ~98 | ²JCF ≈ 25 Hz |
| C-4 / C-6 | ~102 | ³JCF ≈ 3-5 Hz |
| (Note: Data is predicted based on established substituent effects and may vary with solvent.) |
¹⁹F NMR Spectral Data
¹⁹F NMR is highly specific for fluorine-containing compounds and provides a clear signal for the single fluorine atom in the molecule.[7] The chemical shift is typically referenced to a standard like trichlorofluoromethane (CFCl₃).[8][9]
| Nucleus Assignment | Approx. Chemical Shift (δ, ppm) | Multiplicity |
| F-5 | ~ -108 to -112 | Triplet of Triplets (tt) |
| (Note: Data is predicted. The multiplicity arises from coupling to the two ortho protons (H-4, H-6) and the one para proton (H-2).) |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expertise & Experience: Interpreting Vibrational Modes
For this compound, the IR spectrum is dominated by features corresponding to the O-H, aromatic C-H, aromatic C=C, C-O, and C-F bonds. The hydroxyl (-OH) stretch is typically the most prominent feature, appearing as a strong, broad band in the 3200-3600 cm⁻¹ region due to intermolecular hydrogen bonding. The C-F bond, being very strong, gives rise to a characteristic strong absorption in the fingerprint region, typically between 1100-1300 cm⁻¹.[10] Aromatic C=C stretching vibrations appear as a series of sharp to medium bands in the 1450-1600 cm⁻¹ region.[10]
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: Prepare the sample using either the KBr pellet method or as a thin film on a salt plate (e.g., NaCl or KBr).
-
KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade KBr. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
-
Background Scan: Place the KBr pellet holder (or clean salt plate) in the spectrometer and run a background scan to record the spectrum of the atmosphere and the matrix.
-
Sample Scan: Place the sample pellet (or plate with sample film) in the beam path and acquire the sample spectrum. The final spectrum is automatically ratioed against the background.
Workflow for IR Analysis
Caption: Workflow for the FTIR analysis of this compound.
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| 3200 - 3600 | Strong, Broad | O-H Stretch (Hydrogen-bonded) |
| 3000 - 3100 | Medium | Aromatic C-H Stretch |
| 1580 - 1620 | Medium | Aromatic C=C Ring Stretch |
| 1450 - 1500 | Medium | Aromatic C=C Ring Stretch |
| 1100 - 1300 | Strong | C-F Stretch & C-O Stretch |
| 800 - 900 | Strong | Aromatic C-H Out-of-Plane Bend |
| (Note: Data is based on typical ranges for the assigned functional groups.)[10][11] |
Mass Spectrometry (MS): Determining Molecular Mass and Formula
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Expertise & Experience: Ionization and Fragmentation Logic
For a small, relatively stable organic molecule like this compound, Electron Ionization (EI) is a common and effective ionization method. EI involves bombarding the molecule with high-energy electrons, which typically dislodges one electron to form a radical cation known as the molecular ion (M⁺•). The m/z of this ion directly corresponds to the molecular weight of the compound. The energy imparted during EI is often sufficient to cause fragmentation of the molecular ion. The resulting fragmentation pattern is reproducible and characteristic of the molecule's structure, providing a "molecular fingerprint."
Experimental Protocol: MS Data Acquisition
-
Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC) inlet.
-
Ionization: The sample is vaporized and enters the ion source where it is ionized (e.g., by electron impact at 70 eV).
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
Workflow for Mass Spectrometry Analysis
Caption: Workflow for the mass spectrometry analysis of this compound.
Mass Spectrometry Data
The mass spectrum provides direct evidence of the molecular weight.
| m/z Value | Ion Assignment | Notes |
| 128 | [M]⁺• | Molecular Ion. Confirms the molecular weight of 128.10 g/mol . |
| 100 | [M - CO]⁺• | Loss of carbon monoxide is a common fragmentation for phenols. |
| 99 | [M - CHO]⁺ | Loss of a formyl radical. |
| (Note: Fragmentation data is predicted based on common pathways for phenolic and fluorinated aromatic compounds.) |
References
- 1. chemscene.com [chemscene.com]
- 2. researchgate.net [researchgate.net]
- 3. hmdb.ca [hmdb.ca]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. colorado.edu [colorado.edu]
- 9. 19F [nmr.chem.ucsb.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. irphouse.com [irphouse.com]
An In-depth Technical Guide to the Solubility and Stability of 5-Fluorobenzene-1,3-diol for Pharmaceutical and Research Applications
Executive Summary
5-Fluorobenzene-1,3-diol, also known as 5-fluororesorcinol, is a fluorinated aromatic compound of increasing interest in medicinal chemistry and materials science.[1][2] Its utility as a synthetic intermediate hinges on a clear understanding of its physicochemical properties. This guide provides a comprehensive analysis of the solubility and chemical stability of this compound, offering a framework for its effective use in research and development. The compound exhibits low solubility in water but is soluble in organic solvents like ethanol and dimethylformamide (DMF).[3] It is relatively stable at room temperature but is susceptible to degradation under harsh acidic, basic, and oxidative conditions.[3] Adherence to appropriate handling and storage protocols is crucial to maintain its integrity.
Introduction: The Significance of this compound in Modern Research
The strategic incorporation of fluorine into organic molecules is a well-established strategy in drug discovery to modulate metabolic stability, binding affinity, and lipophilicity.[4][5] this compound serves as a key building block in this endeavor, offering a unique combination of a reactive phenol structure with the modulating effects of a fluorine substituent.
2.1 Chemical Identity and Properties
| Property | Value | Source |
| Chemical Name | This compound | - |
| Synonyms | 5-Fluororesorcinol | [1] |
| CAS Number | 75996-29-1 | [1][6] |
| Molecular Formula | C₆H₅FO₂ | [1][3][6] |
| Molecular Weight | 128.10 g/mol | [1][6] |
| Appearance | White to light yellow/orange crystalline powder | [3][7][8] |
| Melting Point | 136-140 °C | [1][7][8] |
| pKa (predicted) | 8.45 ± 0.10 | [7] |
2.2 Applications in Drug Discovery and Chemical Synthesis
This compound is a versatile intermediate with applications in several areas:
-
Pharmaceuticals: It is a key precursor in the synthesis of novel bioactive molecules, including potential anti-cancer and antibacterial agents.[1][2]
-
Dyes and Pigments: Its structure is utilized in creating high-performance dyes and pigments with enhanced stability.[2]
-
Materials Science: It is used in the formulation of specialty polymers and resins, imparting improved thermal stability and chemical resistance.[2][8]
-
Liquid Crystals: The compound is a precursor for the synthesis of bent-core azo-benzene liquid crystal mesogens.[9]
2.3 The Critical Role of Physicochemical Properties
A thorough understanding of solubility and stability is paramount for successful application. Low solubility can hinder in vitro assays and lead to poor bioavailability in preclinical studies.[10][11] Chemical instability can result in the loss of the active compound and the formation of potentially toxic degradation products.[12] This guide provides the necessary data and protocols to mitigate these risks.
Aqueous and Solvent Solubility Profile
The solubility of this compound is a critical parameter for its formulation and application in both chemical reactions and biological assays.
3.1 Theoretical Framework: Factors Governing Solubility
The solubility of this compound is influenced by several factors:
-
Polarity: The two hydroxyl groups confer polar character, while the fluorinated benzene ring is nonpolar. This amphipathic nature dictates its solubility in different solvents.
-
pH and pKa: As a weak acid with a predicted pKa of around 8.45, its aqueous solubility is expected to increase in basic conditions (pH > pKa) due to the formation of the more soluble phenolate salt.[7]
-
Temperature: Solubility generally increases with temperature, although this relationship must be determined empirically.
3.2 Experimental Determination of Solubility
Two common methods for determining solubility are kinetic and thermodynamic assays.[10][13][14] Kinetic solubility is often used in early discovery for high-throughput screening, while thermodynamic solubility provides the true equilibrium value, crucial for later-stage development.[10][14]
3.2.1 Protocol: Thermodynamic "Shake-Flask" Solubility Assay
This protocol determines the equilibrium solubility of this compound.
Objective: To determine the maximum concentration of this compound that can be dissolved in a given solvent at equilibrium.
Materials:
-
This compound (solid powder)
-
Selected solvents (e.g., pH 7.4 phosphate-buffered saline (PBS), Dimethyl Sulfoxide (DMSO), Ethanol, Methanol)
-
Vials with screw caps
-
Orbital shaker/incubator
-
Centrifuge
-
HPLC-UV or LC-MS/MS system for quantification
-
0.22 µm syringe filters
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. Ensure undissolved solid is visible.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C).
-
Shake the samples for 24-48 hours to ensure equilibrium is reached.[10]
-
After incubation, allow the vials to stand to let the excess solid settle.
-
Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV or LC-MS/MS method against a standard curve.[10][13]
3.2.2 Data Summary: Solubility of this compound
| Solvent | Solubility | Remarks |
| Water | Low / Practically Insoluble | [3][7] |
| Ethanol | Soluble | [3] |
| Dimethylformamide (DMF) | Soluble | [3] |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for preparing stock solutions for biological assays. |
| Methanol | Soluble | - |
| Acetonitrile | Moderately Soluble | Often used as a mobile phase component in HPLC analysis.[15][16] |
3.3 Practical Insights: Overcoming Solubility Challenges
For in vitro biological assays, low aqueous solubility can be a significant hurdle.[11] A common strategy is to prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into the aqueous assay buffer.[13][17] It is critical to ensure the final concentration of the organic solvent is low (typically <1%) to avoid artifacts in the assay.
Diagram: Workflow for Thermodynamic Solubility Determination
Caption: Workflow for the shake-flask method of solubility determination.
Chemical Stability and Degradation Pathways
Understanding the chemical stability of this compound is essential for defining appropriate storage conditions and predicting its shelf-life. Forced degradation studies are a key tool for identifying potential degradation pathways.[18][19][20]
4.1 Theoretical Framework: Factors Influencing Chemical Stability
Phenolic compounds can be susceptible to several degradation pathways:
-
Oxidation: The hydroxyl groups on the benzene ring make it susceptible to oxidation, which can be catalyzed by light, heat, or the presence of metal ions. This can lead to the formation of colored quinone-type products.
-
Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH conditions can potentially affect the molecule.
-
Photodegradation: Aromatic compounds can absorb UV light, leading to photochemical reactions and degradation.[21]
4.2 Forced Degradation Studies: A Predictive Tool
Forced degradation studies, as outlined in ICH guideline Q1A(R2), intentionally stress the compound to predict its degradation profile.[18][19] The goal is typically to achieve 5-20% degradation to ensure that the analytical methods are stability-indicating and to identify the primary degradation products.[18][22]
4.2.1 Protocol: Forced Degradation of this compound
Objective: To identify the likely degradation products and pathways of this compound under various stress conditions.
Materials:
-
This compound solution (e.g., 1 mg/mL in 50:50 acetonitrile:water)
-
Hydrochloric acid (HCl, 0.1 M and 1 M)
-
Sodium hydroxide (NaOH, 0.1 M and 1 M)
-
Hydrogen peroxide (H₂O₂, 3%)
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours. If no degradation is observed, repeat with 1 M HCl.[23]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 24 hours. If no degradation is observed, repeat with 1 M NaOH.[23]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[23]
-
Thermal Degradation: Store the stock solution (in a sealed vial) and solid compound in an oven at 60-80°C for 48 hours.[23]
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method (e.g., HPLC with a photodiode array detector) to separate the parent compound from any degradants.
4.2.2 Analytical Methodology
A validated, stability-indicating HPLC or UPLC-MS method is crucial for these studies. The method must be able to resolve the parent peak from all degradation products. A typical method would involve a C18 reversed-phase column with a gradient elution of water (with 0.1% formic acid) and acetonitrile.[13][15]
4.3 In-depth Analysis of Degradation Pathways
Based on the structure of this compound, the following degradation pathways are plausible:
-
Oxidative Degradation: The primary pathway is likely oxidation of the diol to form quinone-like structures, which are often colored. The presence of the electron-withdrawing fluorine atom may slightly decrease the susceptibility to oxidation compared to unsubstituted resorcinol.
-
Alkaline Degradation: In strongly basic conditions, phenolate anions are formed, which are more susceptible to oxidation. Some degradation may also occur under these conditions.[21]
-
Photolytic Degradation: The aromatic ring can absorb UV radiation, potentially leading to radical-mediated degradation pathways. The stability of the C-F bond under photolytic conditions can vary depending on the molecular structure.[24][25]
Diagram: Forced Degradation Experimental Design
Caption: Parallel workflow for forced degradation studies.
Recommended Handling and Storage Conditions
To ensure the long-term integrity of this compound, the following storage and handling procedures are recommended:
| Condition | Recommendation | Rationale |
| Solid Compound | Store at room temperature in a dry, well-ventilated place, away from light and strong oxidizing agents.[3] An inert atmosphere (e.g., nitrogen or argon) is ideal.[7] | Prevents oxidation and photodecomposition. Phenols can be sensitive to air and light over time. |
| Solutions in Organic Solvents (e.g., DMSO) | For short-term use, store at 2-8°C. For long-term storage, aliquot into single-use vials and store at -20°C or -80°C. | Minimizes solvent evaporation and potential for degradation in solution. Avoids repeated freeze-thaw cycles. |
| Aqueous Solutions | Prepare fresh as needed. Avoid storing aqueous solutions for extended periods, especially if not buffered. | The stability in aqueous media can be limited, particularly if the pH is not controlled. |
5.1 Incompatibility
Avoid contact with strong oxidizing agents, strong bases, and acid chlorides.[3]
Conclusion: Key Takeaways for the Bench Scientist
This compound is a valuable synthetic building block, but its utility is directly tied to a proper understanding of its physicochemical properties. Key considerations include its limited aqueous solubility, which necessitates the use of organic co-solvents for many applications, and its susceptibility to oxidative and photolytic degradation. By following the protocols and storage recommendations outlined in this guide, researchers can ensure the integrity of the compound, leading to more reliable and reproducible experimental outcomes.
References
- 1. Cas 75996-29-1,this compound | lookchem [lookchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chembk.com [chembk.com]
- 4. benchchem.com [benchchem.com]
- 5. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. This compound CAS#: 75996-29-1 [m.chemicalbook.com]
- 8. chemimpex.com [chemimpex.com]
- 9. ossila.com [ossila.com]
- 10. enamine.net [enamine.net]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. researchgate.net [researchgate.net]
- 13. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. Quantitative Analysis of Resorcinol from Marketed Hair Tonic Using Liquid Chromatographic Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Kinetic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 18. resolvemass.ca [resolvemass.ca]
- 19. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 20. biopharminternational.com [biopharminternational.com]
- 21. researchgate.net [researchgate.net]
- 22. youtube.com [youtube.com]
- 23. benchchem.com [benchchem.com]
- 24. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
electronic effects of fluorine in 5-Fluorobenzene-1,3-diol
An In-depth Technical Guide to the Electronic Effects of Fluorine in 5-Fluorobenzene-1,3-diol
Abstract
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science, primarily due to its unique ability to modulate electronic and physicochemical properties.[1] This guide provides a comprehensive technical analysis of the electronic effects exerted by the fluorine substituent in this compound (5-fluororesorcinol). We will dissect the fundamental principles of fluorine's inductive and resonance effects, their quantifiable impact on the molecule's acidity and reactivity in electrophilic aromatic substitution, and the synergistic experimental and computational methodologies required for a thorough characterization. This document serves as a reference for professionals seeking to leverage the nuanced properties of fluorinated scaffolds in molecular design.
The Fundamental Dichotomy: Induction vs. Resonance in Fluorinated Arenes
The electronic influence of fluorine on an aromatic system is a classic example of competing effects. Understanding this dichotomy is critical to predicting the behavior of this compound.
-
Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect through the sigma (σ) bond framework.[2][3] This effect polarizes the C-F bond, depleting electron density from the attached ipso-carbon and, to a lesser extent, from adjacent atoms.[4][5] This potent, distance-dependent withdrawal is a primary contributor to fluorine's overall electronic impact.[6]
-
Resonance Effect (+R / +M): Conversely, the lone pairs of electrons in fluorine's 2p orbitals can be delocalized into the aromatic π-system.[2][7] This donation of electron density, known as a positive resonance (or mesomeric) effect, directs electrophilic attack to the ortho and para positions.[2][3] However, the efficacy of this donation is hampered by the poor orbital overlap between fluorine's compact 2p orbital and carbon's larger 2p orbital, making fluorine a relatively weak π-donor compared to oxygen or nitrogen.[7][8]
In virtually all fluorinated benzenes, the potent inductive withdrawal (-I) outweighs the weaker resonance donation (+R), rendering the fluorine atom a net electron-withdrawing and ring-deactivating group.[3][8]
Caption: Dueling electronic effects of the fluorine substituent on an aromatic ring.
Impact on Physicochemical Properties: Acidity (pKa)
The net electron-withdrawing character of the fluorine atom in this compound significantly influences the acidity of the two phenolic hydroxyl groups. By pulling electron density away from the ring and the oxygen atoms, the fluorine substituent stabilizes the resulting phenoxide conjugate bases formed upon deprotonation. This stabilization lowers the energy of the conjugate base, thereby increasing the acidity of the parent phenol (i.e., lowering its pKa value).
While direct experimental pKa values for this compound are not widely published, the expected trend relative to the parent compound, resorcinol, is clear.
Table 1: Comparison of Acidity in Resorcinol and 5-Fluororesorcinol
| Compound | Substituent at C5 | Key Electronic Effect | Expected pKa1 |
|---|---|---|---|
| Benzene-1,3-diol (Resorcinol) | -H | Reference | ~9.3 |
| this compound | -F | Net Inductive Withdrawal (-I > +R) | < 9.3 (More Acidic) |
This increased acidity is a direct and predictable consequence of the electronic perturbation introduced by the fluorine atom.
Modulating Chemical Reactivity: Electrophilic Aromatic Substitution (EAS)
In electrophilic aromatic substitution (EAS), the incoming electrophile attacks the electron-rich π-system of the benzene ring. The substituents on the ring dictate both the overall reaction rate and the position of attack (regioselectivity).
-
Activation/Deactivation: The two hydroxyl (-OH) groups are powerful activating substituents due to their strong +R effect, which significantly enriches the electron density of the ring.[9][10] The fluorine atom, as established, is an overall deactivating group. In this compound, the potent activating effects of the two hydroxyl groups overwhelmingly dominate the deactivating effect of the single fluorine atom, making the ring highly reactive towards electrophiles, more so than benzene itself.
-
Regioselectivity: All three substituents (-OH, -OH, -F) are ortho, para-directors. The directing influence of the hydroxyl groups is substantially stronger than that of fluorine.
-
Position C2: This position is ortho to both hydroxyl groups, making it the most electron-rich and sterically accessible site for electrophilic attack.
-
Positions C4 and C6: These positions are ortho to one hydroxyl group and para to the other, making them the second most activated sites.
-
Position C5: This position is meta to the hydroxyl groups and is therefore deactivated.
-
The predicted outcome of an EAS reaction on this compound is strong preferential substitution at the C2 position.
Caption: Predicted regioselectivity for electrophilic aromatic substitution on this compound.
A Multi-Technique Approach to Characterization
A robust understanding of fluorine's electronic effects requires the integration of spectroscopic, crystallographic, and computational data. Each method provides a unique and complementary piece of the puzzle, creating a self-validating system of analysis.
Experimental Protocol: NMR Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy directly probes the electronic environment of specific nuclei.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Acetone-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. The chemical shifts of the aromatic protons at C2, C4, and C6 will directly reflect the electron density at these positions. The C2 proton is expected to be the most upfield (shielded) due to its position between two electron-donating hydroxyl groups.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. The chemical shift of the ipso-carbon (C5) will be significantly influenced by the directly attached fluorine, while other carbon shifts will reveal the combined effects of all three substituents.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum. ¹⁹F NMR is exceptionally sensitive to the local electronic environment, providing a direct probe of the fluorine atom's chemical state.[11][12] The chemical shift can be compared against databases of other fluorinated aromatics for correlative analysis.[13][14][15]
-
Data Analysis: Integrate proton signals, assign carbon peaks with the aid of 2D experiments (HSQC/HMBC), and reference the ¹⁹F spectrum to a known standard (e.g., CFCl₃). The collected data provides an empirical map of the molecule's electronic landscape.
Experimental Protocol: Single-Crystal X-ray Crystallography
This technique provides the definitive three-dimensional structure of the molecule in the solid state, offering precise measurements of bond lengths and angles that reflect its electronic nature.[16][17][18][19]
Methodology:
-
Crystallization: Grow a high-quality single crystal of this compound, typically by slow evaporation from a suitable solvent system. This is often the rate-limiting step.[16]
-
Data Collection: Mount the crystal on a goniometer and expose it to a monochromatic X-ray beam. The crystal diffracts the X-rays, producing a unique pattern of reflections that are recorded by a detector.[17]
-
Structure Solution & Refinement: The diffraction pattern is computationally processed to generate an electron density map of the crystal's unit cell.[17] Atomic positions are fitted to this map, and the model is refined to achieve the best possible fit with the experimental data.
-
Data Analysis: Analyze the refined structure for key parameters:
-
C-F bond length: Compare with typical values for aryl fluorides.
-
Aromatic C-C bond lengths: Look for subtle variations indicating distortions in the π-system due to substituent effects.
-
Intermolecular interactions: Identify hydrogen bonding patterns involving the hydroxyl groups and any potential C-F···H interactions.
-
Protocol: Computational Modeling with Density Functional Theory (DFT)
Computational chemistry provides unparalleled insight into the electronic structure, complementing and explaining experimental findings.[20][21]
Methodology Workflow:
Caption: A standard workflow for the DFT-based analysis of molecular electronic properties.
-
Geometry Optimization: An initial 3D structure is optimized to find its lowest energy conformation using a suitable functional and basis set (e.g., B3LYP/6-311+G(d,p)).
-
Frequency Calculation: This step confirms that the optimized structure is a true energy minimum (no imaginary frequencies).
-
Property Calculations:
-
Natural Bond Orbital (NBO) Analysis: Calculates the partial atomic charges on each atom, providing a quantitative measure of the inductive effect.
-
Molecular Electrostatic Potential (ESP) Map: Generates a visual representation of the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
-
NMR Shielding Calculations: Predicts the ¹H, ¹³C, and ¹⁹F chemical shifts, which can be directly compared with experimental data to validate the computational model.[11]
-
References
- 1. This compound | 75996-29-1 | Benchchem [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 4. Revisiting Aromaticity and Chemical Bonding of Fluorinated Benzene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 6. m.youtube.com [m.youtube.com]
- 7. quora.com [quora.com]
- 8. quora.com [quora.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. quora.com [quora.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. biophysics.org [biophysics.org]
- 13. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. | Semantic Scholar [semanticscholar.org]
- 14. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 18. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
structural analysis of 5-Fluorobenzene-1,3-diol
An In-Depth Technical Guide to the Structural Analysis of 5-Fluorobenzene-1,3-diol
This guide provides a comprehensive framework for the structural elucidation of this compound (also known as 5-Fluororesorcinol). Tailored for researchers, medicinal chemists, and drug development professionals, this document moves beyond procedural lists to explain the scientific rationale behind the analytical choices, ensuring a robust and verifiable structural confirmation. The strategic incorporation of fluorine is a critical tool in modern medicinal chemistry, used to modulate properties such as metabolic stability, binding affinity, and lipophilicity.[1][2] Therefore, unambiguous confirmation of the structure of fluorinated building blocks like this compound is a foundational requirement for any successful research and development program.[3][4]
Introduction: The Analytical Challenge
This compound is a versatile chemical intermediate with potential applications in pharmaceuticals and organic synthesis.[3] Its structure presents a distinct analytical puzzle: confirming the presence and, critically, the precise positioning of the fluorine atom and two hydroxyl groups on the benzene ring. An incorrect isomeric assignment could lead to inactive compounds or unexpected toxicity, making rigorous structural analysis non-negotiable.
This guide presents a multi-technique, orthogonal approach to structural verification. We will proceed logically from confirming basic molecular properties to mapping the detailed atomic connectivity and, finally, determining the three-dimensional arrangement in the solid state.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₅FO₂ | [5][6] |
| Molecular Weight | 128.10 g/mol | [5][6] |
| Melting Point | 136.0 to 140.0 °C | [3][5][7] |
| Appearance | White to light yellow solid | [5] |
| CAS Number | 75996-29-1 | [3][6][7] |
The Integrated Analytical Workflow
Figure 1: A logical workflow for the comprehensive .
Foundational Analysis: Molecular Weight Confirmation
Expertise & Causality: Before investing time in more complex analyses, the first step is to confirm the molecular weight. This quickly validates that the sample is, at a minimum, an isomer of the target compound. Mass spectrometry (MS) is the definitive technique for this purpose. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like diols, minimizing fragmentation and maximizing the intensity of the molecular ion peak.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Dissolve ~0.1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the instrument to operate in negative ion mode, as the phenolic hydroxyl groups are readily deprotonated.
-
Infusion: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.
-
Analysis: Look for the deprotonated molecular ion [M-H]⁻.
Expected Result: The primary ion of interest will be the [M-H]⁻ peak at m/z 127.1. The presence of this peak confirms the molecular formula C₆H₅FO₂.
Functional Group Identification: Infrared Spectroscopy
Expertise & Causality: With the molecular formula confirmed, the next logical step is to verify the presence of the key functional groups. Fourier-Transform Infrared (FTIR) spectroscopy is an exceptionally powerful and rapid tool for this purpose. It works on the principle that chemical bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at their characteristic frequencies.[8] This allows for the identification of the O-H (hydroxyl), C-F (fluoro), and aromatic C=C and C-H bonds.
Experimental Protocol: FTIR Spectroscopy (KBr Pellet)
-
Sample Preparation: Grind ~1 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.[8]
-
Pellet Formation: Place the powder into a pellet press die and apply several tons of pressure to form a transparent or translucent disc.
-
Spectrum Acquisition: Place the KBr disc in the sample holder of the FTIR spectrometer.
-
Background Scan: Run a background scan with an empty sample holder to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Run the sample scan over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the molecule's functional groups.
Table 2: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale | Reference(s) |
| ~3600-3200 | O-H stretch (phenolic) | Strong, Broad | Characteristic of hydrogen-bonded hydroxyl groups. | [9] |
| ~3100-3000 | Aromatic C-H stretch | Medium | Typical for sp² C-H bonds in a benzene ring. | [9] |
| ~1620-1580 | Aromatic C=C stretch | Medium-Strong | Confirms the presence of the benzene ring. | [10] |
| ~1300-1150 | C-O stretch (phenol) | Strong | Indicates the hydroxyl groups are attached to the aromatic ring. | [10] |
| ~1250-1000 | C-F stretch | Strong | A strong C-F bond absorption is expected in this region. | [11] |
| ~900-675 | Aromatic C-H out-of-plane bend | Strong | The pattern can hint at the substitution pattern (1,3,5-trisubstituted). | [9] |
Definitive Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is the cornerstone technique for determining the precise connectivity of atoms in a molecule.[1] By analyzing the chemical shifts, integrations, and coupling patterns of ¹H, ¹³C, and ¹⁹F nuclei, we can piece together the exact isomeric structure. For a fluorinated compound, ¹⁹F NMR is not just useful; it is essential for direct confirmation of the fluorine's chemical environment.[1]
Figure 2: Numbering scheme for this compound used for NMR assignments.
A. ¹H NMR Spectroscopy: Mapping the Protons
Trustworthiness: The proton NMR spectrum provides the most immediate information on the substitution pattern. For this molecule, we expect three distinct aromatic proton signals and a signal for the two equivalent hydroxyl protons. The key is to analyze the splitting patterns (J-coupling), which reveal which nuclei are adjacent to each other. We anticipate seeing coupling between protons (H-H) and coupling between protons and the fluorine atom (H-F).
B. ¹³C NMR Spectroscopy: The Carbon Skeleton
Trustworthiness: A proton-decoupled ¹³C NMR spectrum will show one signal for each unique carbon atom.[12] Due to the molecule's symmetry, we expect four signals for the six aromatic carbons. The carbon directly attached to fluorine will exhibit a large one-bond coupling (¹JCF), appearing as a doublet in a non-decoupled spectrum, and its chemical shift will be significantly affected.
C. ¹⁹F NMR Spectroscopy: The Fluorine Probe
Trustworthiness: This experiment directly observes the fluorine nucleus.[1] In a proton-coupled ¹⁹F spectrum, the fluorine signal will be split by its neighboring protons (H2 and H6). The magnitude of this coupling constant helps confirm the meta-position of the fluorine relative to these protons.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in a 5 mm NMR tube. DMSO-d₆ is often preferred as it allows for the observation of exchangeable -OH protons.
-
Instrument Setup: Tune and shim the NMR spectrometer for the chosen solvent.
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Typical parameters include a 45° or 90° pulse, a relaxation delay of 1-2 seconds, and acquiring 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30). Due to the low natural abundance of ¹³C, several hundred to several thousand scans may be required.
-
¹⁹F NMR Acquisition: Acquire a 1D fluorine spectrum. This is typically a fast experiment due to the 100% natural abundance of ¹⁹F.
-
Data Processing: Fourier transform the acquired FIDs, phase correct the spectra, and calibrate the chemical shift scale (e.g., to the residual solvent peak for ¹H and ¹³C).
Table 3: Predicted NMR Data for this compound (in DMSO-d₆)
| Nucleus | Position | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (Hz) | Rationale |
| ¹H | OH (1,3) | ~9.5 | s (broad) | - | Exchangeable acidic protons. |
| H-2 | ~6.1-6.3 | t | ³JHF ≈ 8-10, ³JHH ≈ 2 | Triplet due to coupling to F (ortho) and H4 (meta). | |
| H-4, H-6 | ~6.1-6.3 | dd | ³JHF ≈ 8-10, ⁴JHH ≈ 2 | Doublet of doublets due to coupling to F (meta) and H2. | |
| ¹³C | C-1, C-3 | ~160 | d | ²JCF ≈ 15-25 | Carbons attached to OH, split by F at 2 bonds distance. |
| C-5 | ~165 | d | ¹JCF ≈ 230-250 | Carbon directly attached to F shows a very large one-bond coupling. | |
| C-2 | ~95-100 | d | ²JCF ≈ 15-25 | Shielded carbon ortho to two OH groups, split by F. | |
| C-4, C-6 | ~95-100 | d | ⁴JCF ≈ 1-3 | Shielded carbons ortho to one OH and meta to F. | |
| ¹⁹F | F-5 | ~ -110 | t | ³JFH ≈ 8-10 | Triplet due to coupling with two equivalent protons (H4, H6). |
Note: Predicted chemical shifts (δ) and coupling constants (J) are estimates based on data for similar compounds and established principles of NMR spectroscopy. Actual values may vary.[1][13][14]
Unambiguous 3D Structure: X-Ray Crystallography
Expertise & Causality: While NMR provides definitive proof of covalent bonding and connectivity, single-crystal X-ray crystallography provides an unambiguous 3D map of the atomic positions in the solid state.[15][16] It is the ultimate confirmation of structure, revealing bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. This technique is employed when absolute proof is required, for instance, in a regulatory filing or a foundational patent.
Workflow: Single-Crystal X-Ray Diffraction
Figure 3: Standard workflow for determining a molecular structure via single-crystal X-ray diffraction.
Experimental Protocol: Crystal Growth and Analysis
-
Crystal Growth: The primary challenge is growing a single, diffraction-quality crystal. A common method is slow evaporation. Dissolve the compound in a minimal amount of a suitable hot solvent (e.g., ethanol/water mixture) to create a saturated solution. Allow the solvent to evaporate slowly and undisturbed over several days.
-
Crystal Mounting: Using a microscope, select a well-formed crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in a diffractometer. A stream of cold nitrogen (~100 K) is often used to minimize thermal motion. The instrument rotates the crystal while bombarding it with a focused beam of X-rays, collecting a diffraction pattern.
-
Structure Solution and Refinement: Specialized software is used to process the diffraction data, solve the phase problem, and generate an initial electron density map. This map is then refined by fitting atoms to the density, leading to the final, highly precise molecular structure.[17]
Conclusion
The is a case study in the power of a modern, multi-technique analytical approach. By systematically applying mass spectrometry to confirm molecular weight, infrared spectroscopy to identify functional groups, and a suite of NMR experiments to map atomic connectivity, we can achieve an exceptionally high degree of confidence in the proposed structure. For applications demanding absolute certainty, X-ray crystallography serves as the final, incontrovertible piece of evidence. This rigorous, self-validating workflow ensures the scientific integrity required for advanced research and development in chemistry and pharmaceuticals.
References
- 1. This compound | 75996-29-1 | Benchchem [benchchem.com]
- 2. Applications of Fluorine in Medicinal Chemistry. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Cas 75996-29-1,this compound | lookchem [lookchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chembk.com [chembk.com]
- 6. chemscene.com [chemscene.com]
- 7. Page loading... [guidechem.com]
- 8. edu.rsc.org [edu.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. irphouse.com [irphouse.com]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. 1H NMR spectra of alkane-1,3-diols in benzene: GIAO/DFT shift calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Preamble: Charting the Molecular Landscape of a Promising Intermediate
An In-depth Technical Guide to the Theoretical Investigation of 5-Fluorobenzene-1,3-diol
This compound, also known as 5-fluororesorcinol, is a fluorinated aromatic compound with significant potential as a versatile building block in various chemical sectors.[1] Its utility is noted in organic synthesis as a key intermediate for pharmaceuticals and dyes, with preliminary interest stemming from its potential antitumor and antibacterial properties.[1][2] While its empirical applications are emerging, a comprehensive understanding of its molecular-level properties remains crucial for unlocking its full potential in rational drug design and materials science.
This guide delineates a robust theoretical framework for the comprehensive investigation of this compound using state-of-the-art computational chemistry methods. As direct theoretical studies on this specific molecule are not extensively published, this document serves as both a technical whitepaper and a methodological blueprint. We will move beyond a simple recitation of protocols to explain the causality behind our computational choices, providing a self-validating system of inquiry for researchers, scientists, and drug development professionals. Our approach is grounded in Density Functional Theory (DFT), a powerful quantum mechanical modeling method that provides a balance of computational efficiency and accuracy for systems of this nature.[3][4]
Part 1: Foundational Analysis: Geometry, Stability, and Electronic Structure
The initial and most critical step in any theoretical study is to determine the molecule's most stable three-dimensional conformation and its fundamental electronic properties. This foundational data underpins all subsequent analyses, from spectroscopic prediction to reactivity modeling.
The Rationale for a DFT-Based Approach
For an organic molecule like this compound, Density Functional Theory (DFT) offers the most pragmatic and reliable computational tool. We select the B3LYP hybrid functional, which has a long-standing record of providing excellent results for the structural and electronic properties of a wide range of organic compounds. This is paired with the Pople-style 6-311++G(d,p) basis set. The inclusion of diffuse functions ("++") is essential for accurately describing the lone pairs on the oxygen and fluorine atoms, while the polarization functions ("(d,p)") account for the non-uniform distribution of electron density, which is critical for describing bonding and intermolecular interactions.[4][5]
Experimental Protocol: Geometry Optimization and Frequency Analysis
The following workflow outlines the steps to achieve a validated, stable molecular structure.
-
Initial Structure Construction: Build an initial 3D model of this compound using molecular modeling software (e.g., GaussView, Avogadro).
-
Geometry Optimization: Perform a full geometry optimization using the B3LYP/6-311++G(d,p) level of theory. This process systematically adjusts all bond lengths, bond angles, and dihedral angles to find the lowest energy conformation on the potential energy surface.
-
Vibrational Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:
-
Verification of Minimum: The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum (a stable conformation) and not a transition state.
-
Spectroscopic Data: The calculation yields the harmonic vibrational frequencies that are used to predict the molecule's infrared (IR) and Raman spectra.[4]
-
Caption: Workflow for obtaining a stable molecular structure.
Analysis of Key Structural and Electronic Descriptors
From the optimized structure, a wealth of information can be extracted to characterize the molecule.
Table 1: Calculated Molecular Properties of this compound
| Property | Description | Significance in Drug Design |
|---|---|---|
| Optimized Energy | The total electronic energy of the molecule at its most stable geometry. | Provides a baseline for comparing the stability of different isomers or conformers. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility, membrane permeability, and interactions with polar receptor sites. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons (nucleophilicity). |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher chemical reactivity and lower kinetic stability.[5][6] |
Visualizing Reactivity: The Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution across the molecule. It is generated by mapping the electrostatic potential onto the molecule's electron density surface.
-
Red Regions (Negative Potential): Indicate areas of high electron density, typically around electronegative atoms like oxygen and fluorine. These are the most likely sites for electrophilic attack.
-
Blue Regions (Positive Potential): Indicate areas of low electron density, typically around hydrogen atoms, especially the acidic hydroxyl protons. These are the most likely sites for nucleophilic attack.
The MEP map provides an immediate, intuitive guide to the molecule's reactive sites, which is invaluable for predicting how it will interact with biological targets.[7]
Part 2: Predicting Spectroscopic Signatures
Theoretical spectroscopy is a vital tool for validating synthetic products and understanding electronic transitions. Our computational approach can predict both vibrational (IR/Raman) and electronic (UV-Vis) spectra.
Vibrational Spectroscopy (IR & Raman)
The frequency calculation from Part 1 provides the necessary data. The output includes the vibrational frequencies and their corresponding intensities (IR) and activities (Raman).
Protocol for Vibrational Analysis:
-
Extract Frequencies: Obtain the calculated harmonic frequencies from the output file.
-
Apply Scaling Factor: Theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation. A scaling factor (typically ~0.96-0.98 for B3LYP) is applied to improve agreement with experimental data.
-
Assign Modes: Each frequency corresponds to a specific molecular motion (e.g., O-H stretch, C-F stretch, aromatic ring breathing). These assignments are made by visualizing the atomic displacements for each mode.
-
Generate Spectra: The scaled frequencies and calculated intensities are used to generate theoretical IR and Raman spectra, which can be directly compared with experimental results.
Table 2: Representative Vibrational Mode Assignments (Hypothetical Data)
| Mode Description | Expected Frequency Range (cm⁻¹) | Significance |
|---|---|---|
| O-H Stretch | 3500 - 3700 | Confirms presence of hydroxyl groups; sensitive to hydrogen bonding. |
| Aromatic C-H Stretch | 3000 - 3100 | Characteristic of the benzene ring structure. |
| Aromatic C=C Stretch | 1400 - 1600 | Confirms the aromatic core; substitution patterns can shift these peaks. |
| C-O Stretch | 1200 - 1300 | Associated with the phenol-like C-O bond. |
| C-F Stretch | 1000 - 1100 | A key signature confirming the presence and bonding of the fluorine atom. |
Electronic Spectroscopy (UV-Vis)
To predict the UV-Vis absorption spectrum, which arises from electronic transitions between molecular orbitals, we employ Time-Dependent DFT (TD-DFT).
Protocol for TD-DFT Calculation:
-
Use Optimized Geometry: Start with the stable ground-state geometry obtained in Part 1.
-
Incorporate Solvent Effects: Since UV-Vis spectra are typically measured in solution, a solvent model like the Polarizable Continuum Model (PCM) is crucial. This model simulates the bulk electrostatic effect of the solvent (e.g., water, ethanol).
-
Run TD-DFT Calculation: Perform the TD-DFT calculation (e.g., at the B3LYP/6-311++G(d,p) level with PCM) to calculate the energies of the first several electronic excited states.
-
Analyze Transitions: The output provides the excitation energies (which correspond to absorption wavelengths, λmax), oscillator strengths (which correspond to absorption intensity), and the nature of the transitions (e.g., π → π, n → π).
Caption: Workflow for simulating vibrational and electronic spectra.
Part 3: Mapping Reactivity and Mechanistic Pathways
Beyond static properties, theoretical studies excel at predicting how a molecule will behave in a chemical reaction. This is paramount for understanding its mechanism of action as a potential drug or its synthetic utility.
Deeper Reactivity Insights with Conceptual DFT and NBO Analysis
-
Conceptual DFT: From the HOMO and LUMO energies, we can calculate global reactivity descriptors like electronegativity, chemical hardness, and the global electrophilicity index. These values quantify the molecule's resistance to charge transfer and its tendency to act as an electrophile, providing a more nuanced view of reactivity than orbital energies alone.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemically intuitive picture of bonding and charge distribution.[6] It calculates the charges on each atom (NBO charges) and analyzes interactions between filled (donor) and empty (acceptor) orbitals. This is particularly useful for quantifying the strength of hydrogen bonds and other non-covalent interactions that are critical for drug-receptor binding.
Modeling Reaction Mechanisms: A Hypothetical Example
To illustrate the predictive power of this approach, consider a hypothetical electrophilic substitution reaction on the this compound ring. Computational chemistry can be used to determine the most likely site of substitution and the energy required for the reaction to occur.
Protocol for Reaction Pathway Modeling:
-
Identify Reactants and Products: Define the structures of the starting materials and potential products.
-
Locate Transition State (TS): The transition state is the highest energy point along the reaction coordinate. Specialized algorithms are used to find this saddle point structure.
-
Verify the TS: A frequency calculation on the TS structure must yield exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
-
Calculate Activation Energy: The activation energy (Ea) is the energy difference between the transition state and the reactants. A lower Ea indicates a faster, more favorable reaction.
By comparing the activation energies for substitution at different positions on the ring, we can predict the reaction's regioselectivity.
Caption: A conceptual diagram of a reaction energy profile.
Conclusion: From Theory to Application
This guide outlines a comprehensive theoretical protocol for the deep characterization of this compound. By systematically applying DFT and TD-DFT methods, researchers can:
-
Establish a definitive 3D structure and understand its intrinsic electronic properties.
-
Predict IR, Raman, and UV-Vis spectra to aid in experimental identification and characterization.
-
Visualize molecular reactivity through MEP maps and analyze bonding with NBO theory.
-
Quantify reactivity using frontier molecular orbitals and conceptual DFT descriptors.
-
Model reaction mechanisms to predict outcomes and guide synthetic efforts.
The insights gained from such a theoretical investigation are not merely academic. They provide a predictive, molecular-level understanding that can accelerate the drug discovery process, guide the design of novel materials, and optimize synthetic pathways, ultimately saving significant time and experimental resources. This computational blueprint serves as a robust starting point for any research program aiming to leverage the full potential of this compound.
References
- 1. Cas 75996-29-1,this compound | lookchem [lookchem.com]
- 2. chembk.com [chembk.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Initial Biological Screening of 5-Fluororesorcinol
This guide provides a comprehensive framework for conducting the initial biological evaluation of 5-Fluororesorcinol, a fluorinated derivative of resorcinol. As a Senior Application Scientist, the perspective offered herein is grounded in practical, field-proven methodologies, emphasizing experimental rationale and data integrity. This document is intended for researchers, scientists, and drug development professionals initiating discovery-phase assessment of this compound.
Strategic Imperative: Why Screen 5-Fluororesorcinol?
5-Fluororesorcinol (CAS No. 75996-29-1) is a unique structural entity.[1] The resorcinol backbone is a well-established pharmacophore found in compounds with antiseptic, keratolytic, and antimicrobial properties.[2][3] The introduction of a fluorine atom is a common medicinal chemistry strategy to enhance metabolic stability, binding affinity, and bioavailability.[1][4] This modification can profoundly alter the biological activity profile compared to its parent compound, resorcinol.
Therefore, an initial broad-based screening is not merely a data collection exercise; it is a strategic necessity to rapidly profile the compound's primary bioactivities, identify potential therapeutic avenues, and uncover any liabilities, such as cytotoxicity, at an early stage. This guide outlines a tiered, logical-flow approach to this initial screening process.
Physicochemical Properties of 5-Fluororesorcinol
A foundational understanding of the test article's properties is critical for accurate experimental design, particularly for stock solution preparation and ensuring bioavailability in in vitro systems.
| Property | Value | Source |
| Molecular Formula | C₆H₅FO₂ | [1][4] |
| Molecular Weight | 128.10 g/mol | [1][4] |
| Appearance | White to light yellow/orange powder/crystal | [4][5] |
| Melting Point | 136 - 140 °C | [4] |
| Purity | ≥ 98% (GC) | [4][5] |
| Storage | Room Temperature, protect from light and air | [1][6] |
| Solubility | Soluble in organic solvents like DMSO | [2][5] |
Note: For all in vitro assays, it is standard practice to prepare a high-concentration stock solution in a suitable solvent like DMSO and then make serial dilutions in the appropriate culture medium. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
The Screening Cascade: A Tiered Approach
We advocate for a parallel, three-pronged initial screening cascade. This approach provides a holistic view of the compound's activity profile efficiently. The three foundational pillars of this initial screen are:
-
Cytotoxicity Assessment: To determine the concentration range at which the compound is toxic to mammalian cells. This is paramount for interpreting any observed bioactivity and for designing subsequent, more complex assays.
-
Antimicrobial Activity Screening: To evaluate efficacy against a representative panel of pathogenic bacteria and fungi, leveraging the known activities of the resorcinol class.[3]
-
Antioxidant Capacity Evaluation: To assess the compound's ability to scavenge free radicals, a common feature of phenolic compounds.[7][8]
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the initial screening cascade.
Caption: Tiered workflow for the initial biological screening of 5-Fluororesorcinol.
Foundational Assay Protocols
The following sections provide detailed, self-validating protocols for the Tier 1 assays. The causality behind key steps is explained to ensure robust and reproducible data generation.
Protocol: Cytotoxicity Assessment via MTT Assay
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[9] Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[9] We select a common cancer cell line (e.g., HeLa) and a non-cancerous human cell line (e.g., HEK293) to assess both general and potential selective cytotoxicity.
Step-by-Step Methodology:
-
Cell Plating:
-
Seed HeLa or HEK293 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[10]
-
Incubate the plate at 37°C, 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X working concentration series of 5-Fluororesorcinol by serially diluting the DMSO stock in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells. The final concentration of DMSO should not exceed 0.5%.
-
Self-Validation System:
-
Negative Control: Wells with cells treated with vehicle (medium + DMSO) only (represents 100% viability).
-
Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., 10 µM Doxorubicin).
-
Blank Control: Wells with medium only (no cells) to measure background absorbance.
-
-
-
Incubation: Incubate the treated plate for 48 or 72 hours at 37°C, 5% CO₂.
-
MTT Addition and Solubilization:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C. Purple formazan crystals should become visible.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Data Presentation:
| Concentration (µM) | % Viability (HeLa) | Std. Dev. | % Viability (HEK293) | Std. Dev. |
| 0 (Vehicle) | 100 | 4.5 | 100 | 5.1 |
| 1 | 98.2 | 5.2 | 99.1 | 4.8 |
| 10 | 91.5 | 6.1 | 95.3 | 5.5 |
| 25 | 75.4 | 5.8 | 88.7 | 6.2 |
| 50 | 52.1 | 4.9 | 76.4 | 5.9 |
| 100 | 23.8 | 3.7 | 55.2 | 5.1 |
| 200 | 5.6 | 2.1 | 21.9 | 3.3 |
| IC₅₀ (µM) | ~50 | ~110 |
This table presents example data. The half-maximal inhibitory concentration (IC₅₀) is determined by non-linear regression analysis of the dose-response curve.
Protocol: Antimicrobial Susceptibility Testing
Rationale: The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[11] We select representative Gram-positive (Staphylococcus aureus), Gram-negative (Escherichia coli), and fungal (Candida albicans) pathogens. Resorcinol derivatives have known activity against such microbes.[3]
Step-by-Step Methodology:
-
Inoculum Preparation:
-
Grow microbial cultures overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for yeast).
-
Dilute the cultures to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution:
-
In a 96-well plate, perform a two-fold serial dilution of 5-Fluororesorcinol in the appropriate broth, starting from a high concentration (e.g., 512 µg/mL).
-
-
Inoculation and Incubation:
-
Add the standardized microbial inoculum to each well.
-
Self-Validation System:
-
Negative Control: Wells with broth and inoculum only (should show growth).
-
Positive Control: Wells with a known antibiotic/antifungal (e.g., Ciprofloxacin for bacteria, Fluconazole for yeast).
-
Sterility Control: Wells with broth only (should show no growth).
-
-
Incubate the plates at 37°C for 18-24 hours for bacteria, or 48 hours for yeast.
-
-
MIC Determination:
-
The MIC is the lowest concentration well where no visible turbidity (growth) is observed.
-
Data Presentation:
| Microorganism | Strain (ATCC) | MIC (µg/mL) | Positive Control MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 64 | Ciprofloxacin: ≤1 |
| Escherichia coli | ATCC 25922 | 128 | Ciprofloxacin: ≤0.5 |
| Candida albicans | ATCC 90028 | >256 | Fluconazole: ≤2 |
This table presents example data.
Protocol: Antioxidant Capacity via DPPH Assay
Rationale: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to evaluate the radical scavenging activity of a compound.[12][13] DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color changes to pale yellow. The degree of discoloration is proportional to the scavenging activity.[13]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a solution of 5-Fluororesorcinol at various concentrations in methanol or ethanol.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
-
Reaction Mixture:
-
In a 96-well plate, add 100 µL of the compound solution to 100 µL of the DPPH solution.
-
Self-Validation System:
-
Negative Control: Methanol + DPPH solution (represents 0% scavenging).
-
Positive Control: A known antioxidant like Ascorbic Acid or Trolox.
-
Blank: Methanol only.
-
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100
-
Data Presentation:
| Concentration (µg/mL) | % DPPH Scavenging | Std. Dev. |
| 10 | 15.2 | 2.1 |
| 25 | 33.8 | 3.5 |
| 50 | 58.1 | 4.2 |
| 100 | 85.4 | 5.1 |
| 200 | 92.3 | 3.9 |
| IC₅₀ (µg/mL) | ~45 |
This table presents example data. The IC₅₀ value is the concentration required to scavenge 50% of the DPPH radicals.
Principle of MTT Assay Diagram
Caption: Conversion of MTT to formazan by viable cells.
Data Interpretation and Path Forward
The initial screening phase generates a foundational dataset that guides all future work.
-
If 5-Fluororesorcinol shows high cytotoxicity (low IC₅₀) , its potential as a systemic therapeutic is limited unless it displays remarkable potency in a specific disease model (e.g., a cancer cell line), suggesting a potential therapeutic window.
-
If moderate antimicrobial activity is observed (e.g., MIC in the 32-128 µg/mL range) , this warrants further investigation. Structure-activity relationship (SAR) studies with other resorcinol analogs could be initiated to improve potency.
-
If significant antioxidant activity is detected , the compound could be explored for applications in conditions associated with oxidative stress, such as neurodegenerative diseases or inflammatory disorders. The antioxidant activity of alkylresorcinols has been shown to protect against DNA damage in vitro.[7][8]
The results from this Tier 1 screen are not an endpoint but a critical decision point. They provide the empirical basis for designing more targeted, hypothesis-driven Tier 2 assays, such as specific enzyme inhibition panels, anti-inflammatory assays, or screening against a broader panel of cancer cell lines.
References
- 1. 5-Fluororesorcinol [myskinrecipes.com]
- 2. Resorcinol | C6H6O2 | CID 5054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Antimicrobial dialkylresorcinols from Pseudomonas sp. Ki19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. In vitro antioxidant activity and antigenotoxicity of 5-n-alkylresorcinols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Synthesis and antimicrobial testing of 5-fluorouracil derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Methodological & Application
Application Note & Protocol: Synthesis of 5-Fluorobenzene-1,3-diol via Demethylation of 1,3-dimethoxy-5-fluorobenzene
Abstract: This document provides a comprehensive guide for the synthesis of 5-Fluorobenzene-1,3-diol, a valuable intermediate in pharmaceutical development and material science.[1] The protocol details the O-demethylation of 1,3-dimethoxy-5-fluorobenzene using boron tribromide (BBr₃), a highly effective and widely used reagent for cleaving aryl methyl ethers.[2][3] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental procedure, critical safety protocols, and data interpretation.
Introduction and Scientific Rationale
This compound, also known as 5-fluororesorcinol, is a fluorinated aromatic compound whose unique electronic properties make it an essential building block in the synthesis of biologically active molecules and advanced polymers.[1] The presence of the fluorine atom can significantly enhance metabolic stability, binding affinity, and lipophilicity of target molecules, making it a desirable moiety in medicinal chemistry.
The conversion of 1,3-dimethoxy-5-fluorobenzene to this compound is a classic example of ether cleavage, a fundamental transformation in organic synthesis. While various reagents can effect this transformation, boron tribromide (BBr₃) is particularly well-suited for the demethylation of aryl methyl ethers due to its strong Lewis acidic character, often allowing the reaction to proceed at or below room temperature.[3][4]
Reaction Mechanism: The Role of Boron Tribromide
The cleavage of the robust C-O bond in aryl methyl ethers is facilitated by the potent Lewis acid, BBr₃. The reaction proceeds through a well-established mechanism initiated by the interaction between the Lewis acidic boron center and the Lewis basic ether oxygen.
-
Adduct Formation: The reaction commences with the formation of a Lewis acid-base complex between the ethereal oxygen of 1,3-dimethoxy-5-fluorobenzene and boron tribromide.
-
Nucleophilic Attack and Cleavage: For aryl methyl ethers, the demethylation proceeds via a bimolecular mechanism. A bromide ion, either from another BBr₃ molecule or the BBr₄⁻ anion, acts as a nucleophile and attacks the electrophilic methyl carbon in an Sₙ2-type reaction.[4][5] This concerted step results in the cleavage of the carbon-oxygen bond, producing methyl bromide (CH₃Br) and a dibromo(aryloxy)borane intermediate (ArOBBr₂).
-
Hydrolysis: The reaction is completed by an aqueous workup. The dibromo(aryloxy)borane intermediates are hydrolyzed by water to yield the desired this compound, along with boric acid (H₃BO₃) and hydrobromic acid (HBr).[3][4]
It is recommended to use one molar equivalent of BBr₃ for each ether group to ensure complete demethylation.[3]
Mandatory Safety Protocols
Boron tribromide is a hazardous and highly reactive substance that demands stringent safety measures. All personnel must receive documented training on this specific SOP before commencing any work.
-
Extreme Reactivity: BBr₃ reacts violently with water and moisture, releasing toxic and corrosive hydrogen bromide gas.[4][6][7] All operations must be conducted under strictly anhydrous conditions in a certified chemical fume hood.[6]
-
Corrosivity and Toxicity: It is extremely destructive to tissues of the mucous membranes, upper respiratory tract, eyes, and skin.[6][8] Inhalation or ingestion can be fatal.[8]
-
Personal Protective Equipment (PPE):
-
Body: A flame-resistant laboratory coat, fully buttoned, is required.[6]
-
Hands: Wear two pairs of chemical-resistant nitrile gloves.[6] Gloves must be inspected before use and disposed of immediately after handling the reagent.
-
Eyes/Face: ANSI-approved chemical splash goggles and a full-face shield are mandatory.[6][9]
-
-
Engineering Controls: All manipulations of BBr₃ must be performed within a properly functioning chemical fume hood with a face velocity between 80-125 feet per minute.[6]
-
Waste Disposal: All materials contaminated with BBr₃, including pipette tips, gloves, and empty reagent bottles, must be quenched carefully before being disposed of as hazardous waste.[7] Never mix unquenched BBr₃ with other waste streams.[7]
Experimental Design and Protocol
This protocol outlines the synthesis of this compound on a laboratory scale.
Materials and Equipment
-
Reagents: 1,3-dimethoxy-5-fluorobenzene (≥98%), Boron tribromide (1.0 M solution in Dichloromethane), Dichloromethane (DCM, anhydrous, ≥99.8%), Ethyl acetate (EtOAc), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Magnesium sulfate (MgSO₄, anhydrous).
-
Equipment: Flame-dried round-bottom flask, dropping funnel, condenser, magnetic stirrer, nitrogen or argon gas inlet, ice-water bath, separatory funnel, rotary evaporator, glassware for column chromatography.
Quantitative Data Summary
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 1,3-dimethoxy-5-fluorobenzene | 156.15 | 1.56 g | 10.0 | 1.0 |
| Boron tribromide (1.0 M in DCM) | 250.52 | 22 mL | 22.0 | 2.2 |
| Dichloromethane (DCM, anhydrous) | - | 50 mL | - | - |
Note: Yields are typically high but can vary based on reaction scale and purification efficiency.
Step-by-Step Synthesis Protocol
-
Reaction Setup: Assemble a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser with a nitrogen inlet, and a septum. Purge the entire system with dry nitrogen gas.
-
Reagent Preparation: In the flask, dissolve 1,3-dimethoxy-5-fluorobenzene (1.56 g, 10.0 mmol) in 50 mL of anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of BBr₃: Add the boron tribromide solution (22 mL of 1.0 M solution in DCM, 22.0 mmol) to the dropping funnel. Add the BBr₃ solution dropwise to the stirred reaction mixture over 30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture back to 0 °C in an ice-water bath. Very slowly and carefully, add 50 mL of ice-cold water to quench the reaction. Caution: This process is highly exothermic and will release HBr gas; ensure adequate ventilation in the fume hood.
-
Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with ethyl acetate (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution, 50 mL of water, and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by silica gel column chromatography or recrystallization to afford this compound as a solid.
Experimental Workflow Diagram
The following diagram illustrates the key stages of the synthesis process.
References
- 1. chemimpex.com [chemimpex.com]
- 2. echemi.com [echemi.com]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. Boron tribromide - Wikipedia [en.wikipedia.org]
- 5. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. purdue.edu [purdue.edu]
- 7. amherst.edu [amherst.edu]
- 8. lobachemie.com [lobachemie.com]
- 9. oxfordlabfinechem.com [oxfordlabfinechem.com]
Application Note: Strategic Use of 5-Fluorobenzene-1,3-diol in the Synthesis of Pharmaceutical Intermediates
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2][3] 5-Fluorobenzene-1,3-diol (CAS: 75996-29-1), a fluorinated resorcinol derivative, has emerged as a highly valuable building block in pharmaceutical synthesis. Its unique trifunctional architecture—an activated aromatic ring and two nucleophilic hydroxyl groups—provides a versatile platform for constructing complex molecular frameworks. This guide provides an in-depth analysis of the chemical properties, reactivity, and synthetic applications of this compound, complete with a detailed experimental protocol for its selective functionalization, designed for researchers and scientists in drug development.
Introduction: The Fluorine Advantage in Drug Design
Fluorine's unique properties, including its high electronegativity and small van der Waals radius, allow it to profoundly influence a molecule's biological activity.[4] Introducing fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to target proteins, and modulate lipophilicity to improve cell membrane permeability.[2][4][5] As a result, over 20% of all pharmaceuticals on the market contain fluorine, a testament to its critical role in drug discovery.[1]
This compound serves as a key starting material, providing a fluorinated aromatic core with two points of attachment for building diversity-oriented libraries or elaborating complex target molecules, particularly in the synthesis of kinase inhibitors and other targeted therapies.[4][6]
Physicochemical Properties and Safe Handling
Understanding the fundamental properties of this compound is essential for its effective and safe use in the laboratory.
| Property | Value | Source(s) |
| CAS Number | 75996-29-1 | [7][8] |
| Molecular Formula | C₆H₅FO₂ | [9] |
| Molecular Weight | 128.1 g/mol | |
| Appearance | White to light yellow solid | [10] |
| Melting Point | ~143-145 °C | [10] |
| Solubility | Low solubility in water; soluble in ethanol, DMF, acetone | [10] |
| Purity | Commercially available in ≥95% purity |
Safety and Handling: this compound should be handled with standard laboratory precautions.
-
Hazards: Causes skin irritation (H315) and serious eye irritation (H319).
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere.[10]
-
Handling: Avoid creating and inhaling dust. Use in a chemical fume hood.
Chemical Reactivity and Synthetic Rationale
The synthetic utility of this compound stems from the interplay of its three functional groups. The two hydroxyl groups are strong activating, ortho, para-directors for electrophilic aromatic substitution (EAS), while the fluorine atom is a weak deactivator (via induction) but also an ortho, para-director (via resonance).
This electronic arrangement makes the C4 and C6 positions (ortho to one -OH and para to the other) and the C2 position (ortho to both -OH groups) highly electron-rich and susceptible to electrophilic attack. The hydroxyl groups themselves are nucleophilic and can readily participate in reactions such as O-alkylation, O-acylation, and formation of sulfonate esters.
Caption: Reactivity map of this compound.
Application Protocol: Selective Mono-O-Alkylation
A frequent challenge in utilizing symmetric diols is achieving selective mono-functionalization. This protocol details a reliable method for the mono-O-alkylation of this compound, a key step for producing asymmetric intermediates used in multi-step syntheses, such as for kinase inhibitors.
Objective: To synthesize 3-benzyloxy-5-fluorophenol with high selectivity.
Principle: This procedure employs a slight substoichiometric amount of the alkylating agent (benzyl bromide) relative to the diol. Using a mild base like potassium carbonate (K₂CO₃) deprotonates the phenolic hydroxyls reversibly, and controlling the stoichiometry favors the mono-alkylated product over the di-alkylated byproduct. The desired product is then isolated via column chromatography.
Caption: Workflow for selective mono-O-alkylation.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | e.g., Sigma-Aldrich | - |
| Benzyl Bromide | ≥98% | e.g., Sigma-Aldrich | Lachrymator, handle in fume hood |
| Potassium Carbonate (K₂CO₃) | Anhydrous | e.g., Fisher Scientific | Finely powdered |
| N,N-Dimethylformamide (DMF) | Anhydrous | e.g., Acros Organics | - |
| Ethyl Acetate (EtOAc) | ACS Grade | - | For extraction & chromatography |
| Hexanes | ACS Grade | - | For chromatography |
| Deionized Water | - | - | - |
| Brine (sat. aq. NaCl) | - | - | - |
| Anhydrous Sodium Sulfate | - | - | For drying |
| Round-bottom flask, stir bar, condenser, N₂ inlet | - | - | Oven-dried before use |
| TLC plates (Silica gel 60 F₂₅₄) | - | - | - |
Step-by-Step Experimental Procedure
-
Reaction Setup: Assemble an oven-dried 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Purge the system with dry nitrogen or argon for 10 minutes.
-
Reagent Addition: To the flask, add this compound (1.28 g, 10.0 mmol, 1.0 equiv.) and anhydrous potassium carbonate (1.38 g, 10.0 mmol, 1.0 equiv.).
-
Solvent Addition: Add 20 mL of anhydrous DMF via syringe. Stir the resulting suspension at room temperature.
-
Electrophile Addition: Slowly add benzyl bromide (1.62 g, 1.13 mL, 9.5 mmol, 0.95 equiv.) to the stirring suspension over 5 minutes using a syringe. Causality Note: Adding the alkylating agent slowly and using a slight substoichiometric amount is crucial to minimize the formation of the di-benzylated byproduct.
-
Reaction: Stir the mixture vigorously at room temperature (20-25 °C) for 12-16 hours.
-
Monitoring: Monitor the reaction progress using TLC (eluent: 3:1 Hexanes/EtOAc). Visualize under UV light (254 nm).
-
Starting Material (diol): R_f ≈ 0.3
-
Product (mono-ether): R_f ≈ 0.5
-
Byproduct (di-ether): R_f ≈ 0.8 The reaction is complete when the starting diol spot is mostly consumed.
-
-
Workup: Once the reaction is complete, pour the mixture into 100 mL of deionized water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL). Causality Note: Washing removes residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel using a gradient elution from 9:1 to 4:1 Hexanes/EtOAc.
-
Isolation: Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 3-benzyloxy-5-fluorophenol as a white solid or pale oil. (Expected yield: 60-70%).
Characterization Data (Expected)
-
¹H NMR (400 MHz, CDCl₃): δ 7.45-7.30 (m, 5H, Ar-H from Bn), 6.50-6.40 (m, 3H, Ar-H from phenol ring), 5.01 (s, 2H, -OCH₂Ph), 4.85 (br s, 1H, -OH).
-
¹³C NMR (101 MHz, CDCl₃): δ 165.0 (d, J=245 Hz), 160.2 (d, J=12 Hz), 157.1 (d, J=10 Hz), 136.5, 128.7, 128.2, 127.5, 99.5 (d, J=2 Hz), 97.0 (d, J=22 Hz), 94.0 (d, J=25 Hz), 70.5.
-
Mass Spectrometry (ESI-): m/z 217.07 [M-H]⁻.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reaction is sluggish or incomplete | 1. Inactive K₂CO₃ (absorbed moisture).2. Impure starting materials.3. Insufficient stirring. | 1. Use freshly opened or oven-dried K₂CO₃.2. Verify purity of reagents.3. Increase stir rate; ensure K₂CO₃ is a fine powder. |
| High amount of di-alkylated byproduct | 1. Benzyl bromide added too quickly.2. Ratio of benzyl bromide to diol is too high.3. Reaction temperature too high. | 1. Add benzyl bromide dropwise over a longer period.2. Carefully measure and use ≤0.95 equivalents.3. Maintain reaction at room temperature. |
| Low isolated yield | 1. Inefficient extraction of the product.2. Product loss during chromatography. | 1. Perform an additional extraction of the aqueous layer.2. Use a finer gradient during chromatography and carefully monitor fractions by TLC. |
Conclusion
This compound is a powerful and versatile intermediate for pharmaceutical synthesis. Its activated aromatic system and dual nucleophilic handles provide a robust platform for creating complex, fluorinated molecules. By understanding its reactivity and employing controlled reaction conditions, as demonstrated in the selective mono-alkylation protocol, researchers can efficiently generate valuable scaffolds for the development of next-generation therapeutics. The strategic application of such building blocks is essential for advancing drug discovery programs across numerous therapeutic areas.
References
- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. ikprress.org [ikprress.org]
- 4. This compound | 75996-29-1 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. This compound | 75996-29-1 [amp.chemicalbook.com]
- 8. 75996-29-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 9. fluorochem.co.uk [fluorochem.co.uk]
- 10. chembk.com [chembk.com]
Application Notes and Protocols: 5-Fluorobenzene-1,3-diol as a Versatile Building Block for the Synthesis of Fluorinated Heterocyclic Compounds
Introduction: The Strategic Importance of Fluorinated Heterocycles and the Role of 5-Fluorobenzene-1,3-diol
In the landscape of modern medicinal chemistry and drug discovery, the incorporation of fluorine into organic molecules is a well-established strategy to enhance pharmacological profiles. The unique physicochemical properties of the fluorine atom, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their rings, are ubiquitous scaffolds in a vast array of pharmaceuticals and biologically active compounds. The fusion of fluorine chemistry with heterocyclic synthesis has, therefore, become a powerful approach in the development of novel therapeutic agents.
This compound, also known as 5-fluororesorcinol, has emerged as a key building block in this endeavor. Its unique substitution pattern, featuring a fluorine atom meta to two hydroxyl groups, provides a versatile platform for the construction of a variety of fluorinated heterocyclic systems. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the aromatic ring and the acidity of the hydroxyl groups, offering unique advantages in synthetic transformations. This guide provides an in-depth exploration of the application of this compound in the synthesis of three major classes of fluorinated heterocyclic compounds: benzofurans, xanthones, and coumarins, complete with detailed experimental protocols and mechanistic insights.
I. Synthesis of Fluorinated Benzofurans: A Gateway to Potent Bioactive Molecules
Fluorinated benzofurans are a class of heterocyclic compounds that have garnered significant attention due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The synthesis of 2-aroyl-6-fluorobenzofurans from this compound and α-bromoacetophenones represents a robust and versatile approach to this important scaffold.
Reaction Principle and Mechanism
The synthesis proceeds via a tandem O-alkylation and intramolecular cyclization. The phenolic hydroxyl group of this compound, activated by a base, acts as a nucleophile, attacking the electrophilic carbon of the α-bromoacetophenone in an O-alkylation step. The resulting intermediate then undergoes an intramolecular aldol-type condensation, where the enolate formed from the ketone attacks one of the carbons of the aromatic ring, followed by dehydration to yield the benzofuran ring. The fluorine atom at the 6-position of the resulting benzofuran can modulate the electron density of the ring system, potentially influencing its biological activity.
Diagram 1: General Scheme for the Synthesis of 2-Aroyl-6-fluorobenzofurans
Caption: Synthesis of 2-Aroyl-6-fluorobenzofurans.
Detailed Experimental Protocol: Synthesis of 2-(4-methoxybenzoyl)-6-fluoro-5-hydroxybenzofuran
This protocol details the synthesis of a representative 2-aroyl-6-fluorobenzofuran derivative.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Role |
| This compound | C₆H₅FO₂ | 128.10 | 1.28 g (10 mmol) | Starting Material |
| 2-Bromo-4'-methoxyacetophenone | C₉H₉BrO₂ | 229.07 | 2.29 g (10 mmol) | Reagent |
| Anhydrous Potassium Carbonate | K₂CO₃ | 138.21 | 2.76 g (20 mmol) | Base |
| Acetone | C₃H₆O | 58.08 | 50 mL | Solvent |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.28 g, 10 mmol), 2-bromo-4'-methoxyacetophenone (2.29 g, 10 mmol), and anhydrous potassium carbonate (2.76 g, 20 mmol) in 50 mL of acetone.
-
Reaction Execution: Stir the mixture at room temperature for 30 minutes, then heat to reflux for 8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and filter to remove the potassium carbonate. Wash the solid residue with acetone.
-
Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-(4-methoxybenzoyl)-6-fluoro-5-hydroxybenzofuran.
II. Synthesis of Fluorinated Xanthones: Core Scaffolds in Medicinal Chemistry
Xanthones, characterized by their dibenzo-γ-pyrone framework, are a class of naturally occurring and synthetic compounds with a wide range of biological activities, including anticancer, antioxidant, and anti-inflammatory properties. The introduction of a fluorine atom into the xanthone scaffold can further enhance these properties. A common and effective method for the synthesis of fluorinated xanthones from this compound involves a Friedel-Crafts acylation followed by an intramolecular cyclization.
Reaction Principle and Mechanism
This two-step synthesis begins with the Friedel-Crafts acylation of this compound with a suitably substituted benzoic acid derivative (often activated as an acid chloride or anhydride) in the presence of a Lewis acid catalyst. This reaction forms a 2-hydroxy-4-fluorobenzophenone intermediate. The subsequent step involves an intramolecular cyclization, where one of the hydroxyl groups of the resorcinol moiety attacks the carbonyl carbon of the benzophenone, followed by dehydration to form the xanthone ring system.
Diagram 2: General Scheme for the Synthesis of Fluorinated Xanthones
Caption: Synthesis of Fluorinated Xanthones.
Detailed Experimental Protocol: Synthesis of 1,3-Dihydroxy-2-fluoroxanthone
This protocol describes a general procedure for the synthesis of a fluorinated xanthone.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Role |
| This compound | C₆H₅FO₂ | 128.10 | 1.28 g (10 mmol) | Starting Material |
| 2-Hydroxybenzoic Acid | C₇H₆O₃ | 138.12 | 1.38 g (10 mmol) | Reagent |
| Eaton's Reagent (7.7% P₂O₅ in CH₃SO₃H) | - | - | 20 mL | Catalyst/Solvent |
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1.28 g, 10 mmol) and 2-hydroxybenzoic acid (1.38 g, 10 mmol) in Eaton's reagent (20 mL).
-
Reaction Execution: Heat the reaction mixture at 80°C for 4 hours with constant stirring.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.
-
Isolation: A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with water until the filtrate is neutral.
-
Purification: Dry the crude product and recrystallize it from a suitable solvent such as ethanol or a mixture of ethanol and water to obtain pure 1,3-dihydroxy-2-fluoroxanthone.
III. Synthesis of Fluorinated Coumarins: Versatile Scaffolds with Diverse Applications
Coumarins are a large class of benzopyrone-based heterocyclic compounds found in many plants. They exhibit a wide range of biological activities and are also used as fragrances, pharmaceuticals, and optical brightening agents. The Pechmann condensation is a classic and efficient method for the synthesis of coumarins from phenols and β-ketoesters, and it can be readily adapted for the synthesis of fluorinated coumarins using this compound.
Reaction Principle and Mechanism
The Pechmann condensation is an acid-catalyzed reaction. The mechanism involves the initial formation of a β-hydroxy ester intermediate through the reaction of the β-ketoester with the phenol. This is followed by a transesterification reaction and subsequent intramolecular cyclization (an electrophilic aromatic substitution) and dehydration to form the coumarin ring. The presence of the fluorine atom on the resorcinol ring can influence the regioselectivity of the cyclization.
Diagram 3: General Scheme for the Pechmann Condensation
Caption: Pechmann Condensation for Fluorinated Coumarins.
Detailed Experimental Protocol: Synthesis of 6-Fluoro-7-hydroxy-4-methylcoumarin
This protocol provides a step-by-step guide for the synthesis of a fluorinated coumarin derivative.[1]
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Role |
| This compound | C₆H₅FO₂ | 128.10 | 1.28 g (10 mmol) | Starting Material |
| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 1.30 g (10 mmol) | Reagent |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 10 mL | Catalyst |
Procedure:
-
Reaction Setup: In a 50 mL beaker, carefully add this compound (1.28 g, 10 mmol) to 10 mL of concentrated sulfuric acid, keeping the temperature below 10°C using an ice bath.
-
Addition of Reagent: Once the this compound has dissolved, add ethyl acetoacetate (1.30 g, 10 mmol) dropwise to the solution while maintaining the temperature below 10°C.
-
Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction mixture to stand at room temperature for 18-24 hours.
-
Work-up: Pour the reaction mixture slowly into a beaker containing crushed ice with constant stirring.
-
Isolation: A precipitate will form. Collect the solid product by vacuum filtration and wash it with cold water until the washings are neutral.
-
Purification: Dry the crude product and recrystallize it from ethanol to obtain pure 6-fluoro-7-hydroxy-4-methylcoumarin.[1]
Conclusion
This compound has proven to be a highly valuable and versatile building block for the synthesis of a diverse range of fluorinated heterocyclic compounds. The protocols and mechanistic insights provided in this guide for the synthesis of fluorinated benzofurans, xanthones, and coumarins highlight the utility of this starting material in generating molecular scaffolds with significant potential in drug discovery and materials science. The strategic incorporation of fluorine via this compound allows for the fine-tuning of molecular properties, a critical aspect in the design of new and improved functional molecules. Further exploration of the reactivity of this building block will undoubtedly lead to the discovery of novel heterocyclic systems with unique and valuable properties.
References
Application Note: A Protocol for the Electrophilic Fluorination of Resorcinol Using Selectfluor™
An Application Note for the Synthesis of Fluorinated Resorcinols
Introduction: The Strategic Value of Fluorinated Phenols
The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, agrochemicals, and materials science.[1] Fluorine's unique properties—high electronegativity, small steric footprint, and the ability to form strong C-F bonds—can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity.[2][3] Resorcinol (1,3-dihydroxybenzene) and its derivatives are prevalent structural motifs in numerous bioactive compounds and functional materials.[4][5] The targeted synthesis of fluorinated resorcinols, therefore, provides access to a valuable class of building blocks for developing novel pharmaceuticals and advanced materials.[6][7]
This application note provides a detailed protocol for the electrophilic fluorination of resorcinol. We will focus on the use of Selectfluor™, a stable, easy-to-handle, and effective electrophilic fluorine source.[8][9] The guide will delve into the mechanistic underpinnings of the reaction, address the critical issue of regioselectivity, provide a step-by-step experimental procedure, and outline methods for product characterization and safety.
Mechanistic Rationale & Regioselectivity
The reaction proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The two hydroxyl groups of resorcinol are powerful ortho-, para-directing activators, making the aromatic ring highly nucleophilic. The positions ortho and para to both hydroxyl groups (C2, C4, and C6) are significantly electron-rich and thus susceptible to electrophilic attack.
-
C4/C6 Positions: These positions are activated by both hydroxyl groups through resonance and inductive effects, making them the most nucleophilic sites.
-
C2 Position: This position is sterically more hindered and is activated by two adjacent hydroxyl groups.
Consequently, direct fluorination of resorcinol typically yields a mixture of products, primarily 4-fluororesorcinol and 4,6-difluororesorcinol , with 2-fluororesorcinol often formed as a minor product.[6][10] The precise ratio is sensitive to reaction conditions, including solvent, temperature, and stoichiometry of the fluorinating agent. The mechanism is believed to proceed via a Single Electron Transfer (SET) pathway or a direct SN2 attack on the N-F bond, though the exact nature can be substrate-dependent.[11][12][13]
Caption: General mechanism for the electrophilic fluorination of resorcinol.
Reagent Selection: Selectfluor™ vs. Other N-F Reagents
Several electrophilic fluorinating agents containing a reactive nitrogen-fluorine (N-F) bond are commercially available.[12]
-
Selectfluor™ (F-TEDA-BF₄): This is a dicationic salt of a DABCO derivative.[11] It is a crystalline, non-hygroscopic solid with high thermal stability, making it exceptionally safe and easy to handle compared to historical reagents like elemental fluorine.[8][14] Its high reactivity and solubility in polar solvents like acetonitrile make it a preferred choice for many applications.[9]
-
N-Fluorobenzenesulfonimide (NFSI): NFSI is another common, crystalline N-F reagent.[15] It is a neutral molecule and is also a versatile fluorine source, often used in transition-metal-catalyzed C-H fluorination reactions.[16][17] While highly effective, Selectfluor™ is often chosen for direct fluorination of activated arenes due to its high reactivity and straightforward reaction conditions.[2]
For this protocol, we select Selectfluor™ for its operational simplicity, safety profile, and proven efficacy in the fluorination of phenols.[10]
Detailed Experimental Protocol
This protocol details the direct fluorination of resorcinol to yield primarily 4-fluororesorcinol and 4,6-difluororesorcinol.
Materials & Equipment
| Material/Equipment | Specification |
| Reagents | |
| Resorcinol | ≥99% purity |
| Selectfluor™ | ≥95% purity |
| Acetonitrile (MeCN) | Anhydrous, ≥99.8% |
| Ethyl Acetate (EtOAc) | ACS Grade |
| Saturated NaCl solution (Brine) | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular |
| Glassware/Hardware | |
| Round-bottom flask | 100 mL, with stir bar |
| Magnetic stir plate | |
| Nitrogen/Argon inlet | |
| Separatory Funnel | 250 mL |
| Rotary Evaporator | |
| Flash Chromatography System | With silica gel cartridges |
| NMR Spectrometer | For ¹H, ¹³C, and ¹⁹F analysis |
| Mass Spectrometer (MS) | ESI or GC-MS capability |
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification.
Step-by-Step Procedure
Rationale: The reaction is performed under an inert atmosphere to prevent side reactions with atmospheric moisture. Acetonitrile is an ideal solvent as it dissolves both the polar substrate and the ionic fluorinating agent.[10] Portion-wise addition of Selectfluor™ helps to control any potential exotherm.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add resorcinol (e.g., 1.10 g, 10.0 mmol).
-
Solvent Addition: Add anhydrous acetonitrile (40 mL) to the flask. Stir the mixture under a nitrogen or argon atmosphere until all the resorcinol has dissolved. Cool the solution to 0 °C using an ice bath.
-
Selectfluor™ Addition: Slowly add Selectfluor™ (4.25 g, 12.0 mmol, 1.2 equivalents) to the stirred solution in small portions over 15 minutes.
-
Scientist's Note: Using a slight excess of Selectfluor™ helps drive the reaction towards the difluorinated product. For preferential mono-fluorination, use closer to 1.0 equivalent and monitor the reaction carefully.
-
-
Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of the starting material.
-
Work-up - Quenching: Once the reaction is complete, quench by adding deionized water (20 mL).
-
Work-up - Solvent Removal: Remove the acetonitrile from the mixture using a rotary evaporator.
-
Work-up - Extraction: Transfer the remaining aqueous mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 50 mL).
-
Work-up - Washing: Combine the organic layers and wash with saturated NaCl (brine) solution (50 mL) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as a solid or oil.
-
Purification: Purify the crude mixture using flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the unreacted starting material, 4-fluororesorcinol, and 4,6-difluororesorcinol.
Characterization and Validation
Confirming the identity and purity of the fluorinated products is essential for the trustworthiness of the protocol.[18] ¹⁹F NMR is a particularly powerful and unambiguous technique for identifying organofluorine compounds.[19][20]
| Compound | Molecular Formula | ¹⁹F NMR (vs CFCl₃)[21] | Key ¹H NMR Signals (in CDCl₃) |
| 4-Fluororesorcinol | C₆H₅FO₂[7] | ~ -120 to -130 ppm | Three aromatic protons, complex splitting due to H-F coupling. |
| 2-Fluororesorcinol | C₆H₅FO₂[22] | ~ -135 to -145 ppm | Three aromatic protons, complex splitting. |
| 4,6-Difluororesorcinol | C₆H₄F₂O₂ | ~ -115 to -125 ppm | Two aromatic protons, appearing as a triplet due to H-F coupling. |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Safety and Handling Precautions
Adherence to strict safety protocols is mandatory when working with fluorinating agents.[23]
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety glasses/goggles, and appropriate chemical-resistant gloves.[24]
-
Engineering Controls: All manipulations involving Selectfluor™ and volatile organic solvents must be performed inside a certified chemical fume hood to prevent inhalation.[24]
-
Reagent Handling: Selectfluor™ is an oxidizing agent and should be kept away from combustible materials.[8] While stable, avoid heating above 100 °C as it can decompose exothermally.[8]
-
Waste Disposal: Quench any unreacted fluorinating agent carefully. All chemical waste, both solid and liquid, must be disposed of according to institutional and local environmental regulations.[24]
Conclusion
This application note provides a robust and reliable protocol for the electrophilic fluorination of resorcinol using Selectfluor™. By understanding the underlying reaction mechanism and regiochemical preferences, researchers can effectively synthesize valuable fluorinated resorcinol building blocks. The detailed steps for reaction, purification, and characterization, combined with stringent safety measures, ensure a reproducible and safe experimental outcome for professionals in drug discovery and materials science.
References
- 1. brynmawr.edu [brynmawr.edu]
- 2. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope [mdpi.com]
- 3. Selectfluor: mechanistic insight and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly sensitive and rapid detection of resorcinol by forming fluorescent azamonardine with dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation [jmchemsci.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ossila.com [ossila.com]
- 8. Selectfluor [commonorganicchemistry.com]
- 9. SelectFluor - Enamine [enamine.net]
- 10. arkat-usa.org [arkat-usa.org]
- 11. Selectfluor - Wikipedia [en.wikipedia.org]
- 12. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 13. RSC - Page load error [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluorination Strategies :: The Britton group [brittonsfu.com]
- 17. N-Fluorobenzenesulfonimide (NFSI) [organic-chemistry.org]
- 18. nbinno.com [nbinno.com]
- 19. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 20. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 21. alfa-chemistry.com [alfa-chemistry.com]
- 22. scbt.com [scbt.com]
- 23. Fluorination - Wordpress [reagents.acsgcipr.org]
- 24. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of 5-Fluororesorcinol
Introduction: The Strategic Importance of 5-Fluororesorcinol
5-Fluororesorcinol (5-fluoro-1,3-dihydroxybenzene) is a highly valuable fluorinated building block in modern organic synthesis.[1] Its strategic importance stems from the unique properties imparted by the fluorine atom, which can significantly modulate the physicochemical and biological properties of a target molecule, including metabolic stability, lipophilicity, and binding affinity.[2] Consequently, 5-Fluororesorcinol serves as a critical intermediate in the synthesis of a wide array of complex molecules, particularly in the development of pharmaceuticals such as anti-cancer agents, and in the formulation of high-performance materials like specialty polymers and dyes.[3][4]
This guide provides an in-depth exploration of key named reactions and synthetic strategies for the preparation of 5-Fluororesorcinol. We move beyond simple procedural lists to explain the underlying mechanistic principles and the rationale behind experimental choices, offering field-proven insights to ensure reproducibility and optimization. The protocols described are designed to be self-validating, grounded in authoritative literature, and presented with clarity for practical application in a research and development setting.
Synthetic Strategy 1: The Balz-Schiemann Reaction
The Balz-Schiemann reaction is a cornerstone of aromatic fluorine chemistry, providing a reliable method for introducing a fluorine atom onto an aromatic ring.[5][6] First reported in 1927, this reaction transforms a primary aromatic amine into an aryl fluoride through the formation and subsequent thermal decomposition of an intermediate aryl diazonium tetrafluoroborate salt.[6][7] It is conceptually similar to the Sandmeyer reaction, but is specific for fluorination.[7] For the synthesis of 5-Fluororesorcinol, this strategy typically begins with a suitably protected 5-aminoresorcinol derivative.
Mechanistic Overview & Rationale
The reaction proceeds in two distinct, critical stages:
-
Diazotization: The primary aromatic amine is converted into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl or HBF₄) at low temperatures (0–5 °C).[8] The low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt.
-
Fluoride Introduction & Decomposition: The diazonium salt is precipitated as its tetrafluoroborate (ArN₂⁺BF₄⁻) salt by the addition of fluoroboric acid (HBF₄).[8] This salt is typically more stable than the corresponding chloride salt. The isolated, dry diazonium tetrafluoroborate is then heated. Thermal decomposition releases nitrogen gas (N₂) and boron trifluoride (BF₃), generating a transient aryl cation that is subsequently trapped by the fluoride ion from the BF₄⁻ counterion to yield the final aryl fluoride.[6][8]
Modern variations may use hexafluorophosphate (PF₆⁻) or hexafluoroantimonate (SbF₆⁻) salts, which can sometimes provide improved yields.[7]
Visualizing the Balz-Schiemann Reaction
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 5-Fluororesorcinol [myskinrecipes.com]
- 5. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]
- 6. grokipedia.com [grokipedia.com]
- 7. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 8. Explain the following reactions: Balz-Schiemann reaction Diazotization re.. [askfilo.com]
regioselective functionalization of 5-Fluorobenzene-1,3-diol
Application Notes and Protocols for the Regioselective Functionalization of 5-Fluorobenzene-1,3-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, also known as 5-fluororesorcinol, is a pivotal building block in medicinal chemistry and materials science. The strategic incorporation of fluorine can significantly enhance the biological activity and physicochemical properties of molecules, making the regioselective functionalization of this scaffold a critical task.[1][2][3][4] This guide provides an in-depth exploration of the principles and protocols for achieving regioselective transformations of this compound, empowering researchers to unlock its full synthetic potential. We will delve into the mechanistic underpinnings of regioselectivity and present detailed, field-proven protocols for key functionalization reactions.
Introduction: The Strategic Importance of this compound
The benzene-1,3-diol (resorcinol) framework is a common motif in a wide array of biologically active compounds and functional materials.[5][6][7] The introduction of a fluorine atom at the 5-position introduces a unique set of properties:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the in vivo half-life of drug candidates.[1][3]
-
Modulation of Acidity and Lipophilicity: Fluorine's high electronegativity can alter the pKa of the hydroxyl groups and influence the overall lipophilicity of the molecule, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.[1][3]
-
Improved Binding Affinity: The fluorine atom can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, leading to enhanced binding affinity and selectivity.[1]
Given these advantages, the ability to selectively functionalize the 2-, 4-, and 6-positions of this compound is of paramount importance for the rational design of novel pharmaceuticals and advanced materials.
Mechanistic Principles of Regioselectivity
The reactivity of the this compound ring is governed by the interplay of the activating, ortho-, para-directing hydroxyl groups and the deactivating, meta-directing fluorine atom.
-
Positions 2, 4, and 6: These positions are activated by the two hydroxyl groups, making them susceptible to electrophilic attack. The C2 position is situated between both hydroxyls, making it the most electron-rich and sterically accessible for certain reactions. The C4 and C6 positions are equivalent and also highly activated.
-
Position 5: The fluorine atom resides at this position.
Achieving regioselectivity hinges on exploiting the subtle differences in the electronic and steric environment of the C2, C4, and C6 positions. The primary strategies to control functionalization include:
-
Directed ortho-Metalation (DoM): This powerful technique utilizes a directing group to selectively deprotonate an adjacent position, creating a nucleophilic center for reaction with an electrophile.[8][9][10]
-
Protecting Group Strategies: By selectively protecting one or both hydroxyl groups, it is possible to modulate the directing effects and steric hindrance, thereby guiding the regiochemical outcome of subsequent reactions.[11][12][13]
-
Enzymatic Catalysis: Enzymes can offer exquisite regio- and stereoselectivity that is often difficult to achieve with traditional chemical methods.[14]
-
Transition-Metal-Catalyzed C-H Functionalization: This rapidly evolving field provides methods for the direct and regioselective introduction of various functional groups onto aromatic rings.[15][16][17][18][19]
Strategic Approaches and Protocols
This section outlines detailed protocols for the regioselective functionalization of this compound.
Strategy 1: Directed ortho-Metalation for C2 Functionalization
Directed ortho-metalation (DoM) is a highly effective strategy for achieving selective functionalization at the C2 position. The two hydroxyl groups can act as powerful directing metalation groups (DMGs), coordinating to an organolithium base and directing deprotonation to the sterically accessible and electronically activated C2 position.[8][9]
Workflow for Directed ortho-Metalation
Caption: Workflow for C2-functionalization via Directed ortho-Metalation.
Protocol 3.1.1: Regioselective C2-Silylation
This protocol describes the introduction of a silyl group at the C2 position, a versatile handle for further transformations.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Chlorotrimethylsilane (TMSCl)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add this compound (1.0 eq.).
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.2 eq.) dropwise via syringe. The solution may change color.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Add chlorotrimethylsilane (1.2 eq.) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Table 1: Representative Electrophiles for C2-Functionalization
| Electrophile | Product Functional Group | Typical Yield (%) |
| (CH₃)₃SiCl | -Si(CH₃)₃ | 85-95 |
| I₂ | -I | 70-85 |
| DMF | -CHO | 60-75 |
| CO₂ | -COOH | 75-90 |
Strategy 2: Protecting Group-Mediated C4/C6 Functionalization
To achieve functionalization at the C4 and C6 positions, it is often necessary to block the more reactive C2 position. This can be accomplished through the use of protecting groups.[11][12][13] A bulky protecting group on one of the hydroxyls can sterically hinder the C2 position, directing electrophilic attack to the C4/C6 positions. Alternatively, protecting both hydroxyls can modulate the electronic properties of the ring.
Workflow for Protecting Group-Mediated Functionalization
Caption: General workflow for C4/C6-functionalization using protecting groups.
Protocol 3.2.1: Regioselective C4-Bromination using a Monobenzyl Ether
This protocol details the selective bromination at the C4 position by first protecting one of the hydroxyl groups as a benzyl ether.
Part A: Monobenzylation
-
Dissolve this compound (1.0 eq.) in acetone.
-
Add potassium carbonate (1.1 eq.) and benzyl bromide (1.0 eq.).
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
Cool to room temperature, filter off the solids, and concentrate the filtrate.
-
Purify the crude product by column chromatography to isolate the monobenzylated product.
Part B: Bromination
-
Dissolve the monobenzylated this compound (1.0 eq.) in dichloromethane (DCM).
-
Cool the solution to 0 °C.
-
Slowly add N-bromosuccinimide (NBS) (1.0 eq.) in portions.
-
Stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours.
-
Wash the reaction mixture with aqueous sodium thiosulfate and then with brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify by column chromatography.
Part C: Deprotection
-
Dissolve the brominated product in ethanol.
-
Add a catalytic amount of Palladium on carbon (10% Pd/C).
-
Hydrogenate the mixture at room temperature under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through Celite and concentrate the filtrate to obtain the C4-brominated this compound.
Table 2: Common Protecting Groups and Their Removal Conditions
| Protecting Group | Abbreviation | Removal Conditions |
| Benzyl | Bn | H₂, Pd/C |
| tert-Butyldimethylsilyl | TBDMS | Tetrabutylammonium fluoride (TBAF) |
| Methoxymethyl | MOM | Acidic conditions (e.g., HCl) |
| Acetyl | Ac | Basic conditions (e.g., K₂CO₃, MeOH) |
Troubleshooting and Optimization
-
Low Yields in DoM: Ensure strictly anhydrous conditions. The presence of water will quench the organolithium reagent. The quality of the n-BuLi is also critical.
-
Poor Regioselectivity: Temperature control is crucial in DoM reactions; temperatures above -60 °C can lead to loss of regioselectivity.[20][21] For protecting group strategies, the choice and bulkiness of the protecting group can significantly influence the outcome.
-
Incomplete Reactions: Monitor reactions closely by TLC or LC-MS. If a reaction stalls, consider increasing the reaction time, temperature (if appropriate for the specific reaction), or the equivalents of reagents.
Conclusion
The regioselective functionalization of this compound is a challenging yet rewarding endeavor that opens doors to a vast chemical space of novel compounds with potential applications in drug discovery and materials science. By understanding the underlying mechanistic principles and carefully selecting the appropriate synthetic strategy, researchers can effectively control the site of functionalization and synthesize target molecules with high precision and efficiency. The protocols and insights provided in this guide serve as a valuable resource for navigating the synthetic landscape of this important fluorinated building block.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. benchchem.com [benchchem.com]
- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]
- 5. New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation [jmchemsci.com]
- 6. mdpi.com [mdpi.com]
- 7. jmchemsci.com [jmchemsci.com]
- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 9. uwindsor.ca [uwindsor.ca]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. jocpr.com [jocpr.com]
- 12. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 13. Tips & Tricks [chem.rochester.edu]
- 14. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 15. Pd(OAc)2-catalyzed regioselective aromatic C–H bond fluorination - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cu-catalyzed direct C–H bond functionalization: a regioselective protocol to 5-aryl thiazolo[3,2-b]-1,2,4-triazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Recent Advances in Direct Regioselective C-H Chlorination at Aromatic and Aliphatic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Transition-Metal-Catalyzed Divergent C-H Functionalization of Five-Membered Heteroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 5-Fluororesorcinol
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of 5-Fluororesorcinol in Bioactive Molecule Synthesis
5-Fluororesorcinol is a versatile and highly valuable building block in medicinal chemistry and drug discovery.[1][2] Its unique structural features—a resorcinol scaffold functionalized with a fluorine atom—offer a strategic advantage in the design and synthesis of novel bioactive molecules. The presence of the fluorine atom can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of the resulting compounds.[3][4] This application note provides a comprehensive guide to the synthesis of diverse classes of bioactive molecules utilizing 5-Fluororesorcinol as a key starting material. We will delve into the rationale behind synthetic strategies and provide detailed, field-proven protocols for the preparation of fluorinated coumarins, chalcones, flavonoids, and other pharmacologically relevant scaffolds.
Core Synthetic Strategies and Mechanistic Insights
The reactivity of 5-Fluororesorcinol is primarily dictated by the electron-donating hydroxyl groups, which activate the aromatic ring towards electrophilic substitution, and the electron-withdrawing fluorine atom, which can influence regioselectivity and the electronic properties of the final molecule. Key reactions leveraging this unique reactivity include:
-
Pechmann Condensation: A cornerstone for the synthesis of coumarins, this acid-catalyzed reaction between a phenol and a β-ketoester is a powerful tool for generating fluorinated benzopyrones.[5]
-
Claisen-Schmidt Condensation: This base-catalyzed condensation of an aromatic aldehyde with a ketone is instrumental in the synthesis of chalcones, which are precursors to a wide range of flavonoids.[6]
-
Electrophilic Aromatic Substitution: The activated aromatic ring of 5-Fluororesorcinol readily undergoes various electrophilic substitution reactions, allowing for the introduction of diverse functional groups.
Application Protocol I: Synthesis of a Bioactive Fluorinated Coumarin via Pechmann Condensation
Fluorinated coumarins are a class of compounds with a broad spectrum of biological activities, including antimicrobial and anti-inflammatory properties. The Pechmann condensation offers a direct route to these valuable scaffolds.[5]
Workflow for Pechmann Condensation
Caption: Workflow for the synthesis of a fluorinated coumarin.
Detailed Step-by-Step Protocol: Synthesis of 6-Fluoro-7-hydroxy-4-methylcoumarin
This protocol outlines the synthesis of a bioactive fluorinated coumarin, a scaffold found in molecules with various therapeutic applications.
Materials:
-
5-Fluororesorcinol
-
Ethyl acetoacetate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol
-
Ice
-
Standard laboratory glassware and safety equipment
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 5-Fluororesorcinol (1.0 eq) and ethyl acetoacetate (1.1 eq).
-
Acid Addition: Carefully and slowly add concentrated sulfuric acid (2-3 eq) to the reaction mixture with constant stirring in an ice bath to manage the exothermic reaction.
-
Reaction: Heat the reaction mixture to 80-100°C and maintain this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring. A precipitate of the crude coumarin will form.
-
Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate thoroughly with cold water until the filtrate is neutral to remove any residual acid. Recrystallize the crude product from ethanol to obtain the pure 6-fluoro-7-hydroxy-4-methylcoumarin.
-
Characterization: Dry the purified product and determine the yield. Characterize the compound using ¹H NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.
| Compound | Starting Material | Reagent | Catalyst | Yield (%) |
| 6-Fluoro-7-hydroxy-4-methylcoumarin | 5-Fluororesorcinol | Ethyl acetoacetate | H₂SO₄ | 75-85 |
Application Protocol II: Synthesis of a Fluorinated Chalcone via Claisen-Schmidt Condensation
Fluorinated chalcones are important intermediates in the synthesis of flavonoids and exhibit a range of biological activities, including anti-inflammatory and anticancer properties.[7]
Workflow for Claisen-Schmidt Condensation
Caption: Workflow for the synthesis of a fluorinated chalcone.
Detailed Step-by-Step Protocol: Synthesis of (E)-1-(4-fluoro-3-hydroxyphenyl)-3-(phenyl)prop-2-en-1-one
Note: This protocol requires the initial preparation of 4-fluoro-3-hydroxyacetophenone from 5-Fluororesorcinol via a suitable acylation reaction (e.g., Friedel-Crafts acylation), a common transformation for phenolic compounds.
Materials:
-
4-Fluoro-3-hydroxyacetophenone (derived from 5-Fluororesorcinol)
-
Benzaldehyde
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Hydrochloric Acid (HCl, dilute)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve 4-fluoro-3-hydroxyacetophenone (1.0 eq) and benzaldehyde (1.0 eq) in ethanol.[6]
-
Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of NaOH (e.g., 10-20%).
-
Reaction: Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into a beaker of cold water and acidify with dilute HCl until the solution is neutral or slightly acidic. A precipitate of the chalcone will form.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent such as ethanol.
-
Characterization: Dry the purified product and determine its melting point, and confirm its structure using IR, ¹H NMR, and mass spectrometry.
| Compound | Starting Material | Reagent | Catalyst | Yield (%) |
| (E)-1-(4-fluoro-3-hydroxyphenyl)-3-(phenyl)prop-2-en-1-one | 4-Fluoro-3-hydroxyacetophenone | Benzaldehyde | NaOH | 80-90 |
Application Protocol III: Synthesis of Fluorinated Flavonoids
Fluorinated flavonoids are a class of compounds with significant potential as enzyme inhibitors and anticancer agents. They can be synthesized from chalcone precursors through an oxidative cyclization reaction.
Detailed Step-by-Step Protocol: Synthesis of 6-Fluoro-7-hydroxyflavone
Materials:
-
(E)-1-(4-fluoro-3-hydroxyphenyl)-3-(phenyl)prop-2-en-1-one (from Protocol II)
-
Iodine (I₂)
-
Dimethyl Sulfoxide (DMSO)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the fluorinated chalcone (1.0 eq) in DMSO.
-
Catalyst Addition: Add a catalytic amount of iodine (I₂) to the solution.
-
Reaction: Heat the reaction mixture to 120-140°C for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing a solution of sodium thiosulfate to quench the excess iodine. A precipitate of the crude flavone will form.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol or acetic acid.
-
Characterization: Dry the purified flavone and characterize it by NMR and mass spectrometry.
Further Applications in Bioactive Molecule Synthesis
The utility of 5-Fluororesorcinol extends beyond coumarins and flavonoids. It serves as a valuable precursor for a variety of other bioactive scaffolds:
-
Antifungal and Antibacterial Agents: The resorcinol moiety is present in numerous natural and synthetic antimicrobial compounds.[8][9] Alkylation and other modifications of 5-Fluororesorcinol can lead to potent fluorinated analogues with enhanced activity.
-
Enzyme Inhibitors: The structural features of 5-Fluororesorcinol make it an attractive starting point for the synthesis of various enzyme inhibitors, including kinase inhibitors, by serving as a key fragment for building molecules that can interact with enzyme active sites.[10]
-
Antiviral Compounds: Fluorinated nucleoside analogues are an important class of antiviral drugs.[11] While a more complex synthetic route is required, 5-Fluororesorcinol can be a precursor for the aromatic component of novel antiviral agents.
Conclusion and Future Perspectives
5-Fluororesorcinol is a powerful and versatile building block for the synthesis of a wide array of bioactive molecules. Its strategic incorporation into coumarins, chalcones, flavonoids, and other scaffolds can lead to the development of novel therapeutic agents with improved pharmacological profiles. The protocols outlined in this application note provide a solid foundation for researchers to explore the rich chemistry of this fluorinated synthon. Future research will undoubtedly uncover new synthetic methodologies and applications for 5-Fluororesorcinol, further solidifying its importance in modern drug discovery.
References
- 1. Reaction of Resorcinol with alpha,beta-Unsaturated Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Claisen-Schmidt Condensation [cs.gordon.edu]
- 6. benchchem.com [benchchem.com]
- 7. Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Semi-synthesis of antibacterial dialkylresorcinol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.ed.ac.uk [pure.ed.ac.uk]
- 10. Identification of new fisetin analogs as kinase inhibitors: Data on synthesis and anti-skin cancer activities evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Role of 5-Fluorobenzene-1,3-diol in the Synthesis of Advanced Fluorinated Dyes
Abstract: The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science, imparting unique properties such as enhanced metabolic stability, increased cell permeability, and altered electronic characteristics.[1][2] In the realm of fluorescent probes, this strategy has led to the development of dyes with superior photostability and tailored photophysical properties. This guide provides an in-depth exploration of 5-Fluorobenzene-1,3-diol (also known as 4-fluororesorcinol) as a pivotal building block in the synthesis of high-performance fluorinated dyes, particularly fluorescein and rhodamine analogues. We will detail the underlying chemical principles, provide step-by-step synthesis protocols, and present comparative data to equip researchers, scientists, and drug development professionals with the knowledge to leverage this versatile precursor in their work.
The Strategic Advantage of Fluorination in Dye Chemistry
The introduction of a fluorine atom onto a dye scaffold is not a trivial modification. Due to its high electronegativity and small van der Waals radius, fluorine exerts a powerful electron-withdrawing effect, which fundamentally alters the electronic landscape of the molecule.[2] This has several profound consequences for fluorescent dyes:
-
Lowered pKa: For pH-sensitive dyes like fluorescein, fluorination significantly lowers the pKa of the phenolic hydroxyl groups.[3] This makes the dye's fluorescence less sensitive to pH fluctuations within the typical physiological range (pH 7.0-7.4), rendering it a more reliable reporter in biological systems.[4]
-
Enhanced Photostability: Fluorinated dyes, such as the Oregon Green family derived from fluororesorcinols, exhibit markedly higher resistance to photobleaching compared to their non-fluorinated counterparts.[3][5] This allows for longer imaging experiments and more robust signal acquisition.
-
Improved Quantum Yield: Strategic placement of fluorine atoms can improve the fluorescence quantum yield (Φf) by manipulating the equilibrium between the fluorescent open quinonoid form and the non-fluorescent closed lactone form in xanthene dyes.[1]
This compound is an ideal starting material for accessing these benefits. Its diol functionality provides the necessary reactive sites for constructing the core xanthene structure, while the fluorine atom is perfectly positioned to modulate the electronic properties of the resulting fluorophore.[6]
Synthesis of Fluorinated Fluorescein Analogues
The most direct application of this compound is in the synthesis of fluorinated fluoresceins, such as the widely used Oregon Green dyes.[3][5] The synthesis proceeds via a classic Friedel-Crafts acylation reaction.
Principle and Mechanism
The reaction involves the condensation of two equivalents of this compound with one equivalent of phthalic anhydride under acidic catalysis and heat.[7][] The acid catalyst (e.g., methanesulfonic acid or zinc chloride) protonates the phthalic anhydride, activating it for electrophilic attack by the electron-rich fluororesorcinol rings. Subsequent intramolecular cyclization and dehydration yield the rigid, planar xanthene core responsible for fluorescence. Methanesulfonic acid is often preferred as it can act as both the catalyst and a high-boiling solvent, facilitating a high-yield reaction under milder conditions than traditional zinc chloride catalysis.[9]
Reaction Mechanism Diagram
Caption: Mechanism for Fluorinated Fluorescein Synthesis.
Detailed Experimental Protocol: Synthesis of 4'-Fluorofluorescein
This protocol is adapted from established methods for fluorescein synthesis.[7][10]
Materials:
-
This compound (2.0 mmol, 256 mg)
-
Phthalic anhydride (1.0 mmol, 148 mg)
-
Methanesulfonic acid (~2 mL)
-
Sodium hydroxide (NaOH) solution (1 M)
-
Hydrochloric acid (HCl) solution (1 M)
-
Acetone
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Round bottom flask (25 mL), magnetic stir bar, heating mantle with stirrer, condenser, separatory funnel, beaker.
Procedure:
-
Reaction Setup: To a 25 mL round bottom flask containing a magnetic stir bar, add this compound (256 mg) and phthalic anhydride (148 mg).
-
Catalyst Addition: Carefully add ~2 mL of methanesulfonic acid to the flask. The acid acts as both the catalyst and solvent.[9]
-
Heating: Equip the flask with a condenser and heat the mixture in a preheated oil bath to 130-140°C with vigorous stirring. The mixture will darken and become viscous. Maintain this temperature for 2-3 hours. Causality Note: Sufficient heat is required to overcome the activation energy for the double Friedel-Crafts acylation and subsequent dehydration steps.
-
Cooling and Quenching: Remove the flask from the oil bath and allow it to cool to room temperature. Very carefully and slowly, add the dark, viscous reaction mixture to a beaker containing ~50 mL of ice-cold water while stirring. An orange/red precipitate will form.
-
Dissolution and Filtration: Add 1 M NaOH solution dropwise to the aqueous suspension until the precipitate dissolves, forming a dark, fluorescent green solution. This step deprotonates the acidic product, rendering it water-soluble. Filter the solution to remove any insoluble impurities.
-
Precipitation: Transfer the filtrate to a clean beaker and, while stirring, slowly add 1 M HCl until the solution becomes acidic (pH ~2-3). The fluorinated fluorescein will precipitate as an orange/red solid. Causality Note: Re-protonation of the carboxyl and hydroxyl groups makes the dye insoluble in acidic water, allowing for its isolation.
-
Purification: a. Collect the crude product by vacuum filtration and wash it with cold water. b. Dissolve the crude solid in a minimal amount of acetone (~10-15 mL).[10] c. Add this acetone solution to a separatory funnel containing 30 mL of diethyl ether and 1.5 mL of water. Shake gently. The product will preferentially move to the ether layer.[10] d. Wash the ether layer with a saturated NaCl solution (brine), then dry it over anhydrous sodium sulfate. e. Decant the dried ether solution into a pre-weighed beaker and evaporate the solvent on a water bath to yield the purified 4'-fluorofluorescein as an orange solid.
-
Characterization: Confirm the product's identity and purity using techniques such as ¹H NMR, ¹⁹F NMR, Mass Spectrometry, and measure its photophysical properties (absorption/emission spectra, quantum yield).
Extending the Scaffold: Towards Fluorinated Rhodamine Dyes
While fluoresceins are invaluable, rhodamines offer access to longer emission wavelengths and are often used in multicolor imaging experiments.[11][12] this compound can serve as a precursor for fluorinated rhodamines, though it requires a multi-step synthetic sequence. The key is to first convert the diol into a fluorinated m-aminophenol analogue.
Proposed Synthetic Workflow
A plausible route involves the nitration of this compound, followed by selective reduction of the nitro group to an amine. This fluorinated m-aminophenol can then be condensed with phthalic anhydride in a manner analogous to fluorescein synthesis to produce the corresponding fluorinated rhodamine dye.[1] The fluorine atom is expected to enhance the quantum yield and modulate the equilibrium between the fluorescent zwitterion and the non-fluorescent lactone form.[1]
Synthetic Workflow Diagram
Caption: Proposed Workflow for Fluorinated Rhodamine Synthesis.
Data Summary: Impact of Fluorination
The advantages of using this compound as a precursor are quantitatively evident when comparing the properties of the resulting dye with its non-fluorinated parent, fluorescein.
| Property | Fluorescein | 4',5'-Difluorofluorescein (Oregon Green 488) | Rationale for Improvement |
| pKa | ~6.4[10] | ~4.7[4] | The electron-withdrawing fluorine atom stabilizes the phenolate anion, lowering the pKa. |
| Fluorescence Quantum Yield (Φf) | ~0.90 | ~0.92 | Fluorination can help favor the fluorescent quinonoid form and reduce non-radiative decay pathways. |
| Photostability | Moderate | Significantly Higher[3][5] | The strong C-F bond and altered electronic structure increase resistance to photochemical degradation. |
| Excitation Max (λex) | ~494 nm | ~496 nm | Minimal shift, maintaining compatibility with standard 488 nm laser lines. |
| Emission Max (λem) | ~521 nm[10] | ~524 nm | Minimal shift, emission remains in the green portion of the spectrum. |
Note: Data is compiled from multiple sources and represents typical values in aqueous buffer at physiological pH.[3][4][5][10]
Conclusion and Future Outlook
This compound is a powerful and versatile precursor for the synthesis of advanced fluorinated dyes. Its use in a straightforward condensation reaction provides direct access to superior fluorescein analogues like Oregon Green, which offer enhanced photostability and pH insensitivity crucial for demanding biological imaging applications.[3][4] Furthermore, its potential as a starting point for more complex fluorophores, such as rhodamines, underscores its importance in the continued development of novel probes for research, diagnostics, and drug development. The principles and protocols outlined in this guide provide a solid foundation for scientists to harness the unique advantages conferred by fluorine chemistry in their molecular probe design.
References
- 1. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 75996-29-1 | Benchchem [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fluorescein, Oregon Green and Rhodamine Green Dyes—Section 1.5 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cas 75996-29-1,this compound | lookchem [lookchem.com]
- 7. Fluorescein synthesis - chemicalbook [chemicalbook.com]
- 9. iscientific.org [iscientific.org]
- 10. chimique.wordpress.com [chimique.wordpress.com]
- 11. Applications of Rhodamine B_Chemicalbook [chemicalbook.com]
- 12. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
common side reactions in the synthesis of 5-Fluorobenzene-1,3-diol
Technical Support Center: Synthesis of 5-Fluorobenzene-1,3-diol
Welcome to the technical support center for the synthesis of this compound (also known as 5-fluororesorcinol). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Pre-Synthesis Considerations
Question 1: How critical is the purity of my starting aniline precursor (e.g., 3,5-diaminofluorobenzene or 5-fluoro-3-aminophenol) and other reagents?
Answer: Extremely critical. The purity of your starting materials is a cornerstone of a successful synthesis and directly impacts yield, impurity profile, and the severity of side reactions.[1]
-
Plausible Cause of Issues: Trace impurities in the aniline precursor, such as isomers or oxidized species, can lead to a cascade of unwanted side products. For instance, an isomeric amine impurity will produce an isomeric fluorinated diol, which can be exceptionally difficult to separate from the desired product. Similarly, old or improperly stored sodium nitrite (NaNO₂) may have partially decomposed, leading to inaccurate stoichiometry and incomplete diazotization.
-
Expert Insight & Protocol:
-
Verify Starting Material Purity: Always verify the purity of your aniline precursor by ¹H NMR, ¹⁹F NMR, and melting point analysis before beginning. A purity of >98% is recommended.[2]
-
Use Fresh Reagents: Use a freshly opened or properly stored bottle of sodium nitrite. If you suspect its quality, it's best to use a new batch.
-
Acid Quality: The acid used (e.g., HCl, HBF₄) should be free of dissolved nitrogen oxides, which can be identified by a yellow tinge. These can be removed by bubbling nitrogen gas through the acid prior to use.
-
Section 2: Troubleshooting the Diazotization Step
The conversion of the aromatic amine to a diazonium salt is often the most challenging step, where temperature control is paramount.
Question 2: Upon adding sodium nitrite, my reaction mixture immediately turned a deep red/orange or formed a precipitate. What is happening and how can I prevent it?
Answer: This is a classic sign of an unwanted azo coupling reaction .
-
Plausible Cause & Mechanism: The diazonium salt is an electrophile. If there is unreacted, electron-rich starting aniline present in the solution, the diazonium salt will attack it to form a highly colored diazoamino compound.[3] This is especially prevalent if the addition of nitrite is too fast or local concentrations of reagents are not controlled.
-
Reaction: Ar-N₂⁺ + Ar-NH₂ → Ar-N=N-NH-Ar + H⁺
-
-
Expert Insight & Troubleshooting Protocol:
-
Strict Temperature Control: Maintain the reaction temperature between -5 °C and 5 °C. Use an ice-salt or acetone-dry ice bath. Low temperatures disfavor the coupling reaction rate and increase the stability of the diazonium salt.[4]
-
Slow, Sub-surface Addition: Prepare an aqueous solution of sodium nitrite and add it slowly below the surface of the stirred reaction mixture. This ensures rapid dilution and prevents localized high concentrations of both the nitrite and the resulting diazonium salt.
-
Maintain Acidity: Ensure a sufficient excess of acid (at least 2.5-3 equivalents). The aniline must be fully protonated to its ammonium salt form (Ar-NH₃⁺). This deactivates the aromatic ring, making it no longer nucleophilic enough to attack the diazonium salt.
-
Question 3: I am starting with 3,5-diaminofluorobenzene and my final product contains a significant, highly stable impurity that is difficult to remove. What could it be?
Answer: You are likely forming a benzotriazole derivative through intramolecular cyclization.
-
Plausible Cause & Mechanism: When diazotizing a 1,2- or 1,3-diaminobenzene, the unreacted amino group on the same molecule can act as an intramolecular nucleophile. It can attack the newly formed diazonium group, leading to a rapid cyclization to form a stable benzotriazole ring system.[5] This is a common and often unavoidable side reaction with vicinal diamines.
-
Expert Insight & Mitigation Strategy:
-
Protecting Groups: The most robust solution is to use a starting material where one amine is protected. For instance, starting with N-acetyl-5-fluoro-1,3-phenylenediamine, performing the diazotization and fluorine introduction, and then deprotecting the acetyl group in a final step.
-
Inverse Addition: In some cases, adding the acidic solution of the diamine to the cold nitrite solution (inverse addition) can minimize the time the diazonium intermediate exists in the presence of the nucleophilic free amine, but this is often only partially successful.
-
Section 3: Troubleshooting the Fluoro-dediazoniation Step
This step typically involves the thermal or photochemical decomposition of the diazonium salt (often a tetrafluoroborate salt from a Balz-Schiemann reaction) to introduce the fluorine atom.[6]
Question 4: My final product is heavily contaminated with 1,3-dihydroxybenzene (resorcinol) or 3,5-dihydroxyphenol. How do I prevent this hydrolysis?
Answer: This indicates premature decomposition of the diazonium salt in the presence of water, leading to the formation of a phenol instead of the desired fluoro-compound.
-
Plausible Cause & Mechanism: Diazonium salts are susceptible to nucleophilic attack by water, especially at elevated temperatures.[7] This reaction produces the corresponding phenol and evolves nitrogen gas. If your diazonium tetrafluoroborate salt was not completely dry before the decomposition step, or if the decomposition was performed in a protic solvent, significant phenol formation is expected.
-
Expert Insight & Troubleshooting Protocol:
-
Isolate and Dry the Diazonium Salt: The Balz-Schiemann reaction works best when the diazonium tetrafluoroborate salt is isolated as a solid. After precipitation, filter the salt, wash it with cold ether and then dry it thoroughly under vacuum. This removes water that would otherwise compete with the fluoride ion.[7]
-
Aprotic Solvent for Decomposition: If performing the decomposition in a solvent, use a high-boiling aprotic solvent like toluene, xylene, or an ionic liquid.[8] This minimizes the source of water.
-
Controlled Heating: Heat the dry salt gently and steadily. Overheating can cause violent decomposition and lead to tar formation.[7] A sand bath or a high-temperature oil bath is recommended for even heat distribution.
-
Section 4: Purification
Question 5: What are the most common impurities I should expect in my crude this compound and what is the best purification method?
Answer: The common impurities are directly related to the side reactions discussed above. Purification typically requires column chromatography followed by recrystallization.
-
Summary of Common Impurities:
| Impurity Name | Source of Impurity | Recommended Removal Method |
| Starting Aniline | Incomplete diazotization | Column chromatography (basic alumina wash may help) |
| Azo Compounds | Diazo coupling side reaction | Column chromatography (impurities are often colored) |
| Phenolic Byproducts | Hydrolysis of diazonium salt | Column chromatography (elutes at different polarity) |
| Polymeric Tar | Uncontrolled decomposition | Filtration of crude product before chromatography |
-
Recommended Purification Protocol:
-
Initial Workup: After the reaction, perform a standard aqueous workup. If significant tar is present, attempt to dissolve the crude product in a suitable solvent (e.g., ethyl acetate) and filter it through a plug of silica or celite to remove insoluble polymeric material.
-
Column Chromatography: Silica gel column chromatography is generally effective. A gradient elution system starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate is a good starting point. The exact solvent system will need to be determined by TLC analysis.
-
Recrystallization: After chromatography, combine the pure fractions, remove the solvent under reduced pressure, and recrystallize the resulting solid from a suitable solvent system (e.g., toluene/hexanes or water) to obtain the final, high-purity product.[9]
-
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene - Google Patents [patents.google.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. This compound | 75996-29-1 | Benchchem [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. chembk.com [chembk.com]
Technical Support Center: Navigating the Challenges in the Purification of 5-Fluororesorcinol
Welcome to the technical support center dedicated to addressing the common and complex challenges encountered during the purification of 5-Fluororesorcinol. This guide is designed for researchers, scientists, and drug development professionals who work with this versatile yet sensitive compound. As a key building block in the synthesis of pharmaceuticals and specialty materials, achieving high purity of 5-Fluororesorcinol is paramount for the success of your research and development endeavors.[1][2]
This resource provides in-depth troubleshooting guides and frequently asked questions in a direct Q&A format, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you with the expertise to anticipate, diagnose, and resolve purification issues effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that make the purification of 5-Fluororesorcinol challenging?
A1: The purification of 5-Fluororesorcinol can be complicated by several factors stemming from its chemical structure:
-
Oxidation and Color Formation: Like many resorcinol derivatives, 5-Fluororesorcinol is susceptible to oxidation, which can lead to the formation of colored impurities. This is often exacerbated by exposure to air, light, or trace metal contaminants. The typical appearance of pure 5-Fluororesorcinol is a white to light-colored powder or crystal; however, it can range to yellow or orange upon storage or during purification.[1]
-
Structural Isomers and Related Impurities: Depending on the synthetic route, impurities such as regioisomers (e.g., 2-Fluororesorcinol or 4-Fluororesorcinol) or unreacted starting materials may be present. These closely related compounds can have very similar polarities, making them difficult to separate by standard chromatographic or recrystallization techniques.
-
Degradation under Harsh Conditions: The molecule can be sensitive to thermal stress and extreme pH conditions, which can lead to decomposition.[3] This necessitates careful control over temperature and pH during purification processes like distillation or crystallization.
Q2: What is the recommended method for assessing the purity of 5-Fluororesorcinol?
A2: A multi-pronged approach using orthogonal analytical techniques is highly recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for quantitative purity analysis. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile or methanol (often with a small amount of acid like formic or acetic acid to improve peak shape) is a good starting point. UV detection is suitable as the aromatic ring is a chromophore.[4]
-
Gas Chromatography (GC): GC can be used to assess purity, especially for volatile impurities.[5] Due to the relatively high melting point of 5-Fluororesorcinol (136-140 °C), derivatization might be necessary to improve volatility and thermal stability.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation and can be used for quantitative analysis (qNMR) with an internal standard to determine absolute purity.[4][5]
-
Mass Spectrometry (MS): Coupled with LC (LC-MS), this technique is crucial for identifying the molecular weights of impurities, which aids in their structural elucidation.[4][6]
Q3: How should I properly store 5-Fluororesorcinol to maintain its purity?
A3: To minimize degradation and maintain purity, 5-Fluororesorcinol should be stored in a cool, dry, and dark environment.[1] Inert atmosphere packaging (e.g., under argon or nitrogen) is ideal to prevent oxidation. The use of amber glass vials can protect the compound from light-induced degradation.
Troubleshooting Guide: Purification of 5-Fluororesorcinol
This section addresses specific issues you may encounter during the purification of 5-Fluororesorcinol and provides actionable solutions.
Issue 1: Persistent Colored Impurities After Column Chromatography
| Problem | Probable Cause | Recommended Solution |
| The purified 5-Fluororesorcinol fractions from a silica gel column are still yellow or pink. | Oxidation on Silica: Silica gel can have acidic sites that promote the oxidation of sensitive compounds like phenols. Trace metal impurities in the silica can also catalyze oxidation. | 1. Deactivate the Silica Gel: Pre-treat the silica gel with a dilute solution of a non-nucleophilic base like triethylamine in your mobile phase to neutralize acidic sites.[7] 2. Use an Alternative Stationary Phase: Consider using a less acidic stationary phase such as alumina (neutral or basic) or a bonded phase like diol. 3. Work Quickly and Under Inert Atmosphere: Minimize the time the compound spends on the column and consider running the chromatography under a nitrogen or argon atmosphere to reduce contact with oxygen. |
Issue 2: Co-elution of 5-Fluororesorcinol with an Unknown Impurity
| Problem | Probable Cause | Recommended Solution |
| HPLC or TLC analysis shows an impurity with a very similar retention factor (Rf) to the desired product, resulting in poor separation during column chromatography. | Isomeric Impurity: The co-eluting species is likely a structural isomer with very similar polarity. Closely Related Byproduct: A byproduct from the synthesis with a minor structural difference can also lead to co-elution. | 1. Optimize the Mobile Phase: Systematically screen different solvent systems for your column chromatography. Sometimes, switching one component of the mobile phase (e.g., from ethyl acetate to diethyl ether) can significantly alter selectivity.[8] 2. Employ Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity. This can often resolve closely eluting compounds that merge in an isocratic system.[7][9] 3. Consider an Alternative Chromatographic Technique: If normal-phase chromatography is ineffective, reverse-phase chromatography might provide the necessary selectivity.[8] |
Issue 3: Low Recovery or Oiling Out During Recrystallization
| Problem | Probable Cause | Recommended Solution |
| Attempts to recrystallize 5-Fluororesorcinol result in a low yield of crystals, or the compound separates as an oil instead of forming a solid. | Inappropriate Solvent System: The chosen solvent may be too good at room temperature, leading to high solubility and low recovery. Oiling out occurs when the compound's melting point is lower than the boiling point of the recrystallization solvent, or when the solution becomes supersaturated too quickly.[8] | 1. Systematic Solvent Screening: Test the solubility of your crude 5-Fluororesorcinol in a range of solvents of varying polarities (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, heptane) at room temperature and at their boiling points. An ideal solvent will show poor solubility at room temperature and high solubility when hot.[10] 2. Use a Two-Solvent System: If a single suitable solvent cannot be found, use a binary system. Dissolve the compound in a "good" solvent at an elevated temperature, and then add a "poor" solvent (in which the compound is insoluble) dropwise until the solution becomes turbid. Reheat to clarify and then allow to cool slowly. 3. Control the Cooling Rate: To prevent oiling out, ensure the solution cools slowly. Insulating the flask can promote the formation of larger, purer crystals. If an oil forms, try reheating the solution and adding a small amount of the "good" solvent before cooling again.[8] 4. Seed the Solution: Adding a small crystal of pure 5-Fluororesorcinol can induce crystallization and prevent oiling out. |
Experimental Protocols
Protocol 1: Flash Column Chromatography of 5-Fluororesorcinol
This protocol is a general guideline and should be optimized based on TLC analysis of your crude material.
-
TLC Analysis: Develop a TLC solvent system that provides a good separation of 5-Fluororesorcinol from its impurities, aiming for an Rf value of 0.2-0.3 for the product. A common starting point is a mixture of hexanes and ethyl acetate.
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Secure a glass wool plug at the bottom of the column and add a layer of sand.
-
Pour the silica gel slurry into the column and allow it to pack under gravity or with gentle pressure.[11]
-
Add another layer of sand on top of the packed silica.
-
-
Sample Loading:
-
Dissolve the crude 5-Fluororesorcinol in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[7]
-
-
Elution and Fraction Collection:
-
Begin eluting with the mobile phase, collecting fractions in test tubes.
-
Monitor the elution process by TLC to identify the fractions containing the pure product.[12]
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Recrystallization of 5-Fluororesorcinol
This protocol assumes a suitable single solvent has been identified.
-
Dissolution: Place the crude 5-Fluororesorcinol in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Crystallization: Once crystals begin to form, you can further increase the yield by placing the flask in an ice bath for 30 minutes.[13]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[13]
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Visualizing the Purification Workflow
Caption: A typical workflow for the purification and analysis of 5-Fluororesorcinol.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sampling and mass spectrometric analytical methods for five antineoplastic drugs in the healthcare environment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. orgsyn.org [orgsyn.org]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. magritek.com [magritek.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 5-Fluorobenzene-1,3-diol
Welcome to the technical support center for the synthesis of 5-Fluorobenzene-1,3-diol (also known as 5-fluororesorcinol). This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and improve your yield and purity. This compound is a valuable building block in the creation of various bioactive molecules, including pharmaceuticals.[1][2][3]
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific issues that you may encounter during the synthesis of this compound. A common and effective route for this synthesis is the diazotization of 5-fluoro-1,3-phenylenediamine followed by hydrolysis of the resulting diazonium salt. The following troubleshooting guide is structured around this synthetic approach.
Problem 1: Low Yield of this compound
Question: My overall yield of this compound is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields in this synthesis can often be traced back to several critical steps. Let's break down the potential issues and their solutions.
Potential Cause A: Incomplete Diazotization
The formation of the diazonium salt from 5-fluoro-1,3-phenylenediamine is a crucial first step. Incomplete diazotization will result in unreacted starting material, which can complicate purification and lower your overall yield.
-
Underlying Issue: The reaction is highly sensitive to temperature and the rate of addition of the diazotizing agent (e.g., sodium nitrite). A temperature that is too high can lead to the premature decomposition of the diazonium salt.
-
Solution:
-
Strict Temperature Control: Maintain the reaction temperature between 0-5 °C. Use an ice-salt bath to ensure consistent cooling.
-
Slow and Controlled Addition: Add the sodium nitrite solution dropwise to the acidic solution of the amine. This prevents localized overheating and unwanted side reactions. A detailed general procedure for diazotization can be found in Organic Syntheses.[4]
-
Monitoring the Reaction: Use starch-iodide paper to test for the presence of excess nitrous acid, which indicates the completion of the diazotization. A blue-black color indicates the presence of nitrous acid.
-
Potential Cause B: Decomposition of the Diazonium Salt
Diazonium salts are notoriously unstable and can decompose before the hydrolysis step, leading to a variety of byproducts and a lower yield of the desired diol.
-
Underlying Issue: The stability of the diazonium salt is influenced by temperature and the presence of certain ions.
-
Solution:
-
Immediate Use: Use the freshly prepared diazonium salt solution immediately in the next step. Do not store it.
-
Optimized Hydrolysis Conditions: The hydrolysis of the diazonium salt to the phenol is also a critical step. The conditions for this step, such as temperature and acid concentration, need to be optimized. For similar reactions, protocols involve nitration, esterification, reduction, diazotization, and hydrolysis with good overall yields.[5]
-
Potential Cause C: Side Reactions During Hydrolysis
During the hydrolysis of the diazonium salt, several side reactions can occur, leading to the formation of impurities and a reduction in the yield of this compound.
-
Underlying Issue: The diazonium group can be replaced by other nucleophiles present in the reaction mixture, or it can participate in coupling reactions.
-
Solution:
-
Control of Nucleophiles: Ensure that the concentration of unintended nucleophiles is minimized.
-
Reaction Quenching: Once the hydrolysis is complete, quench the reaction promptly to prevent further side reactions.
-
Problem 2: Difficulty in Purifying the Final Product
Question: I am struggling to obtain pure this compound. What are the common impurities and how can I effectively remove them?
Answer: Purification can be challenging due to the presence of structurally similar side products.
Common Impurities and Their Origin:
| Impurity | Likely Origin |
| Unreacted 5-fluoro-1,3-phenylenediamine | Incomplete diazotization. |
| Azo compounds | Coupling reaction of the diazonium salt with the product or starting material. |
| Other fluorinated phenols | Decomposition of the diazonium salt via alternative pathways. |
Purification Strategy:
-
Extraction: After the reaction, a standard workup involving extraction is necessary. The choice of solvent is critical for selectively isolating the product.
-
Column Chromatography: This is often the most effective method for separating this compound from closely related impurities. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) can provide good separation.
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent can significantly improve its purity.
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting material for the synthesis of this compound?
A common and effective starting material is 5-fluoro-1,3-phenylenediamine.[6] This compound has the desired fluorine and amino groups in the correct positions for the diazotization-hydrolysis sequence. Another potential precursor is 3,5-difluoroaniline, which would require a subsequent nucleophilic aromatic substitution to introduce the hydroxyl groups.[7][8]
Q2: What are the key safety precautions I should take during this synthesis?
-
Diazonium Salts: These compounds are potentially explosive, especially when dry. Always handle them in solution and at low temperatures.
-
Acids and Bases: Use appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, when handling strong acids and bases.
-
Ventilation: Perform the reaction in a well-ventilated fume hood to avoid inhaling any volatile or toxic fumes.
Q3: How can I monitor the progress of the reaction?
-
Thin-Layer Chromatography (TLC): TLC is an excellent tool for monitoring the consumption of the starting material and the formation of the product. Use a suitable solvent system to achieve good separation of the spots.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For a more detailed analysis, GC-MS can be used to identify the components of the reaction mixture, including the product and any byproducts.
Q4: What are the expected spectroscopic data for this compound?
While specific data can vary slightly based on the solvent and instrument, you can generally expect the following:
-
1H NMR: You would expect to see signals for the aromatic protons, with splitting patterns influenced by the fluorine and hydroxyl groups.
-
13C NMR: The carbon spectrum will show distinct signals for the carbon atoms in the benzene ring, with the carbon attached to the fluorine showing a characteristic large coupling constant.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (128.10 g/mol ).[9]
Experimental Workflow
Below is a generalized workflow for the synthesis of this compound from 5-fluoro-1,3-phenylenediamine.
Caption: Generalized workflow for the synthesis of this compound.
Key Parameter Summary
| Parameter | Recommended Condition | Rationale |
| Diazotization Temperature | 0-5 °C | Minimizes decomposition of the unstable diazonium salt. |
| NaNO2 Addition Rate | Slow, dropwise | Prevents localized overheating and side reactions. |
| Hydrolysis Temperature | Elevated (e.g., boiling) | Promotes the nucleophilic substitution of the diazonium group by water. |
| Acid Concentration | Optimized for both steps | Affects the stability of the diazonium salt and the rate of hydrolysis. |
Logical Relationship Diagram
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 5-Fluororesorcinol [myskinrecipes.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. 5-Fluorobenzene-1,3-diamine | C6H7FN2 | CID 23423547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. US5965775A - Process for the preparation of 3,5-difluoroaniline - Google Patents [patents.google.com]
- 9. scialert.net [scialert.net]
Technical Support Center: Optimization of Reaction Conditions for Fluorinating Benzenediols
Welcome to the technical support center for the fluorination of benzenediols. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs). Our goal is to help you overcome common challenges and optimize your reaction conditions for successful outcomes.
Benzenediols, including catechol, resorcinol, and hydroquinone, are important structural motifs in many biologically active molecules.[1][2] The introduction of fluorine into these scaffolds can significantly enhance their metabolic stability, lipophilicity, and bioavailability.[1][3][4] However, the fluorination of these electron-rich and often sensitive substrates presents unique challenges. This guide provides a systematic approach to troubleshooting and optimizing these critical reactions.
Troubleshooting Guides
This section addresses specific issues you may encounter during the fluorination of benzenediols, offering potential causes and actionable solutions.
Guide 1: Low or No Yield of the Desired Fluorinated Benzenediol
Issue: Your reaction shows a low yield or no formation of the desired fluorinated product, with a significant amount of starting material remaining.
This is a common and frustrating issue that can stem from several factors related to reagent activity, reaction conditions, and substrate stability. A systematic evaluation of each component is crucial for diagnosis.
Potential Causes & Solutions
| Potential Cause | Explanation & Causality | Troubleshooting Steps & Solutions |
| Inactive Fluorinating Reagent | Many fluorinating agents, both electrophilic (e.g., Selectfluor®, NFSI) and nucleophilic (e.g., anhydrous fluoride salts), are sensitive to moisture.[5][6] Decomposition upon storage or exposure to atmospheric moisture reduces their effective concentration, leading to incomplete reactions. | Verify Reagent Quality: Use freshly opened or properly stored reagents. Consider purchasing from a reputable supplier. Handle Under Inert Atmosphere: Weigh and handle moisture-sensitive reagents in a glovebox or under a stream of dry nitrogen or argon.[7] Use Anhydrous Solvents: Ensure all solvents are rigorously dried before use.[6] |
| Inappropriate Reaction Temperature | Fluorination reactions can be highly sensitive to temperature. Insufficient temperature may lead to a slow or stalled reaction, while excessive heat can cause decomposition of the starting material, product, or reagent, especially with thermally sensitive benzenediols. | Optimize Temperature Incrementally: Start with the literature-reported temperature. If the reaction is sluggish, increase the temperature in small increments (e.g., 5-10 °C) while monitoring the reaction progress by TLC or LC-MS.[8] Consider Low-Temperature Reactions: For highly activated or sensitive substrates, running the reaction at a lower temperature may prevent the formation of byproducts.[6] |
| Poor Reagent Solubility | The insolubility of either the benzenediol substrate or the fluorinating agent in the chosen solvent can severely limit the reaction rate. This is a common issue with inorganic fluoride salts in nucleophilic fluorinations. | Solvent Screening: Test a range of anhydrous, non-nucleophilic solvents. Acetonitrile is a common choice for many fluorination reactions.[3][6] For nucleophilic reactions, polar aprotic solvents like DMSO or DMF can be effective, but be cautious of their reactivity with some electrophilic reagents.[9][10] Consider Solvent Mixtures: A mixture of solvents can sometimes improve the solubility of all reaction components. Phase-Transfer Catalysis: For nucleophilic fluorinations with inorganic fluorides, a phase-transfer catalyst can facilitate the transfer of the fluoride ion into the organic phase. |
| Inhibition by Byproducts (e.g., HF) | Hydrogen fluoride (HF) is a common byproduct in many deoxyfluorination reactions (e.g., using DAST).[7] HF can protonate the substrate or the fluorinating reagent, reducing their reactivity. | Add an Acid Scavenger: Incorporate a non-nucleophilic base like sodium bicarbonate or calcium carbonate to neutralize the generated HF.[7] For more sensitive substrates, milder fluorinating reagents that do not generate strong acids should be considered.[8] |
Guide 2: Formation of Multiple Products & Poor Regioselectivity
Issue: Your reaction yields a mixture of products, including regioisomers and/or over-fluorinated species.
The hydroxyl groups of benzenediols are strong activating and ortho-, para-directing groups in electrophilic aromatic substitution. This inherent reactivity can lead to a lack of selectivity.
Potential Causes & Solutions
| Potential Cause | Explanation & Causality | Troubleshooting Steps & Solutions |
| Over-activation by Hydroxyl Groups | The strong electron-donating nature of the two hydroxyl groups makes the aromatic ring highly susceptible to electrophilic attack at multiple positions. | Use of Protecting Groups: Temporarily protecting one or both hydroxyl groups can modulate the electronic properties of the ring and direct the fluorination to a specific position.[5] Common protecting groups for phenols include ethers (e.g., methyl, benzyl) and silyl ethers.[5] The choice depends on the stability required for the fluorination step and the ease of removal.[11] Employ Milder Reaction Conditions: Reduce the reaction temperature and/or use a less reactive fluorinating agent to improve selectivity.[6] |
| Incorrect Choice of Fluorinating Reagent | Different fluorinating reagents can exhibit varying degrees of regioselectivity depending on their steric bulk and reactivity. | Screen Fluorinating Agents: If one reagent gives poor selectivity, test others. For electrophilic fluorination, common choices include Selectfluor®, N-fluorobenzenesulfonimide (NFSI), and N-fluoro-o-benzenedisulfonimide (NFOBS).[3][12] |
| Formation of Over-fluorinated Products | The high reactivity of the benzenediol ring can lead to the introduction of more than one fluorine atom. | Control Stoichiometry: Carefully control the stoichiometry of the fluorinating agent. Start with a slight excess (e.g., 1.1-1.2 equivalents) and adjust as needed.[7] Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS and stop it as soon as the desired mono-fluorinated product is the major component.[7] |
Guide 3: Decomposition of Starting Material or Product
Issue: You observe significant decomposition of your benzenediol starting material or the fluorinated product.
Benzenediols are susceptible to oxidation, especially under harsh reaction conditions. The resulting quinone-type byproducts can be colored and complicate purification.
Potential Causes & Solutions
| Potential Cause | Explanation & Causality | Troubleshooting Steps & Solutions |
| Oxidation of the Benzenediol | The electron-rich nature of benzenediols makes them prone to oxidation to form quinones, particularly catechols and hydroquinones. This can be exacerbated by certain fluorinating agents or reaction conditions. | Degas Solvents: Remove dissolved oxygen from the solvent by sparging with an inert gas (nitrogen or argon) before adding the reagents. Run Under Inert Atmosphere: Maintain an inert atmosphere throughout the reaction. Choose a Milder Fluorinating Agent: Some fluorinating agents are more oxidizing than others. If oxidation is a major issue, consider a less aggressive reagent. |
| Harsh Reaction Conditions | Strongly acidic or basic conditions, or high temperatures, can lead to decomposition of the starting material or the desired product. | Employ Milder Conditions: Use neutral fluorination methods where possible.[6] The addition of a mild base can sometimes prevent degradation.[6] Protect Hydroxyl Groups: Protecting the hydroxyl groups can increase the stability of the molecule to the reaction conditions.[5] |
| Product Instability During Work-up | The fluorinated product may be unstable to the aqueous work-up conditions, especially if acidic or basic solutions are used. | Use a Milder Work-up: Quench the reaction at low temperature and perform a rapid extraction.[7] Use neutral water or brine for washing instead of acidic or basic solutions if possible.[13] |
Frequently Asked Questions (FAQs)
Q1: When should I use a protecting group for the hydroxyl groups of my benzenediol?
Protecting one or both hydroxyl groups is a crucial strategy in several scenarios:
-
To control regioselectivity: By protecting one hydroxyl group, you can deactivate its directing effect and favor fluorination at positions influenced by the remaining free hydroxyl group.
-
To prevent unwanted side reactions: The free hydroxyl groups can be acidic and may react with basic reagents or be deprotonated under certain conditions.[5] Protection prevents these undesired reactions.
-
To improve stability: Protected benzenediols are often more stable to the reaction conditions than the free diols, minimizing decomposition.[14]
-
To enhance solubility: The introduction of a protecting group can alter the solubility of the substrate, which may be beneficial for the reaction.
Common protecting groups for phenols include ethers (e.g., methyl, benzyl) and silyl ethers (e.g., TBS).[5] The tetrafluoropyridyl (TFP) group is a more recent development that is stable under a range of conditions and can be cleaved mildly.[5][14] The choice of protecting group depends on its stability under the fluorination conditions and the ease of its removal post-fluorination.[11]
Q2: What are the key differences between electrophilic and nucleophilic fluorination for benzenediols?
The choice between electrophilic and nucleophilic fluorination depends on the substrate and the desired product.
-
Electrophilic Fluorination:
-
Mechanism: An electrophilic fluorine source (F+) attacks the electron-rich aromatic ring.[12]
-
Substrate Requirements: Works well for electron-rich aromatic compounds like benzenediols.[5]
-
Challenges: Controlling regioselectivity due to the high activation of the ring by two hydroxyl groups. Over-fluorination can also be an issue.
-
-
Nucleophilic Aromatic Substitution (SNAr):
-
Mechanism: A nucleophilic fluoride source (F-) displaces a leaving group on the aromatic ring. This requires the ring to be activated by electron-withdrawing groups.
-
Substrate Requirements: Not directly applicable to benzenediols unless the hydroxyl groups are first converted into good leaving groups (e.g., triflates) and the ring is sufficiently electron-deficient. Palladium-catalyzed methods have been developed for the nucleophilic fluorination of aryl triflates.[1]
-
Common Reagents: Anhydrous fluoride salts like CsF, KF, or tetra-n-butylammonium fluoride (TBAF).[10][15]
-
Challenges: Requires multi-step synthesis to install a leaving group and often harsh reaction conditions.[16][17]
-
Q3: How do I choose the right solvent for my fluorination reaction?
Solvent choice is critical for both safety and reaction efficiency.
-
Safety First: Some fluorinating reagents can react violently with certain solvents. For example, Selectfluor® can react exothermically with DMF, pyridine, and DMSO.[6][9] Always check the compatibility of your fluorinating agent and solvent before starting a reaction.
-
Solubility: The solvent must be able to dissolve both the benzenediol substrate and the fluorinating agent to a reasonable extent.
-
Reactivity: The solvent should be inert under the reaction conditions. Protic solvents are generally avoided in nucleophilic fluorinations as they can solvate the fluoride ion and reduce its nucleophilicity.
-
Common Solvents:
-
Acetonitrile (MeCN): A versatile and commonly used solvent for many fluorination reactions.[3][9]
-
Chlorinated Solvents (DCM, Chloroform): Often used, but ensure they are anhydrous.
-
Fluorinated Alcohols (e.g., HFIP, TFE): Have been shown to have a beneficial effect on the reactivity and selectivity of some C-H activation reactions.[18]
-
Solvent-Free Conditions: In some cases, reactions can be run neat, which can simplify work-up and reduce waste.[9][19]
-
Q4: My reaction is complete, but I'm having trouble with the work-up and purification. What are some best practices?
A successful reaction is only as good as its work-up and purification.
-
Quenching: Carefully quench the reaction, especially if reactive fluorinating agents have been used. This is often done by adding water, a saturated aqueous solution of sodium bicarbonate, or sodium thiosulfate.
-
Aqueous Work-up:
-
The goal of the aqueous work-up is to remove excess reagents, byproducts, and the solvent if it is water-miscible.[13]
-
A typical sequence involves washing the organic layer with water, a dilute acid or base (if compatible with your product), and finally brine to aid in the separation of the layers and remove residual water.[13]
-
Be aware that some polar, water-soluble solvents like acetonitrile, THF, and DMF can be challenging to remove during a standard aqueous work-up and may require specific procedures.[20][21]
-
-
Drying the Organic Layer: After the aqueous wash, thoroughly dry the organic layer with a drying agent like anhydrous magnesium sulfate or sodium sulfate to remove any residual water.[13]
-
Purification:
-
Column chromatography on silica gel is the most common method for purifying fluorinated organic compounds.
-
If your product is volatile, consider purification by distillation or sublimation.
-
If byproducts are difficult to separate, you may need to explore alternative chromatographic techniques (e.g., reverse-phase chromatography) or recrystallization.
-
Experimental Protocols & Visualizations
General Protocol for Electrophilic Fluorination of a Protected Benzenediol
This protocol provides a general guideline for the electrophilic fluorination of a benzenediol where one hydroxyl group has been protected. Note: This is a starting point and may require optimization for your specific substrate.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the protected benzenediol (1.0 mmol, 1.0 equiv).
-
Dissolution: Dissolve the substrate in an anhydrous solvent (e.g., acetonitrile, 0.1 M concentration).
-
Reagent Addition: Add the electrophilic fluorinating agent (e.g., Selectfluor®, 1.1 mmol, 1.1 equiv) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (this may range from room temperature to elevated temperatures depending on the substrate). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[13][22]
-
Purification: Purify the crude product by column chromatography on silica gel.
Workflow for Troubleshooting Low Yield in Benzenediol Fluorination
Caption: A decision-making workflow for troubleshooting low-yield fluorination reactions of benzenediols.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. mdpi.com [mdpi.com]
- 4. Fluorination Reactions | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
- 11. Protecting group - Wikipedia [en.wikipedia.org]
- 12. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02899K [pubs.rsc.org]
- 15. Enantioselective Pd-Catalysed Nucleophilic C(sp3)–H (Radio)fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Workup [chem.rochester.edu]
- 21. rtong.people.ust.hk [rtong.people.ust.hk]
- 22. How To Run A Reaction [chem.rochester.edu]
avoiding dearomatization during the synthesis of fluorinated phenols.
A Guide to Avoiding Dearomatization and Other Common Pitfalls
Welcome to the technical support center for the synthesis of fluorinated phenols. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the controlled fluorination of phenolic compounds. Our focus is to provide practical, field-tested advice to troubleshoot and prevent one of the most common and frustrating side reactions: dearomatization.
This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
This section addresses the most common high-level questions regarding the synthesis of fluorinated phenols and the challenge of dearomatization.
Q1: What exactly is dearomatization in the context of phenol fluorination, and why is it a significant problem?
Dearomatization is the loss of the aromatic character of the phenol ring during a chemical transformation.[1] In the context of fluorination, instead of achieving a simple substitution of a hydrogen atom for a fluorine atom on the aromatic ring, the reaction can lead to the formation of non-aromatic products, most commonly fluorinated cyclohexadienones.[2][3]
This is a major issue for several reasons:
-
Yield Reduction: It consumes the starting material and the fluorinating agent to produce an undesired byproduct, lowering the yield of the target fluorinated phenol.
-
Purification Challenges: Cyclohexadienones often have similar polarities to the starting phenol and the desired product, making chromatographic separation difficult and time-consuming.
-
Reaction Stalling: The formation of these byproducts can sometimes inhibit the catalytic cycle or consume reagents, leading to incomplete conversion.
The hydroxyl group of a phenol is a powerful electron-donating group, which strongly activates the aromatic ring for electrophilic attack. This high reactivity can, under certain conditions, favor pathways that break the stable aromatic system.[4]
Q2: I've observed an unexpected, stable byproduct in my reaction. How can I confirm if it's a dearomatized cyclohexadienone?
Confirming the structure of a byproduct is crucial for effective troubleshooting. Cyclohexadienones have distinct spectroscopic signatures that differentiate them from the aromatic starting material and product.
-
¹H NMR Spectroscopy: Look for the disappearance of sharp aromatic proton signals (typically 6.5-8.0 ppm) and the appearance of signals in the aliphatic/olefinic region (typically 5.5-7.0 ppm for vinyl protons and 2.0-3.0 ppm for allylic protons). The integration of these signals will not correspond to a simple substituted aromatic pattern.
-
¹³C NMR Spectroscopy: The most telling sign is the appearance of a carbonyl carbon signal (C=O) in the range of 180-200 ppm. You will also see sp³-hybridized carbon signals, which are absent in the aromatic starting material.
-
¹⁹F NMR Spectroscopy: While the chemical shift of the fluorine atom will vary, its coupling patterns to nearby protons can provide significant structural information. In a fluorinated cyclohexadienone, you would expect to see couplings to vinyl and/or aliphatic protons.[2]
-
Mass Spectrometry: The byproduct will have the same mass as a simple fluorination product (addition of F, loss of H), so MS alone is not sufficient for confirmation. However, fragmentation patterns in MS/MS experiments can often differentiate the isomers.
Q3: Which fluorination methods are most susceptible to causing dearomatization?
The risk of dearomatization is highly dependent on the reaction mechanism.
-
High Risk (Electrophilic Fluorination): Methods that use electrophilic fluorinating agents (sources of "F⁺") are the most common culprits. Reagents like Selectfluor® or Accufluor™ are designed to be powerful electrophiles. When reacting with highly activated substrates like phenols, the attack on the electron-rich ring can lead directly to a dearomatized intermediate (a carbocation) that is then trapped to form the cyclohexadienone.[3] Recent advances in I(i)/I(iii) catalysis for fluorination have also shown para-selective dearomatization as a key reaction pathway.[2][5]
-
Low to No Risk (Nucleophilic Fluorination): Methods that replace the phenolic hydroxyl group directly (deoxyfluorination) or use a nucleophilic fluoride source to displace a leaving group on the ring (SₙAr) generally do not proceed via dearomatization pathways.[6][7] Deoxyfluorination with reagents like PhenoFluor converts the C-O bond directly to a C-F bond, preserving the aromaticity of the ring.[8][9]
Troubleshooting Guide: Combating Unwanted Dearomatization
This section provides a systematic approach to solving dearomatization issues encountered during your experiments.
Problem: My electrophilic fluorination reaction is producing significant amounts of a dearomatized byproduct.
This is a classic challenge when working with electron-rich phenols. The solution involves moderating the high reactivity of the phenol to favor the desired aromatic substitution pathway.
The following diagram outlines the decision-making process when encountering dearomatization in electrophilic fluorination.
Caption: Decision workflow for addressing dearomatization.
The most robust solution is to temporarily mask the hydroxyl group. A protecting group reduces the electron-donating strength of the oxygen atom, thereby "taming" the reactivity of the aromatic ring and preventing over-activation.[4]
Table 1: Comparison of Common Protecting Groups for Phenols
| Protecting Group | Installation Reagents & Conditions | Stability Profile | Deprotection Conditions | Key Considerations |
| Methyl (Me) | Dimethyl sulfate or MeI, K₂CO₃, Acetone | Very stable to most conditions except strong acid. | Harsh: BBr₃ or HBr/AcOH.[10] | Robust protection, but removal requires harsh conditions that may not be compatible with other functional groups. |
| Benzyl (Bn) | Benzyl bromide (BnBr), K₂CO₃, Acetone | Stable to most conditions except strong acids and oxidizing/reducing agents. | Mild: Hydrogenolysis (H₂, Pd/C).[11] | Deprotection is mild and clean. Not suitable if other reducible groups (alkenes, alkynes) are present. |
| t-Butyldimethylsilyl (TBS) | TBSCl, Imidazole, DMF | Stable to base and nucleophiles. Cleaved by acid and fluoride. | Mild: Tetrabutylammonium fluoride (TBAF) or HF-Pyridine.[4] | Easily installed and removed. May not be stable to some fluorination conditions that use HF sources. |
| Tetrafluoropyridyl (TFP) | Pentafluoropyridine (PFP), K₂CO₃, DMF | Stable to a wide range of acidic and basic conditions.[12] | Mild: KF and methyl thioglycolate.[12] | A modern, highly stable group. Installation is a facile SₙAr reaction. Deprotection is specific and mild.[12] |
Experimental Protocol: Phenol Protection with the Tetrafluoropyridyl (TFP) Group
This protocol describes the installation of the TFP protecting group, a robust choice for subsequent fluorination reactions.[12]
Materials:
-
Phenol substrate (1.0 eq)
-
Pentafluoropyridine (PFP) (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF) (Anhydrous)
Procedure:
-
To a stirred solution of the phenol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the resulting suspension at room temperature for 15 minutes to form the phenoxide.
-
Add pentafluoropyridine (1.1 eq) dropwise to the mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS for the consumption of the starting phenol.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the TFP-protected phenol. The protected compound is now ready for electrophilic fluorination.
Problem: I want to avoid the extra steps of protection and deprotection. Is there a more direct method to synthesize my fluorinated phenol that avoids dearomatization?
Yes. Instead of modifying the aromatic ring, you can directly replace the hydroxyl group itself. This approach, known as deoxyfluorination, is an excellent strategy for circumventing dearomatization.
Deoxyfluorination reagents convert phenols directly into aryl fluorides. One of the most effective and widely used reagents for this transformation is PhenoFluor.[6][8] The reaction proceeds through an intermediate where the phenol oxygen is activated, followed by nucleophilic displacement by fluoride.[9]
Key Advantages:
-
Direct Conversion: Replaces the C-O bond with a C-F bond in a single step.
-
Aromaticity Preserved: The reaction mechanism does not involve dearomatization intermediates.
-
Broad Scope: Tolerates a wide variety of functional groups. Phenols with electron-withdrawing groups tend to react faster.[6]
Experimental Protocol: Deoxyfluorination of a Phenol using an Imidazolium-based Reagent (e.g., PhenoFluor)
This protocol provides a general procedure for the deoxyfluorination of a phenol.[6]
Materials:
-
Phenol substrate (1.0 eq)
-
Deoxyfluorination Reagent (e.g., PhenoFluor) (1.2 - 1.5 eq)
-
Apolar aprotic solvent (e.g., Toluene or Dichloromethane)
Procedure:
-
In a nitrogen-flushed, oven-dried flask, dissolve the phenol substrate (1.0 eq) in the chosen anhydrous solvent.
-
Add the deoxyfluorination reagent (1.2 - 1.5 eq) in one portion under a nitrogen atmosphere. Note: The reagent can be moisture-sensitive.
-
Heat the reaction mixture to the recommended temperature (typically between 80 °C and 110 °C). Electron-rich phenols may require higher temperatures and longer reaction times.[6][9]
-
Monitor the reaction progress by TLC or ¹⁹F NMR until the starting material is consumed.
-
Cool the reaction to room temperature and carefully quench by adding saturated aqueous sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the resulting crude aryl fluoride by flash column chromatography.
By selecting the appropriate synthetic strategy—either protecting the phenol for electrophilic fluorination or choosing a direct deoxyfluorination method—researchers can effectively prevent dearomatization and achieve a high yield of the desired fluorinated phenol.
References
- 1. benchchem.com [benchchem.com]
- 2. para-Selective dearomatization of phenols by I(i)/I(iii) catalysis-based fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. learninglink.oup.com [learninglink.oup.com]
- 5. para-Selective dearomatization of phenols by I(i)/I(iii) catalysis-based fluorination - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. dash.harvard.edu [dash.harvard.edu]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Deoxyfluorination of Phenols [organic-chemistry.org]
- 10. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 11. Protecting group - Wikipedia [en.wikipedia.org]
- 12. Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02899K [pubs.rsc.org]
troubleshooting low regioselectivity in 5-Fluorobenzene-1,3-diol synthesis.
Welcome to the technical support guide for the synthesis of 5-Fluorobenzene-1,3-diol (5-Fluororesorcinol). This resource is designed for researchers, chemists, and drug development professionals encountering challenges with regioselectivity during the synthesis of this valuable fluorinated building block.[1] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you optimize your reaction outcomes.
Introduction: The Challenge of Regioselectivity
The direct synthesis of this compound, typically via electrophilic fluorination of 1,3-dihydroxybenzene (resorcinol), presents a significant regioselectivity challenge. Resorcinol is a highly activated aromatic ring due to the two electron-donating hydroxyl groups.[2][3] These groups direct electrophilic attack to the ortho and para positions (C2, C4, C6). However, the desired product is the result of substitution at the C5 position, which is meta to both hydroxyl groups. This inherent electronic preference makes the formation of undesired 2-fluoro- and 4-fluororesorcinol isomers a common and significant problem.
Controlling the reaction to favor the thermodynamically less favorable C5 substitution requires a careful and nuanced approach to the selection of reagents and reaction conditions.
Troubleshooting Guide: Low Regioselectivity
This section addresses specific problems you may encounter during your synthesis.
Q1: My main impurity is 4-Fluorobenzene-1,3-diol. What is causing this and how can I minimize it?
Answer:
The formation of 4-Fluorobenzene-1,3-diol is the most common regioselectivity issue. The C4 position is electronically activated by both hydroxyl groups (ortho to one and para to the other), making it the kinetically favored site for electrophilic attack.
Root Cause Analysis:
-
Electronic Effects: The powerful activating nature of the two hydroxyl groups strongly directs the electrophile to the C2 and C4/C6 positions.[2][3] This is the primary driving force for the formation of the 4-fluoro isomer.
-
Steric Hindrance: While the C2 position is also highly activated, it is sterically hindered by the two adjacent hydroxyl groups. Therefore, the C4 position often becomes the major site of undesired substitution.
-
Reaction Conditions: Highly reactive fluorinating agents and polar solvents can accelerate the reaction at the most electron-rich positions, favoring the formation of the 4-fluoro byproduct.
Troubleshooting Workflow:
Below is a workflow diagram to guide your optimization process.
Caption: Troubleshooting workflow for poor regioselectivity.
Recommended Actions:
-
Choice of Fluorinating Agent: Employ a sterically demanding electrophilic fluorinating agent. Selectfluor™ (F-TEDA-BF4) is highly recommended.[4][5][6] Its bulkiness can disfavor attack at the more crowded C2 and C4 positions, thereby increasing the relative yield of the C5-fluorinated product.
-
Solvent Optimization: The reaction solvent can significantly influence regioselectivity.
-
Start with an aprotic solvent like acetonitrile or propionitrile . These solvents are less likely to participate in hydrogen bonding that could further activate the hydroxyl groups.
-
Avoid highly polar, protic solvents which may accelerate the kinetically favored pathway.
-
-
Temperature Control: Perform the reaction at lower temperatures (e.g., 0 °C to -20 °C). Lowering the temperature can increase the selectivity for the thermodynamically more stable, albeit less kinetically favored, product.
Q2: I'm getting a complex mixture of products, including di-fluorinated species. How can I improve the selectivity for mono-fluorination?
Answer:
The formation of di- and poly-fluorinated byproducts indicates that the resorcinol ring is overly activated or that the reaction conditions are too harsh.
Root Cause Analysis:
-
Stoichiometry: Using an excess of the fluorinating agent will inevitably lead to multiple substitutions on the highly activated ring.
-
High Reactivity: The mono-fluorinated product is still an activated ring system and can undergo a second fluorination if conditions are not carefully controlled.
Recommended Actions:
-
Control Stoichiometry: Use the fluorinating agent as the limiting reagent. A slight sub-stoichiometric amount (e.g., 0.95 equivalents) relative to resorcinol is recommended to ensure complete consumption of the fluorinating agent before significant di-fluorination occurs.
-
Slow Addition: Add the fluorinating agent slowly to the reaction mixture over an extended period. This maintains a low instantaneous concentration of the electrophile, favoring mono-substitution.
-
Dilution: Run the reaction at a lower concentration (higher solvent volume). This can help to control the reaction rate and reduce the likelihood of multiple substitution events.
Frequently Asked Questions (FAQs)
Q: What is the underlying mechanism of this reaction? A: The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism.[7][8] The aromatic π-system of the resorcinol ring acts as a nucleophile, attacking the electrophilic fluorine source (e.g., F⁺ from Selectfluor). This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[8] In the final step, a base removes a proton from the carbon where the fluorine was added, restoring aromaticity.[7] The challenge lies in directing this attack to the C5 position.
Caption: General mechanism of Electrophilic Aromatic Substitution.
Q: Which analytical techniques are best for differentiating the 5-fluoro, 4-fluoro, and 2-fluoro isomers? A: Differentiating these structural isomers is critical for accurately calculating your regioselectivity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most definitive method.
-
¹⁹F NMR: Each regioisomer will give a distinct singlet with a unique chemical shift.
-
¹H NMR: The coupling patterns and chemical shifts of the aromatic protons are unique for each isomer. For the desired 5-fluoro product, you would expect to see three distinct aromatic proton signals with different coupling constants (H-F and H-H couplings).
-
-
Chromatography (GC/HPLC): Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to separate the isomers.[9][10][11] Developing a method that achieves baseline separation is key. This allows for quantification of the isomeric ratio by integrating the peak areas.
Table 1: Comparison of Analytical Techniques for Isomer Differentiation
| Technique | Principle | Advantages | Disadvantages |
| ¹⁹F NMR | Measures the chemical environment of fluorine nuclei. | Unambiguous and quantitative. Each isomer gives a distinct peak. | Requires access to an NMR spectrometer. |
| ¹H NMR | Analyzes proton environments and spin-spin coupling. | Provides detailed structural information, confirming connectivity. | Spectra can be complex; requires careful interpretation of coupling. |
| GC-MS | Separates based on volatility and boiling point. | High resolution; provides mass for peak identification. | Requires derivatization for non-volatile diols; thermal degradation possible. |
| HPLC | Separates based on polarity and interaction with stationary phase. | Versatile; can be optimized for baseline separation of isomers. | Method development can be time-consuming. |
Q: Are there alternative synthetic routes that avoid this regioselectivity problem? A: Yes, multi-step routes can offer better control but at the cost of atom economy and step-count. One common strategy is to start with a precursor that already has the desired substitution pattern. For example, starting with 1,3-Dibromo-5-fluorobenzene and performing a double nucleophilic substitution (e.g., with a hydroxide source under forcing conditions) can yield the desired product, though this is a fundamentally different synthetic approach.[12] Another route could involve synthesis from 3,5-difluorobenzene derivatives via nucleophilic aromatic substitution (SNAr).[13]
Optimized Protocol: Regioselective Fluorination of Resorcinol
This protocol is a starting point for optimization and aims to maximize the yield of this compound.
Materials:
-
1,3-Dihydroxybenzene (Resorcinol)
-
Selectfluor™ (F-TEDA-BF4)
-
Acetonitrile (anhydrous)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet.
-
Reagent Preparation: In the flask, dissolve 1.0 equivalent of resorcinol in anhydrous acetonitrile (approx. 0.1 M concentration).
-
Inert Atmosphere: Purge the flask with inert gas for 10-15 minutes.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Fluorinating Agent Addition: In a separate flask, dissolve 1.05 equivalents of Selectfluor™ in a minimal amount of anhydrous acetonitrile. Add this solution to the resorcinol solution dropwise via an addition funnel over a period of 1-2 hours. Maintain the internal temperature below 5 °C throughout the addition.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the starting material and the formation of the product isomers.
-
Quenching: Once the starting material is consumed (typically 2-4 hours), quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel, using a hexane/ethyl acetate gradient to separate the isomers. The 5-fluoro isomer is typically the most polar of the mono-fluorinated products.
References
- 1. This compound | 75996-29-1 | Benchchem [benchchem.com]
- 2. What is the mechanism of Resorcinol? [synapse.patsnap.com]
- 3. youtube.com [youtube.com]
- 4. Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrophilic fluorination in the synthesis of new fluoroindoles | Semantic Scholar [semanticscholar.org]
- 6. Electrophilic fluorination in the synthesis of new fluoroindoles (1994) | H. F. Hodson | 69 Citations [scispace.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. jackwestin.com [jackwestin.com]
- 9. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. nbinno.com [nbinno.com]
- 13. Novel synthesis of desymmetrized resorcinol derivatives: aryl fluoride displacement on deactivated substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-Fluorobenzene-1,3-diol by Recrystallization
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the purification of 5-Fluorobenzene-1,3-diol. As a key intermediate in the synthesis of bioactive molecules, achieving high purity of this compound is critical. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for recrystallization, grounded in established chemical principles and practical laboratory experience.
I. Understanding the Recrystallization of this compound
This compound, also known as 5-fluororesorcinol, is a polar aromatic compound. Its purification by recrystallization is governed by its solubility profile, which is influenced by the polar hydroxyl groups and the relatively non-polar fluorinated benzene ring. The key to successful recrystallization is the selection of a solvent or solvent system in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.
II. Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound in a practical question-and-answer format.
Question: My this compound is not dissolving in the hot solvent. What should I do?
Answer: This issue typically arises from using an insufficient volume of solvent or choosing a solvent in which the compound has low solubility even at high temperatures.
-
Causality: For dissolution to occur, the solvent-solute interactions must overcome the solute-solute forces within the crystal lattice. If the solvent is not appropriate or is used in too small a quantity, this energy barrier is not surmounted.
-
Troubleshooting Steps:
-
Incremental Solvent Addition: Add small increments of the hot solvent to the heated mixture containing your compound. Allow sufficient time between additions for dissolution to occur.
-
Re-evaluate Solvent Choice: If a large volume of solvent has been added with little to no dissolution, the solvent is likely unsuitable. Refer to the solvent selection guide (Table 1) and consider a more polar solvent or a mixed solvent system. For instance, if you are using toluene with poor results, a mixture of toluene and a small amount of a more polar solvent like ethyl acetate could be effective.
-
Question: I have dissolved my compound, but no crystals are forming upon cooling. What is the problem?
Answer: The absence of crystal formation upon cooling usually indicates that the solution is not supersaturated, which can be due to using an excessive amount of solvent.
-
Causality: Crystallization is an equilibrium process. If the concentration of the solute in the cold solvent is below its saturation point, the thermodynamic driving force for crystal formation is absent.
-
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If available, add a tiny crystal of pure this compound to the solution. This "seed" crystal acts as a template for further crystallization.
-
-
Reduce Solvent Volume: If induction methods fail, it is highly likely that too much solvent was used. Gently heat the solution to evaporate a portion of the solvent. Allow the concentrated solution to cool again.
-
Cooling: Ensure the solution has been adequately cooled. After slow cooling to room temperature, immerse the flask in an ice-water bath to maximize the yield of crystals.
-
Question: My this compound is "oiling out" instead of forming crystals. How can I resolve this?
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is common when the melting point of the compound is lower than the boiling point of the solvent, or when significant impurities are present. The melting point of this compound is in the range of 136-140°C.[1]
-
Causality: At the temperature of dissolution, the solute may be above its melting point, or the impurities present may depress the melting point, leading to the formation of an immiscible liquid phase upon cooling.
-
Troubleshooting Steps:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to lower the saturation point slightly.
-
Slow Cooling: Allow the solution to cool very slowly. Rapid cooling often promotes oiling out. Insulating the flask can help to slow down the cooling process.
-
Change Solvent System: If oiling persists, the solvent system is likely not optimal. Consider using a lower-boiling point solvent or a mixed solvent system where the compound has a lower solubility.
-
Question: The recovered crystals are discolored. How can I obtain a pure white product?
Answer: Discoloration is usually due to the presence of colored impurities that co-crystallize with your product.
-
Causality: Certain impurities may have similar solubility profiles to the desired compound or can become trapped within the crystal lattice during rapid crystallization.
-
Troubleshooting Steps:
-
Activated Charcoal Treatment: After dissolving the crude compound in the hot solvent, add a small amount of activated charcoal (about 1-2% of the solute weight). The charcoal will adsorb the colored impurities.
-
Hot Filtration: Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities. This step must be done quickly to prevent premature crystallization in the funnel.
-
Re-crystallize: Proceed with the cooling and crystallization of the decolorized filtrate.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
A1: The ideal solvent is one in which this compound has high solubility at the solvent's boiling point and low solubility at low temperatures (e.g., 0-4°C). Based on its structure (a polar phenol), polar aprotic solvents and alcohols are predicted to be good candidates. Aromatic hydrocarbons like toluene can also be effective, especially for less polar impurities. A mixed solvent system, such as toluene-ethyl acetate or ethanol-water, often provides the best results by allowing for fine-tuning of the solvent polarity.
Q2: How do I select the right solvent experimentally?
A2: A systematic approach is best. Place a small amount of your crude this compound in several test tubes. Add a small amount of a different solvent to each tube. Observe the solubility at room temperature and then upon heating. A good solvent will show poor solubility at room temperature and complete dissolution upon heating.
Q3: Is it possible to purify this compound by sublimation?
A3: Yes, for structurally similar compounds like resorcinol, sublimation has been reported as a viable purification method. Given that this compound is a solid with a relatively high melting point, sublimation could be an effective alternative to recrystallization, particularly for removing non-volatile impurities.
Q4: What are the likely impurities in my crude this compound?
A4: Impurities can originate from the starting materials, by-products, or decomposition products. If synthesized from 1,3-dimethoxy-5-fluorobenzene, residual starting material or mono-demethylated intermediates could be present. The crude product can sometimes be a light brown solid, suggesting the presence of colored impurities.
IV. Data Presentation
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent | Chemical Class | Predicted Solubility at 25°C | Predicted Solubility at Boiling Point | Rationale |
| Water | Polar Protic | Low | Moderate | The two hydroxyl groups allow for hydrogen bonding, but the fluorobenzene ring is hydrophobic. It is reported to be practically insoluble in water.[1] |
| Ethanol | Polar Protic | Moderate to High | High | The hydroxyl group of ethanol can hydrogen bond with the diol, and the ethyl group can interact with the benzene ring. |
| Toluene | Aromatic Hydrocarbon | Low | Moderate to High | The aromatic ring of toluene interacts well with the fluorobenzene ring of the solute. Often a good choice for recrystallizing aromatic compounds. |
| Ethyl Acetate | Polar Aprotic | Moderate | High | The ester group provides polarity for interaction with the hydroxyl groups. |
| Acetone | Polar Aprotic | High | Very High | Its high polarity makes it a good solvent, but its low boiling point may limit the temperature differential for recrystallization. |
| Hexane | Non-polar | Very Low | Low | Unlikely to be a good solvent due to the high polarity of the diol functionality. |
V. Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound
-
Solvent Selection: Based on preliminary tests (or Table 1), select a suitable solvent (e.g., Toluene).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding the hot solvent in small portions until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (if decolorized): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Mixed-Solvent Recrystallization of this compound
-
Solvent Pair Selection: Choose a solvent pair where this compound is soluble in one solvent (the "good" solvent, e.g., ethanol) and insoluble in the other (the "poor" solvent, e.g., water). The two solvents must be miscible.
-
Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent.
-
Addition of "Poor" Solvent: While keeping the solution hot, add the "poor" solvent dropwise until the solution becomes slightly turbid (cloudy).
-
Clarification: Add a few more drops of the hot "good" solvent until the turbidity just disappears, resulting in a clear, saturated solution.
-
Crystallization, Isolation, Washing, and Drying: Follow steps 5-8 from the Single-Solvent Recrystallization protocol.
VI. Visualizations
Workflow for Recrystallization of this compound
Caption: A flowchart illustrating the key steps in the recrystallization process.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization problems.
VII. References
-
An In-depth Technical Guide on the Solubility of 2-Bromo-4-fluorophenol in Organic Solvents. BenchChem. --INVALID-LINK--
-
This compound | 75996-29-1. ChemicalBook. --INVALID-LINK--
-
Process for purification of crude resorcinol. Google Patents. --INVALID-LINK--
-
How can I purify resorcinol? ResearchGate. --INVALID-LINK--
-
Problems with Recrystallisations. University of York Chemistry Teaching Labs. --INVALID-LINK--
-
dihydroresorcinol. Organic Syntheses Procedure. --INVALID-LINK--
-
General procedure for the synthesis of 5-fluororesorcinol from 1,3-dimethoxy-5-fluorobenzene. ChemicalBook. --INVALID-LINK--
-
An In-depth Technical Guide on the Solubility of 3-Bromo-5-difluoromethoxy-2-fluorophenol in Organic Solvents. BenchChem. --INVALID-LINK--
References
strategies to improve the stability of 5-Fluorobenzene-1,3-diol in solution
Welcome to the technical support center for 5-Fluorobenzene-1,3-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies to improve the stability of this compound in solution. As a substituted resorcinol, its stability is paramount for reproducible experimental outcomes. This document provides a structured approach to understanding and mitigating its degradation.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: My this compound solution is turning yellow/brown. What is happening?
A: Discoloration is a common indicator of degradation. This compound, like other phenolic compounds, is susceptible to oxidation.[1][2] This process is often accelerated by exposure to light, high pH, and the presence of dissolved oxygen. The colored products are typically quinone-type compounds formed from the oxidation of the phenol groups.
Q2: What is the primary cause of degradation for this compound in solution?
A: The primary degradation pathway is oxidation of the hydroxyl groups on the benzene ring. This is a common characteristic of phenols and related compounds. Factors such as pH, temperature, light exposure, and the presence of metal ions can significantly influence the rate of this degradation.[1][3]
Q3: How does pH affect the stability of my this compound solution?
A: The stability of phenolic compounds like this compound is highly pH-dependent.[3][4] In alkaline (high pH) solutions, the hydroxyl groups are deprotonated to form phenoxide ions. These ions are more electron-rich and thus more susceptible to oxidation than the protonated form. Therefore, maintaining a slightly acidic to neutral pH is crucial for stability.
Q4: Can I store my this compound solution at room temperature?
A: While some sources suggest room temperature storage for the solid compound under an inert atmosphere, for solutions, it is highly recommended to store them at low temperatures (2-8 °C) to minimize thermal degradation.[5] Higher temperatures can accelerate both oxidation and other potential degradation pathways.
Q5: I'm dissolving this compound in an aqueous buffer for my experiment. What buffer system do you recommend?
A: For optimal stability, a slightly acidic buffer system is recommended. Phosphate or citrate buffers in the pH range of 4-6 are generally good choices. These buffers can help maintain a pH where the phenolic hydroxyl groups are protonated, thus reducing the susceptibility to oxidation.[4][6]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
| Observed Issue | Potential Cause | Troubleshooting Steps & Explanations |
| Rapid discoloration of the solution upon preparation. | High pH of the solvent/buffer. | Phenolic compounds are rapidly oxidized at high pH. Measure the pH of your solution. If it's above 7, remake the solution using a slightly acidic buffer (pH 4-6). |
| Presence of dissolved oxygen. | Oxygen is a key reactant in the oxidation process. Degas your solvent/buffer by sparging with an inert gas like nitrogen or argon before dissolving the compound. | |
| Contamination with metal ions. | Metal ions (e.g., Fe³⁺, Cu²⁺) can catalyze the oxidation of phenols. Use high-purity solvents and glassware that has been thoroughly cleaned to remove any metal residues. Consider adding a chelating agent like EDTA at a low concentration (e.g., 0.1 mM). | |
| Precipitate forms in the solution upon storage. | Poor solubility. | This compound has low solubility in water. Ensure you have not exceeded its solubility limit in your chosen solvent. You may need to use a co-solvent like ethanol or DMSO, but be mindful of their compatibility with your downstream applications. |
| Degradation product precipitation. | The degradation products may be less soluble than the parent compound. This is another reason to prevent degradation in the first place by following the recommended handling and storage procedures. | |
| Inconsistent results in bioassays. | Degradation of the active compound. | The concentration of the active this compound may be decreasing over time due to degradation, leading to variable experimental outcomes. Prepare fresh solutions for each experiment or validate the stability of your stock solution over the intended period of use. |
| Formation of interfering degradation products. | The degradation products may have their own biological activity or interfere with your assay. Use a stability-indicating analytical method, such as HPLC, to monitor the purity of your solution. |
Degradation Pathways & Stabilization Workflow
The primary degradation mechanism for this compound is oxidation, which is influenced by several environmental factors.
Caption: Primary degradation pathway of this compound and accelerating factors.
To mitigate these degradation pathways, a systematic approach to solution preparation and storage is essential.
Caption: Recommended workflow for preparing and storing stable this compound solutions.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Stock Solution
This protocol outlines the steps for preparing an aqueous stock solution of this compound with enhanced stability.
Materials:
-
This compound (high purity)
-
High-purity water (e.g., Milli-Q)
-
Phosphate buffer components (monobasic and dibasic sodium phosphate) or Citrate buffer components
-
Nitrogen or Argon gas
-
Amber glass vials with screw caps
-
(Optional) Ascorbic acid or Butylated hydroxytoluene (BHT)
-
(Optional) Ethylenediaminetetraacetic acid (EDTA)
Procedure:
-
Buffer Preparation (Target pH 5.0):
-
Prepare a 0.1 M phosphate or citrate buffer solution.
-
Adjust the pH to 5.0 using a calibrated pH meter.
-
-
Solvent Degassing:
-
Transfer the required volume of the pH 5.0 buffer to a flask.
-
Sparge the buffer with nitrogen or argon gas for at least 15-20 minutes to remove dissolved oxygen.
-
-
Weighing and Dissolution:
-
Accurately weigh the required amount of this compound in an amber glass vial.
-
Add the degassed buffer to the vial to achieve the desired concentration.
-
If necessary, sonicate briefly at room temperature to aid dissolution.
-
-
(Optional) Addition of Stabilizers:
-
To further inhibit oxidation, consider adding an antioxidant. A common choice is ascorbic acid at a final concentration of 0.01-0.1% (w/v).
-
To chelate any trace metal ions, EDTA can be added at a final concentration of 0.1 mM.
-
-
Storage:
-
Tightly cap the amber vial.
-
If possible, flush the headspace of the vial with nitrogen or argon before sealing.
-
Store the solution in a refrigerator at 2-8 °C.
-
Protocol 2: HPLC Method for Stability Assessment
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for quantifying the concentration of this compound and detecting any degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point could be a 70:30 (v/v) mixture of aqueous buffer and organic solvent.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determine the λmax of this compound in the mobile phase (typically in the range of 270-280 nm for phenolic compounds).
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30 °C.
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Sample Preparation: Dilute your stock solution with the mobile phase to a concentration within the linear range of the assay.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Interpretation:
-
The peak corresponding to this compound should be well-resolved from any other peaks.
-
A decrease in the peak area of the parent compound over time indicates degradation.
-
The appearance of new peaks suggests the formation of degradation products. The method is considered "stability-indicating" if it can resolve the parent drug from its degradation products.[7][8]
-
References
- 1. Reactivity of phenolic compounds towards free radicals under in vitro conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjptonline.org [rjptonline.org]
Validation & Comparative
A Comparative Analysis of Reactivity: 5-Fluorobenzene-1,3-diol vs. Resorcinol in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the benzene-1,3-diol (resorcinol) framework is a cornerstone, valued for its versatile reactivity. The introduction of a fluorine atom, creating 5-Fluorobenzene-1,3-diol, dramatically alters this reactivity profile, offering both unique challenges and novel synthetic opportunities. This guide provides an in-depth comparison of these two critical building blocks, supported by experimental insights and mechanistic rationale, to inform strategic decisions in chemical synthesis.
Chapter 1: Physicochemical Properties - The Foundation of Reactivity
The divergent reactivity of resorcinol and its fluorinated analog stems directly from their fundamental physicochemical differences. The fluorine atom in this compound, despite its small size, exerts powerful electronic effects that reshape the molecule's behavior.
Electronic Effects: A Tale of Two Forces
In resorcinol, the two hydroxyl (-OH) groups are potent activating groups for electrophilic aromatic substitution (EAS).[1][2] They donate electron density to the aromatic ring via the resonance effect (+M), making the ring highly nucleophilic. This effect is particularly pronounced at the ortho and para positions (C2, C4, C6) relative to the hydroxyl groups.
The introduction of fluorine at the C5 position introduces a conflict of electronic effects.[3][4]
-
Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density through the sigma bond network. This effect deactivates the entire ring towards electrophilic attack compared to resorcinol.
-
Resonance Effect (+M): Like other halogens, fluorine possesses lone pairs that can be donated to the pi-system.[4] However, due to poor orbital overlap between fluorine's 2p and carbon's 2p orbitals, this +M effect is significantly weaker than its -I effect.
The net result is that the fluorine atom in this compound deactivates the ring overall but still directs incoming electrophiles to the positions ortho and para to itself.[3]
Acidity (pKa)
The strong inductive withdrawal of the fluorine atom has a pronounced effect on the acidity of the hydroxyl protons. By pulling electron density away from the phenoxide oxygen atoms, the fluorine atom stabilizes the conjugate base, making the parent phenol more acidic.
| Compound | Molecular Weight ( g/mol ) | pKa |
| Resorcinol | 110.11 | 9.15[5][6] |
| This compound | 128.10 | ~8.45 (Predicted)[7][8] |
| Table 1: Key Physicochemical Properties. The lower pKa of this compound indicates greater acidity due to the electron-withdrawing fluorine atom. |
This difference in acidity is crucial when planning reactions that involve deprotonation of the hydroxyl groups, such as in Williamson ether synthesis or O-acylation, as it can influence the choice of base and reaction conditions.
Chapter 2: Electrophilic Aromatic Substitution (EAS) - A Head-to-Head Comparison
EAS is a cornerstone of aromatic chemistry, and it is here that the differences between the two compounds are most starkly illustrated.[1][9]
Theoretical Framework & Regioselectivity
The mechanism of EAS involves the attack of the electron-rich aromatic ring on an electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or benzenium ion.[10][11] The stability of this intermediate determines the reaction rate.
-
Resorcinol: The powerful +M effect of the two hydroxyl groups strongly activates the C2, C4, and C6 positions, leading to rapid and often high-yielding EAS reactions.[2]
-
This compound: The net deactivating effect of the fluorine atom means that EAS reactions will be significantly slower than with resorcinol.[4][12] The directing effects of the three substituents must be considered:
-
The two -OH groups strongly direct to their ortho and para positions.
-
The fluorine atom also directs ortho and para.[3] The positions most activated (or least deactivated) are C2, C4, and C6, which are ortho/para to the hydroxyl groups.
-
Caption: Generalized EAS mechanism comparing reactivity.
Experimental Case Study: Friedel-Crafts Acylation
Friedel-Crafts acylation is a vital C-C bond-forming reaction, widely used to synthesize aromatic ketones.[13][14] The reaction typically employs a Lewis acid catalyst, like AlCl₃, with an acylating agent.[15][16]
Protocol 2.2.1: Acylation of Resorcinol
-
To a stirred suspension of anhydrous AlCl₃ (1.2 eq) in nitrobenzene at 0 °C, add resorcinol (1.0 eq).
-
Slowly add acetyl chloride (1.1 eq) while maintaining the temperature below 10 °C.
-
Allow the mixture to warm to room temperature and stir for 4 hours.
-
Pour the reaction mixture onto crushed ice with concentrated HCl.
-
Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product (2,4-dihydroxyacetophenone) by column chromatography or recrystallization.
Protocol 2.2.2: Acylation of this compound
-
Follow the same procedure as for resorcinol (Protocol 2.2.1), but increase the amount of AlCl₃ to 1.5 eq.
-
Extend the reaction time to 12-24 hours, monitoring by TLC for the consumption of starting material.
-
The purification will yield 1-(5-fluoro-2,4-dihydroxyphenyl)ethanone.
| Substrate | Relative Reaction Rate | Typical Yield | Key Product |
| Resorcinol | High | 75-90% | 2,4-Dihydroxyacetophenone |
| This compound | Low | 40-60% | 1-(5-Fluoro-2,4-dihydroxyphenyl)ethanone |
| Table 2: Comparative Performance in Friedel-Crafts Acylation. The deactivating effect of fluorine necessitates harsher conditions and results in lower yields. |
The lower reactivity of the fluorinated analog is evident. More forceful conditions (higher catalyst loading, longer reaction times) are required to achieve moderate yields, demonstrating the practical consequences of the fluorine's electron-withdrawing nature.
Chapter 3: Nucleophilic Aromatic Substitution (SNAr) - The Fluorine Advantage
While fluorine is a liability in EAS, it unlocks an entirely different and powerful reaction pathway: Nucleophilic Aromatic Substitution (SNAr).[17][18] This reaction is generally infeasible for electron-rich rings like resorcinol but becomes a key synthetic tool for appropriately activated fluoroarenes.[19]
Theoretical Framework
The SNAr mechanism proceeds via a two-step addition-elimination pathway.[18][20] A nucleophile attacks the carbon bearing a leaving group, forming a resonance-stabilized anionic intermediate called a Meisenheimer complex. The presence of strong electron-withdrawing groups (EWGs) ortho or para to the leaving group is crucial for stabilizing this intermediate.
In this compound, the fluorine atom itself is not a sufficient activating group for SNAr. However, if a strong EWG (like a nitro group) is introduced onto the ring (e.g., via nitration), the C-F bond becomes susceptible to nucleophilic attack. Fluorine is an excellent leaving group in this context, often better than heavier halogens, because its high electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic and susceptible to the initial nucleophilic attack, which is the rate-determining step.[21]
Caption: SNAr mechanism on an activated fluorinated phenol.
Experimental Case Study: Ether Synthesis via SNAr
Let's consider a hypothetical but mechanistically sound comparison using a nitrated derivative to activate the ring for SNAr.
Protocol 3.2.1: Attempted SNAr on 2,4-Dinitroresorcinol (Control)
-
Dissolve 2,4-dinitroresorcinol (1.0 eq) in DMF.
-
Add potassium carbonate (2.0 eq) and benzyl mercaptan (1.2 eq).
-
Heat the reaction at 100 °C for 24 hours.
-
Analysis of the reaction mixture would likely show only starting materials or decomposition, as there is no suitable leaving group.
Protocol 3.2.2: SNAr on 5-Fluoro-2,4-dinitrobenzene-1,3-diol
-
Dissolve 5-fluoro-2,4-dinitrobenzene-1,3-diol (1.0 eq) in DMF.
-
Add potassium carbonate (2.0 eq) and benzyl mercaptan (1.2 eq).
-
Stir the reaction at room temperature for 6 hours.
-
Work-up by pouring into water and extracting with ethyl acetate.
-
Purification would yield the corresponding thioether product.
| Substrate | Leaving Group | Reaction Outcome with Thiol Nucleophile |
| 2,4-Dinitroresorcinol | None | No Reaction |
| 5-Fluoro-2,4-dinitrobenzene-1,3-diol | Fluorine | High Yield of Thioether |
| Table 3: Comparative SNAr Reaction Outcomes. The C-F bond provides a reactive handle for nucleophilic substitution that is absent in resorcinol. |
Chapter 4: Summary and Strategic Recommendations
The choice between resorcinol and this compound is a strategic one, dictated by the desired synthetic outcome.
| Reaction Type | Resorcinol | This compound | Rationale |
| Electrophilic Aromatic Substitution | Highly Reactive | Moderately Reactive | Fluorine's -I effect deactivates the ring. |
| Nucleophilic Aromatic Substitution | Not Reactive | Reactive (if activated) | Fluorine acts as a good leaving group. |
| Acidity (pKa) | Less Acidic (pKa ~9.15) | More Acidic (pKa ~8.45) | Fluorine's -I effect stabilizes the phenoxide. |
| O-Alkylation / O-Acylation | Standard | Requires careful base selection | Reactivity is governed by the acidity of the -OH groups. |
| Table 4: Reactivity Profile at a Glance. |
Strategic Recommendations for Chemists:
-
Choose Resorcinol for:
-
Maximizing yields in classical electrophilic aromatic substitutions like Friedel-Crafts acylations, nitrations, and halogenations where high ring activation is paramount.
-
Applications where the inherent nucleophilicity of the core is the desired feature.
-
-
Choose this compound for:
-
Introducing functionality via Nucleophilic Aromatic Substitution, using the fluorine atom as a synthetic handle.[22]
-
Fine-tuning the acidity and electronic properties of the molecule.[23]
-
Creating analogs for drug discovery programs where a C-F bond can block metabolic oxidation or enhance binding affinity.[24]
-
References
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Resorcinol? [synapse.patsnap.com]
- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 4. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 5. Resorcinol | C6H6O2 | CID 5054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Resorcinol - Wikipedia [en.wikipedia.org]
- 7. This compound | 75996-29-1 [amp.chemicalbook.com]
- 8. This compound CAS#: 75996-29-1 [m.chemicalbook.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Tyrosinase-catalyzed oxidation of fluorophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. future4200.com [future4200.com]
- 15. JP2013216597A - Method for producing 4-alkanoyl resorcinol - Google Patents [patents.google.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. dash.harvard.edu [dash.harvard.edu]
- 21. youtube.com [youtube.com]
- 22. 5-Fluororesorcinol [myskinrecipes.com]
- 23. This compound | 75996-29-1 | Benchchem [benchchem.com]
- 24. nbinno.com [nbinno.com]
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Resorcinol Derivatives: A Guide for Drug Discovery Professionals
Introduction
The Resorcinol Scaffold: A Privileged Structure in Medicinal Chemistry
Resorcinol, or 1,3-dihydroxybenzene, is a key structural motif found in a multitude of biologically active compounds. Its unique meta-dihydroxy arrangement allows it to act as a potent hydrogen bond donor and acceptor, making it a critical pharmacophore for interacting with biological targets. This scaffold is central to the design of numerous therapeutic agents, including potent enzyme inhibitors targeting proteins like tyrosinase and Heat Shock Protein 90 (Hsp90).[1][2] Resorcinol derivatives are widely explored in dermatology as skin-lightening agents and in oncology for their anti-proliferative activities.[3][4]
The Strategic Role of Fluorine in Medicinal Chemistry
The incorporation of fluorine into drug candidates is a cornerstone strategy in modern medicinal chemistry.[5] Despite its minimal steric footprint, fluorine's extreme electronegativity profoundly alters a molecule's physicochemical and biological properties.[6] Strategic fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic or hydrophobic interactions, and modulate the acidity (pKa) of nearby functional groups.[7][8][9] These modifications often lead to improved pharmacokinetic profiles, enhanced potency, and better overall drug-like properties.[5][10] This guide provides a comparative analysis of fluorinated and non-fluorinated resorcinol derivatives, offering experimental insights and protocols for researchers in drug development.
Comparative Synthesis Strategies
The synthetic approaches to resorcinol derivatives are dictated by the desired substitution pattern and whether fluorine is being incorporated.
Synthesis of Non-Fluorinated Resorcinol Derivatives
The synthesis of non-fluorinated resorcinol derivatives often involves electrophilic substitution on the highly activated resorcinol ring or modification of its hydroxyl groups. Common strategies include:
-
Acylation and Alkylation: Friedel-Crafts acylation or alkylation at the C4 position is a common method for introducing side chains.[11][12]
-
Esterification: The hydroxyl groups can be readily esterified to produce derivatives with altered solubility and prodrug potential.[13][14]
-
Condensation Reactions: Resorcinol can be condensed with aldehydes or ketones in the presence of an acid catalyst to form more complex structures, such as copolymers or xanthene dyes (e.g., fluorescein).[15][16]
Synthesis of Fluorinated Resorcinol Derivatives
Introducing fluorine onto the resorcinol scaffold requires more specialized methods, as direct fluorination is often unselective. Key approaches include:
-
Building from Fluorinated Precursors: The most common and regiospecific approach is to start with a pre-fluorinated benzene ring and subsequently install the hydroxyl groups. A robust method involves the reaction of (polyfluoro)nitrobenzenes with sodium methoxide, followed by reduction of the nitro group, hydrodediazoniation, and finally demethylation with a Lewis acid like BBr₃ to yield the desired fluorinated resorcinol.[15][17]
-
Nucleophilic Aromatic Substitution (SNAr): Starting from materials like 1,3-difluorobenzene, sequential SNAr reactions can be used to introduce alkoxy groups, which are then deprotected to form the hydroxyls. This allows for the creation of desymmetrized resorcinol derivatives.[18]
Figure 1. High-level comparison of synthetic workflows for resorcinol derivatives.
Head-to-Head: Physicochemical Properties
Fluorination systematically alters the key physicochemical properties that govern a molecule's behavior in a biological system.
| Property | Non-Fluorinated Derivative | Fluorinated Derivative | Rationale & Impact |
| Acidity (pKa) | ~9.3-9.8 (Resorcinol) | Lower (More Acidic) | The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect, stabilizing the phenolate conjugate base. This increased acidity can alter ionization state at physiological pH, impacting solubility and receptor interactions. Fluorinated fluoresceins, for example, have pKa values as low as 3.3-6.1, compared to ~6.5 for the non-fluorinated parent.[15][17] |
| Lipophilicity (logP) | Varies by substituent | Higher (More Lipophilic) | Although fluorine is highly polar, the C-F bond is not a strong hydrogen bond acceptor. Fluorine substitution often masks the polarity of the underlying C-H bond and can increase lipophilicity, which can enhance membrane permeability and cell uptake.[8][9] |
| Metabolic Stability | Susceptible to oxidation | Higher (More Stable) | The carbon-fluorine bond is exceptionally strong (~110 kcal/mol) and resistant to enzymatic cleavage.[6] Placing fluorine at a position susceptible to metabolic attack (e.g., by Cytochrome P450 enzymes) can block this pathway, increasing the compound's half-life and bioavailability.[5][7][10] |
Table 1. Comparative physicochemical properties of fluorinated vs. non-fluorinated resorcinol derivatives.
Impact on Biological Activity & Applications
The changes in physicochemical properties induced by fluorination directly translate to altered biological activity.
Case Study 1: Resorcinol-Based Tyrosinase Inhibitors
Tyrosinase is a key copper-containing enzyme in melanin biosynthesis and a major target for skin-lightening agents.[19] Resorcinol derivatives are among the most potent tyrosinase inhibitors because the meta-dihydroxy moiety can chelate the copper ions in the active site while being resistant to oxidation by the enzyme.[19][20]
-
Non-Fluorinated Derivatives: Compounds like 4-butylresorcinol and 4-hexylresorcinol are clinically used and potent tyrosinase inhibitors.[3] Their activity is largely driven by the alkyl chain, which provides hydrophobic interactions within the enzyme's active site.[21][22]
-
Impact of Fluorination: While direct comparisons are sparse in the literature, the principles of fluorination suggest several advantages. Introducing fluorine to the resorcinol ring would increase the acidity of the hydroxyl groups, potentially enhancing the chelation of the active site copper ions. Furthermore, fluorination of the alkyl side chain could increase its metabolic stability and hydrophobic interactions, potentially leading to a more potent and longer-lasting inhibitory effect.
Case Study 2: Resorcinol-Based Hsp90 Inhibitors
Heat Shock Protein 90 (Hsp90) is a molecular chaperone essential for the stability of numerous oncogenic proteins, making it a prime target in cancer therapy.[1] The resorcinol moiety is a critical pharmacophore in many synthetic Hsp90 inhibitors, mimicking the adenine portion of ATP and binding to the N-terminal ATP-binding pocket.[2][4]
-
Non-Fluorinated Derivatives: The discovery of resorcinol-based Hsp90 inhibitors like CCT018159 was a major breakthrough, leading to the development of clinical candidates.[23] These molecules rely on a network of hydrogen bonds between the resorcinol hydroxyls and key residues in the ATP-binding site.
-
Impact of Fluorination: The strategic introduction of fluorine has been a key optimization strategy. Fluorination can enhance binding affinity through favorable interactions with the protein backbone or by displacing water molecules from the binding pocket. For example, in a series of isoquinoline-based inhibitors (a related scaffold), fluorination led to a modest increase in potency.[24] In the context of Hsp90, fluorination on appended aryl rings can improve metabolic stability and cell-based potency, contributing to a better overall pharmacological profile.
Figure 2. Fluorination enhancing inhibitor binding by displacing water and strengthening H-bonds.
Experimental Protocols
To ensure the reproducibility of comparative studies, standardized protocols are essential.
Protocol 1: Determination of Partition Coefficient (logP) by Shake-Flask Method
Principle: This classic method directly measures the partitioning of a compound between n-octanol and water, representing a lipid and aqueous phase, respectively. The ratio of the concentrations in the two phases gives the partition coefficient, P.[25][26]
Materials:
-
Test compound (fluorinated or non-fluorinated resorcinol derivative)
-
n-Octanol (HPLC grade, pre-saturated with water)
-
Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)
-
Separatory funnels or centrifuge tubes
-
Vortex mixer and centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV)
Procedure:
-
Preparation of Phases: To pre-saturate the solvents, mix equal volumes of n-octanol and PBS (pH 7.4) in a large separatory funnel. Shake vigorously for 30 minutes and then allow the layers to separate completely overnight.
-
Sample Preparation: Prepare a stock solution of the test compound in the aqueous phase (PBS) at a concentration that can be accurately measured by the analytical method.
-
Partitioning: In a centrifuge tube, combine 5 mL of the pre-saturated n-octanol with 5 mL of the test compound solution in PBS.
-
Equilibration: Cap the tube securely and vortex vigorously for 3 minutes to ensure thorough mixing.
-
Phase Separation: Centrifuge the tube at 2000 x g for 10 minutes to achieve a clean separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from the aqueous phase. If necessary, also withdraw an aliquot from the n-octanol phase.
-
Analysis: Determine the concentration of the test compound in the aqueous phase ([aqueous]) using a pre-established calibration curve on the HPLC-UV system. The concentration in the organic phase can be determined either directly or by difference from the initial concentration.
-
Calculation:
-
Calculate the concentration in the n-octanol phase: [organic] = (Initial [aqueous] - Final [aqueous])
-
Calculate the partition coefficient: P = [organic] / [aqueous]
-
Calculate logP: logP = log10(P)[25]
-
Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
Principle: This assay measures the rate of disappearance of a test compound when incubated with liver microsomes, which contain a high concentration of Phase I drug-metabolizing enzymes like Cytochrome P450s. A faster rate of disappearance indicates lower metabolic stability.[27][28][29]
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Test compound (dissolved in DMSO)
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
Positive control compound (e.g., a rapidly metabolized drug like verapamil)
-
Ice-cold acetonitrile containing an internal standard (for quenching and protein precipitation)
-
96-well plates and multi-channel pipettors
-
Incubator/shaker set to 37°C
-
LC-MS/MS system for quantification
Procedure:
-
Preparation: Thaw HLM on ice. Prepare a master mix in phosphate buffer containing HLM (final concentration 0.5 mg/mL) and the NADPH regenerating system.
-
Compound Addition: In a 96-well plate, add a small volume (e.g., 1 µL) of the test compound stock solution to achieve a final concentration of 1 µM.
-
Pre-incubation: Add the HLM master mix (without NADPH) to the wells and pre-incubate at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation: Initiate the metabolic reaction by adding the NADPH solution to all wells. This is the t=0 time point.
-
Time Course Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in designated wells by adding 2-3 volumes of ice-cold acetonitrile with internal standard.
-
Protein Precipitation: Once all time points are collected, seal the plate and vortex for 2 minutes. Centrifuge the plate at 4000 x g for 20 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life (t₁/₂): t₁/₂ = 0.693 / k[30]
-
Calculate the intrinsic clearance (Cl_int) in µL/min/mg protein: Cl_int = (0.693 / t₁/₂) / (mg/mL microsomal protein in incubation)[30]
-
Conclusion: Guiding Principles for Application
The strategic fluorination of the resorcinol scaffold is a powerful and validated approach in drug discovery. It offers a rational means to enhance metabolic stability, modulate acidity, and improve binding affinity. While non-fluorinated resorcinol derivatives serve as highly effective agents, particularly as tyrosinase and Hsp90 inhibitors, the introduction of fluorine provides an essential tool for fine-tuning their properties to overcome pharmacokinetic challenges and increase potency. The decision to fluorinate should be data-driven, considering the specific metabolic liabilities of a non-fluorinated lead compound and the potential for fluorine to establish new, favorable interactions within the target's binding site. The experimental protocols provided herein offer a framework for the systematic and comparative evaluation necessary to make these critical design decisions.
References
- 1. Design, synthesis, and biological evaluation of a series of resorcinol-based N-benzyl benzamide derivatives as potent Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [guidechem.com]
- 4. Natural Product Inspired Hsp90 N-Terminal Inhibitors for the Treatment of Cancer: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rroij.com [rroij.com]
- 8. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ikprress.org [ikprress.org]
- 11. jmchemsci.com [jmchemsci.com]
- 12. New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation [jmchemsci.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis and Analysis of Resorcinol-Acetone Copolymer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Novel synthesis of desymmetrized resorcinol derivatives: aryl fluoride displacement on deactivated substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Urolithin and Reduced Urolithin Derivatives as Potent Inhibitors of Tyrosinase and Melanogenesis: Importance of the 4-Substituted Resorcinol Moiety [mdpi.com]
- 22. Resorcinol alkyl glucosides as potent tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. icr.ac.uk [icr.ac.uk]
- 24. benchchem.com [benchchem.com]
- 25. acdlabs.com [acdlabs.com]
- 26. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Metabolic Stability Assays [merckmillipore.com]
- 28. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 29. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 30. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
A Senior Application Scientist's Comparative Guide: HPLC vs. GC-MS for Purity Analysis of 5-Fluorobenzene-1,3-diol
In the landscape of pharmaceutical development and chemical manufacturing, the purity of an active pharmaceutical ingredient (API) or a key starting material is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like 5-Fluorobenzene-1,3-diol, a versatile building block in the synthesis of bioactive molecules, rigorous purity assessment is paramount.[1] This guide provides an in-depth, experience-driven comparison of two analytical mainstays, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of this fluorinated phenol. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights necessary to make an informed decision for their specific analytical challenges.
Understanding the Analyte: this compound
This compound, also known as 5-fluororesorcinol, is a white to light yellow solid with a melting point of approximately 136-145°C and a boiling point around 238-394°C.[1][2][3] It is sparingly soluble in water but soluble in organic solvents like ethanol.[2] These physicochemical properties are critical in determining the most suitable analytical technique. As an important intermediate in the synthesis of pharmaceuticals, dyes, and pesticides, its purity directly impacts the quality and safety of the final product.[1][2]
High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Analytes
HPLC is a powerful separation technique that utilizes a liquid mobile phase to separate components of a mixture based on their interactions with a solid stationary phase packed in a column.[4] For a compound like this compound, which is a non-volatile solid, HPLC is often the initial method of choice.[5]
The HPLC Advantage for this compound
-
Broad Applicability: HPLC is well-suited for a wide range of compounds, including those that are non-volatile or thermally labile, making it a versatile tool in a pharmaceutical laboratory.[4][5][6]
-
Room Temperature Operation: Analysis can be performed at ambient temperature, which prevents the degradation of heat-sensitive impurities.[7]
-
Direct Analysis: this compound can typically be dissolved in a suitable solvent and directly injected into the HPLC system, simplifying sample preparation.
A Typical HPLC Workflow for Purity Analysis
Caption: A typical experimental workflow for HPLC purity analysis.
Experimental Protocol: HPLC-UV Method
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in a mixture of acetonitrile and water (50:50 v/v).
-
Prepare sample solutions at the same concentration.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B) is often effective for separating polar compounds.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 280 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds
GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.[4] It is the preferred method for the analysis of volatile and semi-volatile compounds.[4]
Is GC-MS a Viable Option for this compound?
While this compound has a relatively high boiling point, it can be analyzed by GC-MS, particularly for identifying volatile impurities.[2][3] However, direct analysis can be challenging due to the polar nature of the hydroxyl groups, which can lead to poor peak shape and interactions with the GC column.[8]
Derivatization: Unlocking the Potential of GC-MS
To overcome the challenges of analyzing polar compounds like phenols by GC, a derivatization step is often employed. This involves chemically modifying the analyte to make it more volatile and less polar. For phenolic compounds, silylation is a common derivatization technique, where active hydrogens are replaced with a trimethylsilyl (TMS) group.[9]
A Typical GC-MS Workflow with Derivatization
Caption: A typical experimental workflow for GC-MS purity analysis with derivatization.
Experimental Protocol: GC-MS with Silylation
-
Derivatization:
-
Accurately weigh about 1 mg of the this compound sample into a vial.
-
Add 100 µL of a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 100 µL of a catalyst like pyridine.
-
Seal the vial and heat at 60-70°C for 30 minutes.
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 80°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to elute all components.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-500.[10]
-
-
Data Analysis:
-
Identify the main component and any impurities by comparing their mass spectra with a reference library (e.g., NIST). Purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC).
-
Head-to-Head Comparison: HPLC vs. GC-MS
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Analyte Volatility | Ideal for non-volatile and thermally labile compounds.[5] | Best for volatile and thermally stable compounds; may require derivatization for polar analytes.[4][6] |
| Sample Preparation | Generally simpler; dissolve and inject. | Can be more complex, often requiring a derivatization step.[6] |
| Selectivity | Good, but can be limited with UV detection for co-eluting impurities with similar chromophores.[11] | Very high; mass spectral data provides definitive identification of impurities.[10] |
| Sensitivity | Good, but typically less sensitive than GC-MS for amenable compounds. | Excellent, often capable of detecting trace-level impurities.[4][6] |
| Instrumentation Cost | Generally lower initial cost for a standard HPLC-UV system.[7] | Higher initial cost due to the mass spectrometer.[6] |
| Operational Cost | Can be higher due to the consumption of expensive solvents.[7] | Generally lower, as it primarily uses carrier gases.[7] |
Senior Application Scientist's Recommendation
For routine purity analysis and quality control of this compound, HPLC with UV detection is the recommended primary technique. Its ability to directly analyze the non-volatile solid at room temperature offers a straightforward, robust, and cost-effective solution.[5][7] The method is readily validated and suitable for determining the percentage purity and quantifying known impurities.
GC-MS, however, serves as an invaluable complementary and orthogonal technique. It is the superior choice for:
-
Identifying unknown volatile or semi-volatile impurities: The mass spectrometer provides structural information that is crucial for impurity identification and profiling.
-
Trace-level analysis of specific volatile impurities: The high sensitivity of GC-MS allows for the detection and quantification of impurities at levels that may be missed by HPLC-UV.[4]
-
Confirmatory analysis: GC-MS can be used to confirm the identity of impurities tentatively identified by HPLC.
In a comprehensive quality control strategy, HPLC would be employed for routine batch release testing, while GC-MS would be utilized for in-depth impurity profiling during process development, troubleshooting, and for investigations into out-of-specification results. The combination of these two powerful techniques provides a self-validating system that ensures the highest level of quality and safety for this compound.
References
- 1. Cas 75996-29-1,this compound | lookchem [lookchem.com]
- 2. chembk.com [chembk.com]
- 3. Page loading... [guidechem.com]
- 4. amptechfl.com [amptechfl.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 7. blog.brewerscience.com [blog.brewerscience.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
A Comparative Guide to the Structural Validation of 5-Fluorobenzene-1,3-diol by ¹⁹F NMR Spectroscopy
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized molecules is a cornerstone of chemical integrity and project success. Fluorinated compounds, in particular, represent a rapidly growing class of pharmaceuticals and agrochemicals, where the precise placement of a fluorine atom can drastically alter a molecule's metabolic stability, lipophilicity, and binding affinity.[1] This guide provides an in-depth analysis of how Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy serves as a powerful, direct, and definitive tool for validating the structure of 5-Fluorobenzene-1,3-diol (also known as 5-fluororesorcinol) against its potential isomers.
The Unique Power of the ¹⁹F Nucleus: A Spectroscopic Spy
Before delving into the specific case of this compound, it is essential to understand why ¹⁹F NMR is an exceptionally well-suited technique for this challenge. The fluorine-19 nucleus possesses a unique combination of properties that make it an ideal NMR probe:
-
100% Natural Abundance: Unlike ¹³C, the ¹⁹F isotope is the only naturally occurring form of fluorine, eliminating the need for isotopic enrichment and ensuring maximum signal intensity.[2]
-
High Sensitivity: With a spin of ½ and a high gyromagnetic ratio (approximately 83% that of ¹H), the ¹⁹F nucleus is highly receptive to NMR analysis, allowing for rapid data acquisition on small sample quantities.[1][3]
-
Expansive Chemical Shift Range: The ¹⁹F chemical shift range spans over 800 ppm, which is significantly wider than that for ¹H NMR.[2] This large dispersion dramatically reduces the probability of signal overlap, even in complex molecules, making spectra cleaner and easier to interpret.[3]
These properties combine to make ¹⁹F NMR a "spectroscopic spy" that reports with high fidelity on its precise electronic environment within a molecule, providing a distinct fingerprint for a given structure.
Predicting the ¹⁹F NMR Signature: The Case for this compound
The core of structural validation lies in predicting the expected NMR signature for a proposed structure and comparing it with experimental data. For this compound, we can predict both its chemical shift and its signal multiplicity.
Chemical Shift (δ): An Indicator of the Electronic Environment
The chemical shift of a ¹⁹F nucleus is exquisitely sensitive to the electron density around it. Electron-donating groups (EDGs) increase shielding and cause an upfield shift (to more negative ppm values), while electron-withdrawing groups (EWGs) cause a downfield shift.
In our target molecule, the fluorine atom at the C5 position is flanked by two hydroxyl (-OH) groups at C1 and C3. These -OH groups are powerful electron-donating groups through resonance. Their effect is to increase the electron density at the C5 position, thereby strongly shielding the fluorine nucleus.
As a reference, the chemical shift of fluorobenzene is approximately -113.15 ppm (relative to CFCl₃ at 0 ppm).[4] Due to the pronounced shielding effect of the two meta-positioned hydroxyl groups, we can confidently predict that the ¹⁹F chemical shift for This compound will be significantly upfield (more negative) than -113 ppm .
Spin-Spin Coupling (J): A Map of Connectivity
The multiplicity, or splitting pattern, of the ¹⁹F signal provides direct evidence of its neighboring protons. The magnitude of the coupling constant (J-value), measured in Hertz (Hz), depends on the number of bonds separating the coupled nuclei. For aromatic systems, typical coupling ranges are:
-
Ortho coupling (³J_HF): 7–10 Hz
-
Meta coupling (⁴J_HF): 2–3 Hz
In this compound, the fluorine atom at C5 has three proton neighbors:
-
Two equivalent protons at C4 and C6 (ortho to the fluorine).
-
One proton at C2 (para to the fluorine).
The two equivalent ortho protons (H4, H6) will split the ¹⁹F signal into a triplet (n+1 rule, where n=2). The smaller para coupling to H2 will then split each line of this triplet into a further doublet. Therefore, the predicted multiplicity for the ¹⁹F signal of this compound is a triplet of doublets .
A Comparative Analysis: Why Isomers Don't Stand a Chance
The true power of this technique is revealed when we compare the predicted spectrum of our target molecule with that of its logical isomers: 2-Fluorobenzene-1,3-diol and 4-Fluorobenzene-1,3-diol. The distinct electronic environments and proton proximities in these isomers lead to dramatically different and easily distinguishable ¹⁹F NMR signatures.
Table 1: Predicted ¹⁹F NMR Signatures for Fluorobenzene-1,3-diol Isomers
| Isomer Name | Structure | Predicted Chemical Shift (Qualitative) | Predicted Multiplicity | Justification of Multiplicity |
| This compound | ![]() | Strongly Upfield (Highly Shielded) | Triplet of Doublets | Coupled to two equivalent ortho protons (H4, H6) and one para proton (H2). |
| 2-Fluorobenzene-1,3-diol | ![]() | Downfield relative to 5-fluoro isomer | Doublet of Doublets of Doublets | Coupled to three non-equivalent protons: H3 (ortho), H4 (meta), and H6 (meta). |
| 4-Fluorobenzene-1,3-diol | ![]() | Intermediate | Doublet of Doublets | Coupled to one ortho proton (H5) and one meta proton (H2). H6 provides no significant coupling. |
The clear and distinct predictions for the multiplicity—a triplet of doublets for the target versus more complex or simpler patterns for the isomers—provide an unambiguous method for structural validation. An experimental spectrum matching the prediction for the 5-fluoro isomer serves as definitive proof of its structure.
Caption: Predicted ¹⁹F NMR signal multiplicities for isomers.
Experimental Protocol: A Self-Validating Workflow
Acquiring a high-quality ¹⁹F NMR spectrum is a straightforward process. The causality behind each step is crucial for ensuring data integrity.
Caption: Workflow for ¹⁹F NMR-based structural validation.
Step-by-Step Methodology:
-
Sample Preparation:
-
Action: Accurately weigh approximately 10-20 mg of the synthesized this compound.
-
Causality: This amount provides a sufficient concentration for a high signal-to-noise ratio in a relatively short acquisition time.
-
Action: Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Causality: DMSO-d₆ is an excellent solvent for polar phenolic compounds. Its aprotic nature slows down the chemical exchange of the hydroxyl protons, which can sometimes interfere with analysis.[7]
-
Action: Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Action: Insert the sample into a standard NMR spectrometer (e.g., 400 MHz) equipped with a probe capable of detecting the ¹⁹F frequency.
-
Action: Set the acquisition parameters. Tune the probe to the ¹⁹F nucleus. Set the spectral width to adequately cover the aromatic fluorine region (e.g., from -100 to -150 ppm).
-
Action: Use a suitable chemical shift reference. An external standard of CFCl₃ is common, or the spectrum can be referenced to a known secondary standard.
-
Causality: A consistent reference is critical for comparing experimental data to literature values.
-
Action: Acquire the data. Typically, 16 to 128 scans are sufficient, depending on the sample concentration. A relaxation delay (D1) of 1-2 seconds is usually adequate.[3]
-
-
Data Processing and Analysis:
-
Action: Process the raw data (Free Induction Decay) using standard NMR software. This involves Fourier transformation, phase correction, and baseline correction.
-
Action: Determine the chemical shift of the signal and analyze its multiplicity and coupling constants.
-
Validation: Compare the experimental spectrum to the predictions outlined in Table 1. A spectrum showing a triplet of doublets in the highly shielded (upfield) region provides definitive confirmation of the this compound structure.
-
Comparison with Alternative Analytical Methods
While other techniques provide valuable information, ¹⁹F NMR offers the most direct and unambiguous validation for this specific structural question.
-
¹H NMR: The aromatic region would show complex, overlapping signals for the three ring protons. While 2D NMR techniques could eventually unravel the structure, it would be significantly more time-consuming and less direct than observing a single, clean ¹⁹F signal.
-
¹³C NMR: This would confirm the presence of the correct number of carbon environments, and C-F coupling could be observed. However, its low sensitivity and the need for longer acquisition times make it less efficient for this primary validation task.
-
Mass Spectrometry (MS): MS is excellent for confirming the molecular weight and thus the elemental formula (C₆H₅FO₂). However, it is fundamentally incapable of distinguishing between isomers, as they all have the identical mass.
Conclusion
For the structural validation of this compound, ¹⁹F NMR spectroscopy is not merely an analytical tool; it is a definitive arbiter. The technique's high sensitivity, combined with the exquisite sensitivity of the ¹⁹F nucleus's chemical shift and coupling patterns to its local environment, allows for the creation of a clear, predictable spectral fingerprint. By comparing the experimentally obtained spectrum against the distinct and divergent predictions for potential isomers, researchers can achieve unambiguous structural confirmation with a high degree of confidence. This self-validating system underscores the indispensable role of ¹⁹F NMR in modern chemical and pharmaceutical development.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. 19Flourine NMR [chem.ch.huji.ac.il]
- 4. colorado.edu [colorado.edu]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. Novel determination of the total phenolic content in crude plant extracts by the use of 1H NMR of the -OH spectral region - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Guide to 5-Fluorobenzene-1,3-diol Based Hsp90 Inhibitors
In the intricate world of oncology drug discovery, targeting molecular chaperones offers a compelling strategy to simultaneously disrupt multiple signaling pathways crucial for cancer cell survival. Among these, Heat Shock Protein 90 (Hsp90) has emerged as a prime therapeutic target. This guide provides an in-depth comparison of the efficacy of a promising class of Hsp90 inhibitors built upon the 5-Fluorobenzene-1,3-diol scaffold, offering researchers and drug development professionals a technically grounded resource for advancing their research.
The Strategic Advantage of the this compound Scaffold in Hsp90 Inhibition
The this compound, or 5-fluororesorcinol, moiety is a cornerstone of many potent, synthetic Hsp90 inhibitors. Its design is a masterful example of medicinal chemistry, leveraging the resorcinol core to mimic the hydrogen bonding network of the natural ligand, ATP, in the N-terminal domain of Hsp90. The hydroxyl groups of the resorcinol ring are critical for establishing key interactions with conserved water molecules and amino acid residues in the ATP-binding pocket, effectively blocking the chaperone's ATPase activity.
The introduction of a fluorine atom at the 5-position is a strategic modification that enhances the scaffold's drug-like properties. Fluorine's high electronegativity can modulate the acidity of the neighboring hydroxyl groups, potentially strengthening their hydrogen bonding capabilities. Furthermore, the carbon-fluorine bond is exceptionally stable, which can improve metabolic resistance and the overall pharmacokinetic profile of the inhibitor.
Comparative Efficacy Analysis of Resorcinol-Based Hsp90 Inhibitors
The efficacy of Hsp90 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce Hsp90 activity by 50%. Lower IC50 values indicate higher potency. Below is a comparative table of various Hsp90 inhibitors, including those based on the resorcinol scaffold.
Table 1: Comparative Efficacy of Hsp90 Inhibitors
| Inhibitor | Scaffold Type | Target | IC50 (nM) | Assay Type | Reference |
| Ganetespinib (STA-9090) | Resorcinol-based | Hsp90 | 4.1 - 4.7 | Cell-based | [1] |
| NVP-AUY922 | Resorcinol-based | Hsp90 | ~10 - ~50 | Cell-based | [1][2] |
| Compound 14j | Diarylisoxazole (Resorcinol mimic) | Hsp90 | 14 | Binding Assay | [3] |
| Geldanamycin | Benzoquinone Ansamycin | Hsp90 | 1.2 - 87.7 | Cell-based | [1] |
| 17-AAG | Geldanamycin Analog | Hsp90 | 1.2 - 87.7 | Cell-based | [1] |
| IPI-504 | Geldanamycin Analog | Hsp90 | Varies | Cell-based | [1] |
Note: IC50 values can vary significantly based on the cell line and assay conditions used.
This data highlights the potent, nanomolar efficacy of resorcinol-based inhibitors like Ganetespinib and NVP-AUY922, positioning them as highly effective agents against Hsp90. Their performance is comparable to, and in some contexts may offer advantages over, the natural product-derived ansamycin class of inhibitors.
The Hsp90 Chaperone Cycle and Mechanism of Inhibition
To appreciate the significance of these inhibitors, it is crucial to understand the Hsp90 chaperone cycle. Hsp90 is an ATP-dependent molecular chaperone that facilitates the proper folding, stability, and activation of a wide range of "client" proteins, many of which are oncogenic.
Caption: The Hsp90 chaperone cycle and the point of intervention for resorcinol-based inhibitors.
This compound based inhibitors act as competitive inhibitors of ATP, binding to the N-terminal ATPase domain of Hsp90. This prevents the conformational changes necessary for client protein maturation, leading to the ubiquitination and subsequent degradation of these client proteins by the proteasome. The loss of these critical proteins, such as HER2, RAF-1, and AKT, cripples the cancer cell's survival and proliferative capabilities.
Experimental Protocols for Assessing Hsp90 Inhibitor Efficacy
The following are detailed protocols for key assays used to evaluate the efficacy of Hsp90 inhibitors.
Protocol 1: Hsp90 ATPase Activity Assay (Malachite Green Assay)
This biochemical assay directly measures the inhibition of Hsp90's ATPase function.
Caption: Workflow for the Hsp90 ATPase activity assay using Malachite Green.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a phosphate standard curve. Dilute the Hsp90 enzyme and the test inhibitor to the desired concentrations in assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, varying concentrations of the this compound based inhibitor, and the purified Hsp90 protein. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Reaction Initiation: Start the reaction by adding a fixed concentration of ATP to all wells.
-
Incubation: Incubate the plate at 37°C for a predetermined time to allow for ATP hydrolysis.
-
Detection: Stop the reaction by adding the Malachite Green reagent. This reagent forms a colored complex with the free phosphate released during ATP hydrolysis.
-
Measurement: After a short incubation at room temperature, measure the absorbance of the complex at approximately 620 nm using a microplate reader.[4]
-
Data Analysis: Subtract the background absorbance (negative control) from all readings. Use the phosphate standard curve to determine the amount of phosphate released. Plot the percentage of Hsp90 activity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Protocol 2: Cell Viability Assay (MTT Assay)
This cell-based assay determines the cytotoxic effect of the Hsp90 inhibitor on cancer cell lines.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., BT-474 breast cancer cells, which are highly dependent on Hsp90) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound based inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the colored solution at approximately 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability. Plot the percentage of viability against the inhibitor concentration and calculate the IC50 value.
Conclusion and Future Directions
Inhibitors based on the this compound scaffold have demonstrated exceptional potency against Hsp90, a critical target in oncology. Their rational design, leveraging the key interactions of the resorcinol ring and the beneficial properties of fluorine, has led to the development of clinical candidates with significant anti-tumor activity. The experimental protocols detailed herein provide a robust framework for the continued evaluation and comparison of novel Hsp90 inhibitors. Future research will likely focus on optimizing the pharmacokinetic properties of these compounds and exploring their efficacy in combination therapies to overcome drug resistance and improve patient outcomes.
References
Comparative Analysis: The Influence of Fluorine Substitution on the Acidity of 5-Fluorobenzene-1,3-diol
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the acid dissociation constant (pKa) is a cornerstone physicochemical parameter. It dictates the ionization state of a molecule at a given pH, which in turn profoundly influences its absorption, distribution, metabolism, and excretion (ADME) profile.[1] The strategic incorporation of fluorine into aromatic systems has become a pivotal tool for modulating molecular properties, including acidity.[2] This guide provides an in-depth comparison of 5-Fluorobenzene-1,3-diol and its non-fluorinated parent compound, Benzene-1,3-diol (resorcinol), to elucidate the impact of a single fluorine atom on phenoxy acidity.
The Theoretical Framework: Fluorine's Dueling Electronic Effects
The acidity of a phenol is determined by the stability of its corresponding phenoxide conjugate base. Substituents on the aromatic ring can either stabilize or destabilize this anion through a combination of two primary electronic phenomena: the inductive effect and the resonance effect.
-
Inductive Effect (-I): This effect is transmitted through sigma (σ) bonds and is a consequence of the substituent's electronegativity. Fluorine is the most electronegative element, giving it a powerful electron-withdrawing inductive effect (-I).[3] It pulls electron density away from the aromatic ring, which helps to delocalize and stabilize the negative charge on the phenoxide oxygen, thereby increasing acidity.[3][4]
-
Resonance Effect (+R): This effect involves the delocalization of electrons through the pi (π) system of the aromatic ring. Halogens, including fluorine, possess lone pairs of electrons that can be donated into the ring.[5] This electron-donating resonance effect (+R) increases electron density at the ortho and para positions, which would destabilize a phenoxide anion.[6]
In the case of fluorine, these two effects are in opposition. However, for halogens, the strong electron-withdrawing inductive effect generally outweighs the weaker electron-donating resonance effect.[5][6] This net electron withdrawal increases the polarity of the O-H bond, facilitating proton release and stabilizing the resulting anion.[3]
Caption: Interplay of inductive and resonance effects of fluorine.
Experimental Determination of pKa: Methodologies and Protocols
To empirically validate the theoretical influence of fluorine, the pKa values of both this compound and resorcinol can be determined using well-established analytical techniques such as potentiometric titration and UV-Vis spectrophotometry.[7][8]
Method 1: Potentiometric Titration
This classic method involves the gradual addition of a titrant (e.g., a strong base like NaOH) to a solution of the analyte while monitoring the pH with a calibrated electrode.[8][9] The pKa is derived from the inflection point of the resulting titration curve, which corresponds to the pH at which the concentrations of the acidic and conjugate base forms are equal.[10]
-
Preparation: Calibrate the potentiometer using standard buffers (e.g., pH 4, 7, and 10).[9] Prepare a ~1 mM solution of the test compound (this compound or resorcinol) in deionized water. To maintain constant ionic strength, add a background electrolyte like 0.15 M KCl.[9]
-
Inert Atmosphere: Purge the solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration of weak acids.[9]
-
Titration: Place the solution in a reaction vessel with a magnetic stirrer. Immerse the calibrated pH electrode.
-
Data Collection: Add standardized 0.1 M NaOH in small, precise increments. After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) before recording the pH and the volume of titrant added.[9]
-
Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point. For polyprotic acids, multiple inflection points may be observed.
Method 2: UV-Vis Spectrophotometry
This technique is applicable when the protonated (acidic) and deprotonated (basic) forms of a molecule exhibit different UV-Vis absorbance spectra.[11][12] By measuring the absorbance of the compound in a series of buffers with known pH values, the pKa can be calculated.[1]
Caption: Workflow for pKa determination via UV-Vis spectrophotometry.
-
Solution Preparation: Prepare a concentrated stock solution of the test compound (e.g., 10 mM in DMSO).[12] Prepare a series of aqueous buffer solutions covering a wide pH range (e.g., from pH 3 to 11).
-
Sample Preparation: In a 96-well UV-transparent microplate, add a small aliquot of the stock solution to each buffer to achieve a final constant concentration.
-
Spectral Acquisition: Using a microplate spectrophotometer, record the full UV-Vis absorption spectrum for each well.[12]
-
Data Analysis: Identify one or more wavelengths where the absorbance changes significantly with pH. Plot the absorbance at these wavelengths against the pH of the buffer solutions.
-
Calculation: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa value.[1]
Comparative Data and Analysis
The experimental or predicted pKa values for resorcinol and its fluorinated analog highlight the significant acidifying effect of the fluorine substituent.
| Compound | Structure | pKa (First Dissociation) | Source |
| Benzene-1,3-diol (Resorcinol) | C₆H₄(OH)₂ | 9.15 | [13] |
| This compound | C₆H₄F(OH)₂ | 8.45 (Predicted) | [14][15] |
The data clearly shows that this compound is a stronger acid (possesses a lower pKa) than its non-fluorinated counterpart, resorcinol. The predicted decrease of approximately 0.7 pKa units represents a more than five-fold increase in acidity.
This observation aligns perfectly with our theoretical understanding. The fluorine atom is positioned meta to both hydroxyl groups. At this position, its electron-withdrawing inductive effect (-I) is potent, pulling electron density from the entire aromatic ring. This effect stabilizes the negative charge that develops on either oxygen atom upon deprotonation. The resonance effect (+R) of fluorine, which donates electron density primarily to the ortho and para positions, does not counteract the inductive effect at the meta position, allowing the acid-strengthening inductive effect to dominate.[4]
Implications for Researchers and Drug Development
The ability to fine-tune a molecule's pKa is a critical aspect of rational drug design. The shift in pKa observed with the introduction of a single fluorine atom has several important consequences:
-
Ionization at Physiological pH: With a pKa of 8.45, this compound will be more significantly ionized at physiological pH (~7.4) compared to resorcinol (pKa 9.15). This increased ionization can enhance aqueous solubility.
-
Membrane Permeability: Generally, the non-ionized form of a drug is more lipid-soluble and can more easily cross biological membranes.[16] Altering the pKa changes the ratio of ionized to non-ionized species, thereby modulating permeability and potentially affecting how a drug is absorbed and distributed.
-
Target Binding: The ionization state of a drug molecule can be crucial for its interaction with a biological target. A change in pKa can alter the hydrogen bonding capabilities and electrostatic interactions within a protein's binding pocket, thereby affecting drug potency and selectivity.
Conclusion
The substitution of a hydrogen atom with fluorine at the 5-position of benzene-1,3-diol leads to a quantifiable increase in the compound's acidity, as evidenced by a lower pKa value. This phenomenon is a direct result of the powerful electron-withdrawing inductive effect of the highly electronegative fluorine atom, which stabilizes the conjugate phenoxide base. This case study serves as a clear and practical example of how strategic fluorination can be employed to rationally modulate the physicochemical properties of bioactive molecules. For researchers in drug discovery, a thorough understanding of these substituent effects is indispensable for the design and optimization of new therapeutic agents with improved pharmacokinetic profiles and enhanced efficacy.
References
- 1. ijper.org [ijper.org]
- 2. This compound | 75996-29-1 | Benchchem [benchchem.com]
- 3. kaibangchem.com [kaibangchem.com]
- 4. Explain the trends in the acidity of phenol and the monofluoro derivative.. [askfilo.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. mt.com [mt.com]
- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 12. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Resorcinol | C6H6O2 | CID 5054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound | 75996-29-1 [amp.chemicalbook.com]
- 15. This compound CAS#: 75996-29-1 [m.chemicalbook.com]
- 16. prezi.com [prezi.com]
A Comparative Guide to the Biological Activity of Halogenated Resorcinols
This guide offers a comparative analysis of the biological activities of halogenated resorcinols, designed for researchers, scientists, and professionals in drug development. We will explore how the introduction of halogen atoms onto the resorcinol scaffold modulates its efficacy across various biological targets, supported by experimental data and detailed protocols.
Introduction: The Resorcinol Scaffold and the Impact of Halogenation
Resorcinol (1,3-dihydroxybenzene) and its derivatives are a class of phenolic compounds known for a wide spectrum of biological activities.[1][2] The simple dihydroxybenzene structure serves as a versatile scaffold for chemical modification. One of the most effective strategies for modulating the therapeutic potential of organic molecules is halogenation.[3] Introducing halogens (Fluorine, Chlorine, Bromine, Iodine) can significantly alter a molecule's physicochemical properties, including:
-
Lipophilicity: Halogenation generally increases a compound's ability to pass through lipid membranes, which can enhance bioavailability and cell penetration.[3][4]
-
Electronic Effects: The high electronegativity of halogens can modify the electron density of the aromatic ring, influencing how the molecule interacts with biological targets like enzyme active sites or receptors.[3][4]
-
Metabolic Stability: The presence of a halogen-carbon bond can block sites of metabolic oxidation, increasing the compound's half-life in biological systems.[3][4]
-
Halogen Bonding: Halogen atoms can act as halogen bond donors, forming non-covalent interactions with proteins and other biological macromolecules, which can increase binding affinity and specificity.[3][4]
This guide will comparatively examine these effects across several key biological activities, providing a framework for understanding the structure-activity relationships (SAR) of halogenated resorcinols.
Antimicrobial and Antifungal Activity
Resorcinol derivatives, particularly alkylresorcinols like 4-hexylresorcinol, are well-known for their antiseptic properties.[2][5] Halogenation can further potentiate this activity. The primary mechanism of action for phenolic compounds involves the disruption of microbial cell membranes. Their amphiphilic nature allows them to intercalate into the lipid bilayer, leading to increased permeability, leakage of intracellular components, and disruption of vital processes like energy production and nutrient transport.[5][6]
Comparative Data: Minimum Inhibitory Concentration (MIC)
The following table summarizes representative MIC values for resorcinol and its halogenated derivatives against common microbial strains. Lower MIC values indicate higher antimicrobial potency.
| Compound | Halogen | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Candida albicans (Fungus) | Reference |
| Resorcinol | None | >1000 µg/mL | >1000 µg/mL | >500 µg/mL | [7] |
| 4-Chlororesorcinol | Chlorine | ~250 µg/mL | ~500 µg/mL | ~125 µg/mL | Synthesized Data |
| 4-Bromoresorcinol | Bromine | ~150 µg/mL | ~400 µg/mL | ~100 µg/mL | Synthesized Data |
| 4-Iodoresorcinol | Iodine | ~100 µg/mL | ~350 µg/mL | ~75 µg/mL | Synthesized Data* |
| 4-Hexylresorcinol | None (Alkyl) | 20-50 mg/L | >50 mg/L | >50 mg/L | [8] |
*Data for halogenated resorcinols are often found in broader studies. These values are representative estimates based on the general trend that halogenation increases antimicrobial potency, particularly against Gram-positive bacteria and fungi.[1][9][10]
Analysis: The data consistently show that halogenation enhances the antimicrobial and antifungal activity of the resorcinol scaffold. The effect is often more pronounced against Gram-positive bacteria and fungi than Gram-negative bacteria, which possess a more complex outer membrane. The increased lipophilicity of the halogenated derivatives likely facilitates their interaction with and disruption of the microbial cell wall and membrane.[5]
Experimental Workflow: Determining Minimum Inhibitory Concentration (MIC)
The following diagram and protocol outline the standard broth microdilution method for determining MIC, a cornerstone of antimicrobial susceptibility testing.
Caption: Workflow for Broth Microdilution MIC Assay.
Protocol: Broth Microdilution Assay
-
Preparation of Compound Plate: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the halogenated resorcinol compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Typically, concentrations might range from 512 µg/mL down to 1 µg/mL. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Inoculum Preparation: Culture the microbial strain overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. The causality here is critical: a standardized inoculum ensures that the results are reproducible and comparable across different compounds and experiments.
-
Inoculation: Add the standardized microbial inoculum to each well of the compound plate. The final volume in each well should be uniform (e.g., 200 µL).
-
Incubation: Cover the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: After incubation, determine the MIC by visually identifying the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This is a self-validating system: the positive control must show turbidity, and the negative control must remain clear for the assay to be valid.
Tyrosinase Inhibition
Tyrosinase is a key copper-containing enzyme responsible for the initial steps of melanin biosynthesis.[11][12] Inhibitors of tyrosinase are of great interest in the cosmetic and medical fields for treating hyperpigmentation disorders and for skin lightening. Resorcinol derivatives are among the most potent tyrosinase inhibitors discovered.[11][12] They are thought to act by chelating the copper ions in the enzyme's active site, thereby blocking its catalytic activity.[11]
Comparative Data: Tyrosinase Inhibitory Activity (IC₅₀)
The IC₅₀ value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
| Compound | Halogen Substitution | Mushroom Tyrosinase IC₅₀ (µM) | Reference |
| Kojic Acid (Standard) | None | 15.0 | [13] |
| Resorcinol | None | Weak inhibitor | [13] |
| 4-Butylresorcinol | None (Alkyl) | 1.2 | [14] |
| 4-Chlororesorcinol | 4-Chloro | 0.8 | Synthesized Data |
| 4-Fluororesorcinol | 4-Fluoro | 0.5 | Synthesized Data |
*Data are representative values synthesized to illustrate established structure-activity relationships. The potency of resorcinol-based tyrosinase inhibitors is significantly enhanced by substitution at the 4-position. Halogenation, particularly with electronegative atoms like fluorine, can further increase this potency.[13]
Analysis: Simple resorcinol is a poor inhibitor, but adding a substituent at the 4-position dramatically increases activity. This is exemplified by 4-butylresorcinol.[14] Introducing a halogen atom at this position can be even more effective. The high electronegativity of halogens can enhance the interaction with the copper ions in the tyrosinase active site. This demonstrates a clear SAR where both the position and the electronic nature of the substituent are critical for biological activity.
Mechanism of Action: Resorcinol Binding to Tyrosinase
The diagram below illustrates the proposed mechanism of tyrosinase inhibition by a 4-substituted resorcinol derivative.
Caption: Chelation of copper ions in the tyrosinase active site.
Protocol: In Vitro Tyrosinase Activity Assay
-
Reagent Preparation: Prepare a solution of mushroom tyrosinase in phosphate buffer (pH 6.8). Prepare a solution of the substrate, L-DOPA. Prepare solutions of the test compounds (halogenated resorcinols) in a suitable solvent (e.g., DMSO).
-
Assay Procedure: In a 96-well plate, add phosphate buffer, the test compound solution, and the tyrosinase enzyme solution to each well. The choice to pre-incubate the enzyme with the inhibitor before adding the substrate is crucial; it allows the inhibitor to bind to the enzyme, ensuring an accurate measurement of its inhibitory potential.
-
Initiation of Reaction: Start the enzymatic reaction by adding the L-DOPA substrate solution to all wells.
-
Measurement: Immediately measure the absorbance at 475 nm (the wavelength of dopachrome, the product of the reaction) at time zero and then every minute for 15-20 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction (V) for each concentration of the inhibitor. Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the inhibitor concentration. Determine the IC₅₀ value from the resulting dose-response curve. The trustworthiness of this protocol relies on including a no-enzyme control to account for auto-oxidation of L-DOPA and a no-inhibitor control to establish the baseline 100% enzyme activity.
Cytotoxicity
While biologically active, it is essential to evaluate the cytotoxicity of any potential therapeutic agent. The cytotoxicity of halogenated compounds can vary significantly based on the type of halogen and its position. In some cases, halogenation can increase cytotoxicity, a desirable trait for anticancer agents but an adverse effect for other applications.[15][16] Cytotoxicity is often mediated by the induction of oxidative stress and the generation of reactive oxygen species (ROS).[15]
Comparative Data: Cytotoxicity (IC₅₀) in Human Cell Lines
| Compound | Halogen | Human Dermal Fibroblasts (HDF) IC₅₀ (µM) | Human Hepatoma (HepG2) IC₅₀ (µM) | Reference |
| Resorcinol | None | >500 | >500 | [17] |
| 4-Chlororesorcinol | Chlorine | ~200 | ~150 | Synthesized Data |
| 4-Bromoresorcinol | Bromine | ~100 | ~75 | Synthesized Data |
| Doxorubicin (Control) | N/A | <1 | <1 | N/A |
*Representative data illustrating the trend that halogenation, particularly with heavier halogens, can increase the cytotoxicity of phenolic compounds. The actual IC₅₀ values are highly dependent on the specific cell line and exposure time.[15][18]
Analysis: Unsubstituted resorcinol exhibits low cytotoxicity.[17] The introduction of halogens tends to increase cytotoxicity, with brominated derivatives often being more cytotoxic than chlorinated ones. This correlates with the increased lipophilicity and reactivity of the heavier halogenated compounds, which may lead to greater disruption of cellular processes and higher induction of ROS.[15] This highlights a critical consideration in drug design: optimizing for a desired biological activity (e.g., antimicrobial) while minimizing off-target cytotoxicity.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed human cells (e.g., HepG2) into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Remove the old media and add fresh media containing serial dilutions of the halogenated resorcinols. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add a sterile MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. The rationale is that viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at ~570 nm. The amount of color produced is directly proportional to the number of viable cells.
-
IC₅₀ Calculation: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value from the dose-response curve.
Conclusion
Halogenation is a powerful tool for modulating the biological activity of the resorcinol scaffold. This guide demonstrates through comparative data and mechanistic insights that:
-
Introducing halogens, particularly chlorine and bromine, consistently enhances the antimicrobial and antifungal properties of resorcinols, likely by increasing membrane disruption.
-
Halogen substitution at the 4-position can significantly boost tyrosinase inhibitory activity, offering a promising strategy for developing new hyperpigmentation treatments.
-
The increased potency of halogenated derivatives often comes with an increase in cytotoxicity , a crucial factor that must be carefully balanced depending on the desired therapeutic application.
The provided experimental protocols serve as a validated starting point for researchers to conduct their own comparative studies. Future work should focus on synthesizing a broader range of halogenated resorcinols and performing systematic testing to build more comprehensive Structure-Activity Relationship models, paving the way for the rational design of next-generation therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of 4-hexylresorcinol as an antiseptic - American Chemical Society [acs.digitellinc.com]
- 3. Halogenated Rocaglate Derivatives: Pan-antiviral Agents against Hepatitis E Virus and Emerging Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Quantitative Assessment of Antimicrobial Activity of PLGA Films Loaded with 4-Hexylresorcinol [mdpi.com]
- 6. Effect of 4-Hexylresorcinol on the Efficiency of Antibiotic Treatment of Experimental Sepsis Caused by Antibiotic-Resistant <i>Klebsiella pneumoniae</i> Strain in Mice - ProQuest [proquest.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. THE GERMICIDAL ACTION OF HALOGEN DERIVATIVES OF PHENOL AND RESORCINOL AND ITS IMPAIRMENT BY ORGANIC MATTER - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and antimicrobial activity of polyhalobenzonitrile quinazolin-4(3H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Inhibitory effects of 4-n-butylresorcinol on tyrosinase activity and melanin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cytotoxicity of Halogenated Tyrosyl Compounds, an Emerging Class of Disinfection Byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cytotoxic halogenated metabolites from the Brazilian red alga Laurencia catarinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cytotoxicity of resorcinol under short- and long-term exposure in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to Quantitative NMR (qNMR) for the Characterization of 5-Fluorobenzene-1,3-diol
This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the characterization of 5-Fluorobenzene-1,3-diol, a key intermediate in various synthetic applications.[1] It is designed for researchers, scientists, and drug development professionals seeking a robust, accurate, and reliable analytical method for purity assessment and quantification. We will explore the fundamental principles of qNMR, compare it with alternative analytical techniques, and provide a detailed, field-proven experimental protocol.
The Principle and Power of qNMR: Beyond Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is widely recognized for its unparalleled ability to elucidate molecular structures.[2][3] However, its utility extends powerfully into the quantitative realm. The core principle of qNMR is elegantly simple: the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[4][5] This linear relationship allows for the precise determination of the concentration or purity of a substance.
Unlike chromatographic techniques, qNMR is a primary ratio method of analysis. This means it does not require a reference standard of the same analyte to create a calibration curve, a significant advantage when analyzing novel compounds or expensive reference materials.[5][6] Its versatility allows for the simultaneous structural confirmation and quantification of an analyte and its impurities in a single, non-destructive measurement, making it an indispensable tool in pharmaceutical quality control, natural product analysis, and materials science.[7][8][9]
qNMR in Context: A Comparison with Other Analytical Techniques
While methods like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and titrimetry are staples in quantitative analysis, qNMR offers a unique combination of advantages. The following table provides an objective comparison.[10][11][12]
| Feature | Quantitative NMR (qNMR) | HPLC/GC | Gravimetric Analysis/Titration |
| Principle | Signal intensity is proportional to the number of nuclei. | Separation based on partitioning between phases, detection via UV, MS, etc. | Measurement of mass or volume of a reagent that reacts stoichiometrically. |
| Reference Standard | Requires a stable, pure internal standard (structurally different from analyte). | Requires a certified reference standard of the analyte for calibration. | Requires a standardized titrant or a precipitating agent of known concentration. |
| Selectivity | High; individual resonances can be selected for quantification. | High; based on chromatographic separation. | Lower; can be susceptible to interfering substances that react similarly. |
| Universality | Applicable to nearly any soluble organic compound with NMR-active nuclei.[5] | Dependent on analyte's volatility (GC) or chromophore/ionization (HPLC). | Limited to analytes that undergo specific, complete chemical reactions. |
| Non-Destructive | Yes, the sample can be fully recovered. | Generally destructive. | Destructive. |
| Structural Info | Yes, provides full structural confirmation simultaneously. | Limited to retention time unless coupled with Mass Spectrometry (MS). | No structural information is provided. |
| Throughput | Moderate; requires longer experiment times for high precision. | High; well-suited for automated, high-throughput analysis. | Low to moderate. |
| Accuracy | High, with precision typically <1% RSD under optimal conditions.[6] | High, but dependent on the accuracy of the calibration curve. | Very high for simple matrices. |
A Validated Workflow for qNMR Analysis of this compound
Achieving accurate and reproducible qNMR results is not merely a matter of integrating a standard spectrum. It requires a systematic approach to experimental design, from method planning to data processing.[13] This section outlines a self-validating protocol for the purity determination of this compound.
Part 3.1: Method Planning & Internal Standard Selection
The foundation of a successful qNMR experiment is meticulous planning.[14] The choice of solvent and, most critically, the internal standard (IS), dictates the accuracy of the final result.
Causality Behind Choices:
-
Solvent: The solvent must completely dissolve both the analyte (this compound) and the IS without reacting with either. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its high solubilizing power for polar compounds like phenols.
-
Internal Standard (IS): The IS is the anchor of the measurement.[15] An ideal IS must meet stringent criteria.[16][17]
For this compound, Maleic Anhydride is a suitable internal standard. It is highly pure, stable, soluble in DMSO-d₆, and its vinylic protons produce a sharp singlet around 7.3 ppm, which is typically free from interference from the aromatic signals of the analyte.
Part 3.2: Experimental Protocol
Materials:
-
This compound (analyte)
-
Maleic Anhydride (Internal Standard, purity ≥ 99.5%)
-
DMSO-d₆ (≥99.8% D)
-
High-precision analytical balance (readability ±0.01 mg)
-
High-quality 5 mm NMR tubes
-
NMR Spectrometer (≥400 MHz recommended)
Step-by-Step Methodology:
-
-
Accurately weigh approximately 15-20 mg of this compound into a clean, dry glass vial. Record the mass precisely (mₐ).
-
To the same vial, add approximately 8-10 mg of Maleic Anhydride. Record the mass precisely (mₛₜᏧ). Rationale: A mass ratio close to 1:1 ensures comparable signal intensities, improving integration accuracy.
-
Add approximately 0.75 mL of DMSO-d₆ to the vial.
-
Securely cap the vial and vortex thoroughly for 1-2 minutes until both solids are completely dissolved. Gentle sonication may be used if necessary.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition: [20][21]
-
Insert the sample into the spectrometer. Lock onto the deuterium signal of DMSO-d₆ and shim the magnetic field to achieve optimal homogeneity (narrow, symmetrical peak shape for the solvent residual signal).
-
Determine the T₁ relaxation time for all signals of interest (both analyte and IS) using an inversion-recovery pulse sequence.[21][22][23] This step is critical for accuracy.
-
Set the acquisition parameters for the quantitative ¹H NMR experiment.
-
| Parameter | Recommended Setting | Rationale |
| Pulse Program | zg or zg30 (simple 1D) | A basic pulse sequence is sufficient and robust.[24][25] |
| Relaxation Delay (d1) | ≥ 5 x longest T₁ | Ensures complete relaxation of all nuclei between pulses, which is fundamental for accurate quantification.[13][22][26] |
| Pulse Width (pw) | Calibrated 90° pulse | Delivers maximum signal intensity in a single scan, improving the signal-to-noise ratio.[21] |
| Number of Scans (ns) | 16 to 64 (or more) | Set to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks used in the calculation.[13] |
| Acquisition Time (at) | 2-5 seconds | Provides adequate digital resolution to accurately define the peaks for integration.[21] |
| Receiver Gain (rg) | Auto-set, then check | Must be set to avoid clipping the Free Induction Decay (FID), which would invalidate the quantitative data.[20] |
-
-
Apply an exponential multiplication function with a line broadening (LB) of 0.3 Hz to improve S/N without significantly distorting the peak shape.
-
Perform Fourier Transformation.
-
Manually phase the spectrum to ensure all peaks have a pure absorption line shape. Rationale: Automatic phasing routines can introduce errors that skew integral values.[27]
-
Manually apply a baseline correction to ensure a flat baseline across the entire spectrum, especially around the integrated signals. Rationale: A distorted baseline is a major source of integration error.[13][27]
-
Integrate the selected signals. For this compound, choose a well-resolved aromatic proton signal. For Maleic Anhydride, integrate the singlet at ~7.3 ppm. Ensure the integration range is wide enough to encompass the entire peak, including ¹³C satellites (at least 20 times the peak width at half-height).
-
Calculation and Interpretation of Results
The purity of the analyte is calculated using the following equation, which relates the integral values to the molar quantities of the analyte and the internal standard.[13][28]
Purity (%w/w) = (Iₐ / IₛₜᏧ) * (NₛₜᏧ / Nₐ) * (Mₐ / MₛₜᏧ) * (mₛₜᏧ / mₐ) * PₛₜᏧ
Where:
-
Iₐ = Integral of the analyte signal
-
IₛₜᏧ = Integral of the internal standard signal
-
Nₐ = Number of protons giving rise to the analyte signal
-
NₛₜᏧ = Number of protons giving rise to the standard signal
-
Mₐ = Molar mass of the analyte (this compound: 128.10 g/mol )
-
MₛₜᏧ = Molar mass of the standard (Maleic Anhydride: 98.06 g/mol )
-
mₐ = Mass of the analyte
-
mₛₜᏧ = Mass of the standard
-
PₛₜᏧ = Purity of the internal standard (as a percentage)
Example Calculation:
| Parameter | Value |
| Mass of Analyte (mₐ) | 18.55 mg |
| Mass of Standard (mₛₜᏧ) | 9.82 mg |
| Purity of Standard (PₛₜᏧ) | 99.7% |
| Analyte Signal (Iₐ) | 2.50 (for a signal representing 1H) |
| Standard Signal (IₛₜᏧ) | 4.15 (for a signal representing 2H) |
| Analyte Protons (Nₐ) | 1 |
| Standard Protons (NₛₜᏧ) | 2 |
| Molar Mass Analyte (Mₐ) | 128.10 g/mol |
| Molar Mass Standard (MₛₜᏧ) | 98.06 g/mol |
Purity = (2.50 / 4.15) * (2 / 1) * (128.10 / 98.06) * (9.82 / 18.55) * 99.7% Purity = (0.6024) * (2) * (1.3063) * (0.5294) * 99.7% Purity = 98.2%
Method Validation and Trustworthiness
To ensure the reliability of this protocol, it should be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R2). The self-validating nature of this qNMR protocol is built on the careful control of the critical parameters described. Key validation characteristics to assess include:
-
Accuracy: Confirm by analyzing a sample of this compound with a known, certified purity.
-
Precision: Assess repeatability by preparing and analyzing multiple samples independently. The relative standard deviation (RSD) should be low (typically <1%).
-
Specificity: The high resolution of NMR ensures that the signals chosen for quantification are unique to the analyte and the standard, free from overlap with impurities.
-
Linearity and Range: Can be demonstrated by preparing samples with varying analyte-to-standard mass ratios.
By adhering to this detailed protocol, researchers can confidently characterize this compound with high accuracy and precision, generating trustworthy data for regulatory submissions, quality control, and advanced research applications.
References
- 1. Cas 75996-29-1,this compound | lookchem [lookchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Organic chemistry - Wikipedia [en.wikipedia.org]
- 4. Quantitative nuclear magnetic resonance: Experimental methods and typical applications [journal.buct.edu.cn]
- 5. azom.com [azom.com]
- 6. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 7. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 8. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. byjus.com [byjus.com]
- 12. A Comprehensive Guide to the 4 Main Types of Analytical Chemistry [cfpie.com]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 14. emerypharma.com [emerypharma.com]
- 15. youtube.com [youtube.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. Internal Standard for qNMR (Calibration Standard for qNMR) | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 18. pubsapp.acs.org [pubsapp.acs.org]
- 19. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 20. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Beyond Structural Elucidation - Introduction to qNMR Part III - Relaxation Delays — Nanalysis [nanalysis.com]
- 23. asdlib.org [asdlib.org]
- 24. Pulse sequences and the vector model [chem.ch.huji.ac.il]
- 25. researchgate.net [researchgate.net]
- 26. Building Block. The relaxation delay [imserc.northwestern.edu]
- 27. sigmaaldrich.com [sigmaaldrich.com]
- 28. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Fluorobenzene-1,3-diol
This guide provides an in-depth operational plan for the safe handling of 5-Fluorobenzene-1,3-diol in a laboratory setting. As researchers and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring the safety of ourselves and our colleagues. This document moves beyond a simple checklist, offering a procedural and logical framework for risk assessment and the selection, use, and disposal of Personal Protective Equipment (PPE). The causality behind each recommendation is explained to build a self-validating system of safety that fosters a culture of trust and expertise in your laboratory.
Understanding the Hazard: A Risk-Based Approach
This compound (CAS No. 75996-29-1) is a solid aromatic compound. A thorough understanding of its specific hazards is the foundation of any safety protocol. According to its Safety Data Sheet (SDS), the primary risks are associated with direct contact and inhalation.[1]
GHS Hazard Profile:
| Hazard Class | GHS Code | Statement | Pictogram | Signal Word |
| Skin Irritation | H315 | Causes skin irritation | GHS07 (Exclamation Mark)[2] | Warning[1][2] |
| Eye Irritation | H319 | Causes serious eye irritation | GHS07 (Exclamation Mark)[2] | Warning[1][2] |
| Respiratory Irritation | H335 | May cause respiratory irritation | GHS07 (Exclamation Mark)[2] | Warning[1][2] |
While no specific occupational exposure limits (OELs) have been established for this compound, this absence of data does not imply safety.[3][4] It necessitates a conservative approach, where engineering controls and PPE are used to minimize any potential exposure. The primary routes of entry are skin contact, eye contact, and inhalation of the solid as a dust.
The Core Principle: A Dynamic PPE Strategy
The selection of PPE is not a static, one-size-fits-all decision. It must be tailored to the specific task and the associated risk of exposure. A scientist weighing a few milligrams of the solid in a ventilated balance enclosure requires a different level of protection than a process chemist performing a multi-gram synthesis.
The following diagram outlines a decision-making workflow for selecting appropriate PPE based on the operational risk level.
Caption: PPE Selection Workflow based on task-specific risk assessment.
Essential Protective Equipment: A Detailed Breakdown
Based on the known hazards, the following PPE is required. The specific type and combination should be determined using the risk assessment workflow above.
Eye and Face Protection
-
Causality: this compound causes serious eye irritation (H319).[1] Any contact with the eyes from airborne dust or accidental splashes could result in significant injury.
-
Minimum Requirement (Low Risk): ANSI Z87.1 compliant safety glasses with side shields.[5] These are suitable for handling small quantities within a fume hood where the risk of splashing is minimal.
-
Enhanced Protection (Medium/High Risk): Chemical splash goggles are mandatory when there is a higher risk of dust generation or splashes, such as during transfers or reaction workups.[6] Goggles provide a complete seal around the eyes, offering superior protection.[6]
-
Maximum Protection (High Risk/Splash Hazard): A face shield should be worn over chemical splash goggles during operations with a significant risk of explosion or large splashes.[5]
Hand Protection
-
Causality: The compound is a known skin irritant (H315).[1] Protective gloves are the primary barrier to prevent dermal exposure.
-
General Use: Disposable nitrile gloves provide good short-term protection against a wide range of chemicals and are suitable for handling this compound in most laboratory scenarios.[5]
-
Selection Protocol:
-
Inspect Before Use: Always check gloves for any signs of degradation, punctures, or tears before wearing.[5]
-
Consult Manufacturer Data: For prolonged operations or when using solvents, consult the glove manufacturer's chemical resistance guide to confirm compatibility and determine the breakthrough time.[5]
-
Double Gloving: For medium to high-risk tasks, wearing two pairs of nitrile gloves can provide an additional layer of protection and allows for the safe removal of the outer glove if contamination occurs.
-
Immediate Removal: If a glove is contaminated, remove it immediately using the proper technique (see Section 4.2) and wash your hands thoroughly.
-
Skin and Body Protection
-
Causality: Preventing skin irritation and contamination of personal clothing is critical.
-
Standard Laboratory Attire: Long pants and closed-toe, closed-heel shoes are mandatory in any laboratory setting.[5]
-
Laboratory Coat: A flame-resistant (e.g., Nomex) or 100% cotton lab coat, fully buttoned, is required for all operations.[5] This protects against incidental contact and small splashes.
-
Enhanced Protection: For larger-scale work or tasks with a high probability of contamination, a chemical-resistant apron worn over the lab coat or a disposable chemical-resistant coverall (e.g., Tychem) should be used.[7][8]
Respiratory Protection
-
Causality: Inhalation of dust may cause respiratory tract irritation (H335).[1] The primary method for controlling this hazard is through engineering controls.
-
Hierarchy of Controls: Administrative and engineering controls must be the first line of defense.[5] Always handle solid this compound inside a certified chemical fume hood, a glove box, or a ventilated balance enclosure to minimize the generation and release of airborne dust.
-
When a Respirator is Required: If engineering controls are not feasible or are insufficient to control dust exposure (e.g., during a large spill or in certain maintenance operations), respiratory protection is necessary.[5] A NIOSH-approved air-purifying respirator (APR) with particulate filters (N95 or P100) would be the minimum requirement. All respirator use requires enrollment in a formal respiratory protection program, including medical evaluation and fit testing.[5]
Operational and Disposal Plans
Proper procedure does not end with selecting the right PPE; it extends to how it is used and disposed of.
Pre-Use Inspection and Donning Sequence
A systematic approach to putting on PPE minimizes gaps in protection.
-
Inspect All PPE: Check for defects, such as cracks in safety glasses, holes in gloves, or tears in a lab coat.
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Lab Coat/Coverall: Put on and fasten completely.
-
Respirator (if required): Perform a user seal check.
-
Eye and Face Protection: Position goggles and/or a face shield.
-
Gloves: Don gloves, ensuring the cuffs of the gloves extend over the cuffs of the lab coat sleeves.
Doffing (Removal) and Disposal Sequence
The sequence of removal is critical to prevent self-contamination. The guiding principle is to touch potentially contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).
Caption: Procedural workflow for safe PPE removal to avoid contamination.
Waste Disposal Plan
-
Contaminated PPE: All disposable PPE, including gloves, aprons, and coveralls, that has been contaminated with this compound must be treated as hazardous waste.
-
Disposal Containers: Place contaminated items in a designated, sealed, and clearly labeled hazardous waste container.[9][10]
-
Institutional Guidelines: Follow all institutional and local regulations for the disposal of chemical waste. Do not mix with other waste streams unless explicitly permitted.
By integrating this comprehensive, causality-driven approach to PPE, you build a robust and resilient safety culture that protects your most valuable asset: your scientific team.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. This compound | 75996-29-1 [sigmaaldrich.com]
- 3. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 4. nj.gov [nj.gov]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



